molecular formula C8H12N2O2S B3007206 2-amino-N-ethylbenzenesulfonamide CAS No. 98489-77-1

2-amino-N-ethylbenzenesulfonamide

Cat. No.: B3007206
CAS No.: 98489-77-1
M. Wt: 200.26
InChI Key: HQAVWQUPULBREU-UHFFFAOYSA-N
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Description

2-amino-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAVWQUPULBREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-amino-N-ethylbenzenesulfonamide (CAS No. 98489-77-1), a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this document integrates known information with predicted values and comparative data from structurally similar analogs. This approach offers a robust framework for understanding its molecular behavior, reactivity, and potential applications. The guide covers structural attributes, physicochemical properties, spectroscopic characterization, and potential synthetic pathways, providing researchers with a foundational understanding for future research and development.

Introduction and Molecular Structure

This compound is an aromatic sulfonamide characterized by an aminophenyl group and an N-ethylated sulfonamide moiety. The strategic placement of the amino group at the ortho position relative to the sulfonamide substituent creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions. This structural arrangement is a key differentiator from its para and meta isomers and is crucial for its potential role as a scaffold in drug design.

Derivatives of aminobenzenesulfonamide are foundational in the development of sulfa drugs and other therapeutic agents. The dual functionality of an aromatic amine and a sulfonamide group provides versatile handles for synthetic modification, allowing for the exploration of vast chemical spaces in the pursuit of novel bioactive compounds.

Chemical Identity
IdentifierValueSource
IUPAC Name This compound[1]
Synonyms 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide[1]
CAS Number 98489-77-1[1]
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
InChI Key HQAVWQUPULBREU-UHFFFAOYSA-N[1]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available. The information below is a combination of catalog data and predicted values based on its structure and data from close analogs.

Physical Properties
PropertyValueNotesSource
Physical Form LiquidAt room temperature.[1]
Melting Point Not availableFor comparison, the related compound 2-amino-N-ethyl-N-phenylbenzenesulfonamide is a crystalline solid with a melting point of 56-60°C.[2]
Boiling Point Predicted: >300°CNo experimental data found. The boiling point of the related 2-amino-N-ethyl-N-phenylbenzenesulfonamide is 445.4°C at 760 mmHg. The simpler N-ethylbenzenesulfonamide has a boiling point of 297.9°C.[2][3]
Solubility Predicted to be soluble in polar organic solvents.For comparison, 4-(2-Aminoethyl)benzenesulfonamide is slightly soluble in DMSO and methanol. 2-Amino-N-ethyl-N-phenylbenzenesulfonamide is reported to be soluble in water and polar organic solvents.[4][5]
Density Predicted: ~1.2 g/cm³Based on analogs like 2-amino-N-ethyl-N-phenylbenzenesulfonamide (1.28 g/cm³) and N-ethylbenzenesulfonamide (1.183 g/cm³).[2][3]
Chemical Properties
PropertyValueNotesSource
pKa (acidic) Predicted: ~10-11This corresponds to the sulfonamide N-H proton. The pKa of the related 4-(2-Aminoethyl)benzenesulfonamide is predicted to be 10.16.[4]
pKa (basic) Predicted: ~3-4This corresponds to the protonation of the aromatic amino group. The pKa of the parent 2-aminobenzenesulfonamide's amino group is influenced by the electron-withdrawing sulfonamide group.[6]
LogP Predicted: ~1.0-1.5Calculated value based on molecular structure.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the sulfonamide.

  • Aromatic Amine (-NH₂): This group is nucleophilic and serves as a primary site for various chemical transformations.

    • Diazotization: The ortho-amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).

    • Acylation and Alkylation: The amine can be readily acylated or alkylated to form amides or secondary/tertiary amines, respectively. This is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic properties.

    • Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to stable secondary amines.

  • Sulfonamide (-SO₂NH-): The sulfonamide moiety is generally stable.

    • Deprotonation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can act as a nucleophile.

    • Electronic Influence: As a strong electron-withdrawing group, the sulfonamide deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position relative to itself.

G cluster_0 This compound cluster_1 Reactions at Amino Group cluster_2 Reactions at Sulfonamide Group cluster_3 Products start C₈H₁₂N₂O₂S diazotization Diazotization (+ HNO₂) start->diazotization acylation Acylation (+ Acyl Halide) start->acylation deprotonation Deprotonation (+ Base) start->deprotonation diazonium Diazonium Salt diazotization->diazonium Versatile Intermediate amide N-Acyl Derivative acylation->amide Modulated Properties anion Sulfonamide Anion deprotonation->anion Nucleophilic Species

Caption: Key reactivity pathways for this compound.

Proposed Synthetic Pathway

A definitive, published synthesis for this compound was not identified. However, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the protection of the amino group, followed by chlorosulfonylation, amidation, and deprotection.

Workflow for Proposed Synthesis:

  • Protection: Start with 2-nitroaniline. The nitro group serves as a precursor to the amine and protects it during the initial steps.

  • Chlorosulfonylation: React 2-nitroaniline with chlorosulfonic acid. The electrophilic chlorosulfonyl group will add to the aromatic ring, directed by the nitro group.

  • Amidation: The resulting sulfonyl chloride is then reacted with ethylamine to form the N-ethylsulfonamide.

  • Reduction/Deprotection: The nitro group is reduced to the primary amine using a standard reducing agent, such as H₂/Pd-C or Sn/HCl, to yield the final product.

Spectroscopic Data and Analysis

No experimental spectra for this compound are publicly available. This section provides predicted spectral characteristics and data from analogs to guide researchers in characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted):

    • Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 6.5-8.0 ppm. The protons on the aromatic ring will show splitting patterns influenced by both the amino and sulfonamide groups.

    • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

    • Sulfonamide Proton (-NH-): A triplet or broad singlet, also solvent-dependent.

    • Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (~δ 3.0-3.3 ppm) and a triplet for the methyl protons (~δ 1.1-1.3 ppm).

  • ¹³C NMR (Predicted):

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be shifted upfield, while the carbon attached to the sulfonamide group will be shifted downfield.

    • Ethyl Carbons (2C): Signals for the methylene (~δ 35-45 ppm) and methyl (~δ 13-16 ppm) carbons are expected.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amine)3300 - 3500Symmetric & Asymmetric Stretch (two bands)
N-H (Sulfonamide)3200 - 3300Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 2960Stretch
C=C (Aromatic)1500 - 1600Ring Stretch
S=O (Sulfonamide)1300 - 1350 & 1150 - 1180Asymmetric & Symmetric Stretch (two bands)
Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): Expected at m/z = 200.

  • Key Fragmentation Patterns: Fragmentation would likely involve the loss of the ethyl group, SO₂, and cleavage of the sulfonamide bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound like this compound.

NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

FT-IR (ATR) Analysis
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Conclusion

This compound is a compound with significant potential as a building block in synthetic and medicinal chemistry. While experimental data is currently sparse, this guide provides a detailed overview of its known and predicted properties by leveraging data from its structural analogs. The presence of reactive amino and sulfonamide functionalities on an aromatic scaffold makes it an attractive target for the development of novel compounds. The predictive data and protocols outlined herein offer a valuable resource for researchers, enabling a more informed approach to the synthesis, characterization, and application of this molecule.

References

2-amino-N-ethylbenzenesulfonamide structure and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-amino-N-ethylbenzenesulfonamide: Structure and IUPAC Nomenclature

Introduction

This compound is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group directly bonded to a nitrogen atom. This functional group is a cornerstone in medicinal chemistry, most famously as the basis for sulfa antibacterial drugs. A precise understanding of the structure and systematic nomenclature of molecules like this compound is paramount for researchers and drug development professionals. It ensures unambiguous communication, accurate database searching, and a foundational understanding of the molecule's potential chemical behavior and interactions. This guide provides a detailed analysis of the compound's structure, a systematic deconstruction of its IUPAC name, and a summary of its key properties.

Molecular Structure Analysis

The structure of this compound is composed of several key functional components that dictate its chemical properties:

  • Benzenesulfonamide Core: The parent structure is a benzenesulfonamide. This consists of a benzene ring bonded to a sulfonamide group (-SO₂NH₂). This core is rigid and provides a scaffold for the other functional groups.

  • Amino Group (-NH₂): An amino group is substituted at the C2 position (ortho position) of the benzene ring relative to the sulfonamide group. This primary amine is a weak base and a potent ortho-para directing group in electrophilic aromatic substitution, influencing the molecule's reactivity.

  • N-Ethyl Group (-CH₂CH₃): An ethyl group is attached to the nitrogen atom of the sulfonamide moiety, making it a secondary sulfonamide. This substitution influences the acidity of the N-H proton and the steric environment around the sulfonamide group.

The spatial arrangement of the ortho-amino group relative to the sulfonamide group can allow for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and physical properties.

Visualizing the Structure

A 2D representation of the molecule provides a clear view of the connectivity of these groups.

Caption: 2D structure of this compound.

IUPAC Nomenclature Deconstruction

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) follows a precise set of rules, ensuring that a single, unambiguous name corresponds to a specific chemical structure.[1] The name "this compound" can be broken down as follows:

  • Identify the Principal Functional Group and Parent Hydride : The molecule contains two functional groups: an amine (-NH₂) and a sulfonamide (-SO₂NHR). According to IUPAC priority rules, the sulfonamide group is senior to the amine group. Therefore, the parent name is derived from benzenesulfonamide .

  • Number the Parent Structure : The carbon atom of the benzene ring directly attached to the principal functional group (the sulfonamide) is assigned locant '1'. The ring is then numbered sequentially to give the other substituents the lowest possible locants. In this case, the amino group is at the C2 position.

  • Identify and Name Substituents :

    • Amino Group : An -NH₂ group is present on the benzene ring at position 2. As a substituent, it is denoted by the prefix "2-amino- ".[2]

    • Ethyl Group : An ethyl group (-CH₂CH₃) is attached not to the carbon ring, but to the nitrogen atom of the sulfonamide group. To indicate its location on the nitrogen, the locant "N- " is used, leading to the prefix "N-ethyl- ".

  • Assemble the Full Name : The components are assembled alphabetically (amino before ethyl) followed by the parent name. This logical assembly results in the final, unambiguous IUPAC name: This compound .

Physicochemical Properties

A summary of the key identifiers and properties of this compound provides essential data for researchers.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide[3]
CAS Number 98489-77-1[3]
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
Appearance Liquid[3]

Synthesis and Reactivity Insights

While a detailed experimental protocol is beyond the scope of this guide, understanding the synthetic logic is crucial for application scientists.

General Synthetic Approach

The synthesis of aromatic sulfonamides typically involves a two-step process:

  • Chlorosulfonation : An appropriately protected aromatic precursor is reacted with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group (-SO₂Cl). For this compound, the starting material would likely be an N-protected aniline derivative to prevent the amino group from reacting.

  • Amination : The resulting sulfonyl chloride is then reacted with the desired amine. In this case, treatment with ethylamine (CH₃CH₂NH₂) would displace the chloride and form the N-ethylsulfonamide linkage. A final deprotection step would reveal the 2-amino group.

Reactivity Considerations
  • The Ortho-Amino Group : The presence of the amino group at the ortho position significantly influences the molecule's reactivity. It activates the benzene ring towards electrophilic substitution. Furthermore, its basicity allows for salt formation with acids.

  • The Sulfonamide N-H Proton : The proton on the sulfonamide nitrogen is weakly acidic. Its acidity is a key factor in the biological activity of many sulfonamide-based drugs, as it can participate in hydrogen bonding with biological targets.

  • Potential for Intramolecular Cyclization : Under certain conditions, the ortho-amino and sulfonamide groups could potentially undergo intramolecular reactions, a factor to consider in synthesis and formulation development.

Conclusion

This compound is a molecule whose identity is precisely defined by its structure and systematic IUPAC name. The logical application of nomenclature rules, based on the seniority of the sulfonamide functional group, allows for its unambiguous identification as this compound. For researchers in chemistry and drug development, a firm grasp of this molecular architecture is the first step toward exploring its synthesis, reactivity, and potential applications.

References

  • PubChem. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. National Center for Biotechnology Information. [Link]. Accessed January 2, 2026.

  • PubChem. N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]. Accessed January 2, 2026.

  • NIST. 2-Amino-N-ethylbenzenesulfonanilide. NIST Chemistry WebBook. [Link]. Accessed January 2, 2026.

  • PubChem. 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]. Accessed January 2, 2026.

  • ChemBK. 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. [Link]. Accessed January 2, 2026.

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. . Accessed January 2, 2026.
  • Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl]. [Link]. Accessed January 2, 2026.

  • PubChemLite. 2-amino-n-ethyl-n-phenylbenzenesulfonamide (C14H16N2O2S). [Link]. Accessed January 2, 2026.

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]. Accessed January 2, 2026.

  • ACD/Labs. Rule C-811 Amines. General (Groups Containing One Nitrogen Atom). [Link]. Accessed January 2, 2026.

Sources

CAS number and molecular formula of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-ethylbenzenesulfonamide (CAS No: 98489-77-1), a sulfonamide compound of interest in medicinal chemistry and synthetic organic chemistry. While specific data for this particular ortho-isomer is limited in publicly available literature, this document consolidates the known information and provides expert insights into its potential synthesis, physicochemical properties, and prospective applications based on the well-established chemistry of the aminobenzenesulfonamide class. This guide aims to serve as a foundational resource for researchers and drug development professionals investigating this and related molecules.

Chemical Identity and Physicochemical Properties

This compound is an aromatic sulfonamide characterized by an amino group and an N-ethylsulfonamide group attached to a benzene ring at positions 1 and 2 (ortho), respectively.

Molecular Formula: C8H12N2O2S[1]

CAS Number: 98489-77-1[1]

A summary of its known and predicted physicochemical properties is presented in Table 1. It is important to note that due to a scarcity of published experimental data, some properties are based on information from chemical suppliers and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 200.26 g/mol [1]
Appearance Liquid[1]
Purity ~95%[1]
IUPAC Name This compound
Synonyms 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide[1]

Synthesis and Manufacturing

A potential precursor for the synthesis of this compound is N-ethyl-2-nitrobenzenesulfonamide (CAS No: 23530-41-8). The synthesis would, therefore, likely proceed via the following two-stage process:

  • Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with ethylamine to form N-ethyl-2-nitrobenzenesulfonamide.

  • Nitro Group Reduction: Reduction of the nitro group of N-ethyl-2-nitrobenzenesulfonamide to an amino group to yield the final product.

Proposed Experimental Protocol:

Step 1: Synthesis of N-ethyl-2-nitrobenzenesulfonamide

  • In a well-ventilated fume hood, dissolve 2-nitrobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of ethylamine (2.2 equivalents) in the same solvent to the cooled solution with vigorous stirring. The excess ethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess ethylamine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-ethyl-2-nitrobenzenesulfonamide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Step 2: Synthesis of this compound

  • Dissolve the N-ethyl-2-nitrobenzenesulfonamide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices for nitro group reduction include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin(II) chloride in the presence of concentrated hydrochloric acid).

  • For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir at room temperature until the reaction is complete (monitored by TLC).

  • For metal-acid reduction, stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst. If using a metal-acid system, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the final product by column chromatography to obtain the desired liquid product.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction start1 2-Nitrobenzenesulfonyl Chloride + Ethylamine process1 Reaction in Aprotic Solvent (0-5 °C to RT) start1->process1 product1 N-ethyl-2-nitrobenzenesulfonamide process1->product1 start2 N-ethyl-2-nitrobenzenesulfonamide product1->start2 Intermediate process2 Reduction (e.g., H₂/Pd-C or SnCl₂/HCl) start2->process2 product2 This compound process2->product2 caption Figure 1: Proposed Synthesis Workflow.

Caption: Figure 1: Proposed Synthesis Workflow.

Potential Applications in Drug Development

While specific applications for this compound are not documented, the aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry. The presence of both a primary aromatic amine and a sulfonamide group offers versatile handles for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules.

  • Intermediate for Sulfa Drugs: The primary amino group can be diazotized and subjected to various coupling reactions, or it can be acylated to introduce diverse functionalities. The sulfonamide nitrogen can also be further substituted. This positions the molecule as a potential starting material for novel sulfonamide-based therapeutics.

  • Carbonic Anhydrase Inhibitors: Aromatic and heterocyclic sulfonamides are a well-known class of carbonic anhydrase inhibitors. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The substitution pattern on the aromatic ring and the sulfonamide nitrogen can be tuned to achieve isoform-selective inhibition. Further investigation into the potential of this compound and its derivatives as carbonic anhydrase inhibitors is a logical avenue for research.

Potential Mechanism of Action

The mechanism of action of this compound would be highly dependent on the biological target it is designed to interact with. Based on its structural class, two primary hypothetical mechanisms can be considered:

  • As a Precursor to Dihydropteroate Synthase Inhibitors: Should this molecule be used as a scaffold for antibacterial agents, the aminobenzenesulfonamide core would likely mimic para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of folic acid in bacteria. Competitive inhibition of this enzyme would halt folic acid production, leading to a bacteriostatic effect.

PABA_Inhibition_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide This compound (Structural Mimic) Sulfonamide->DHPS Competitive Inhibition caption Figure 2: Hypothetical MoA as a PABA Antagonist.

Caption: Figure 2: Hypothetical MoA as a PABA Antagonist.

  • As a Carbonic Anhydrase Inhibitor: The sulfonamide group (-SO2NH2) is the key pharmacophore for carbonic anhydrase inhibition. The unprotonated sulfonamide nitrogen would coordinate to the zinc ion (Zn2+) in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity. The substitution pattern on the aromatic ring would influence the binding affinity and selectivity for different carbonic anhydrase isoforms.

Conclusion

This compound is a chemical entity with potential, yet largely unexplored, applications in drug discovery and development. This guide has provided its fundamental chemical identity and a plausible synthetic route. While specific biological data is currently lacking, its structural similarity to well-known pharmacophores suggests that it could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of antibacterial agents and enzyme inhibitors. Further research is warranted to fully characterize this compound and elucidate its pharmacological profile.

References

Sources

Spectroscopic Characterization of 2-amino-N-ethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-N-ethylbenzenesulfonamide is a sulfonamide compound of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for spectral interpretation and structural elucidation of this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a benzene ring substituted with an amino group (-NH₂) and an N-ethylsulfonamide group (-SO₂NHCH₂CH₃). The interplay of these functional groups dictates the molecule's chemical and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (ethyl)1.1 - 1.3Triplet3H
-CH₂- (ethyl)3.0 - 3.2Quartet2H
-NH (sulfonamide)5.0 - 6.0Triplet (or Broad Singlet)1H
-NH₂ (aromatic amine)4.0 - 5.0Broad Singlet2H
Aromatic Protons6.6 - 7.8Multiplets4H

Causality Behind ¹H NMR Assignments:

  • Ethyl Group: The ethyl group protons exhibit a characteristic triplet-quartet pattern. The upfield triplet corresponds to the methyl protons, split by the adjacent methylene protons. The methylene protons appear as a downfield quartet due to splitting by the methyl protons.

  • Sulfonamide NH: The chemical shift of the sulfonamide proton can be variable and is influenced by solvent and concentration. It is expected to be a triplet due to coupling with the adjacent methylene protons of the ethyl group, though it may appear as a broad singlet due to hydrogen bonding and exchange.

  • Aromatic Amine NH₂: The protons of the primary amino group typically appear as a broad singlet. Their chemical shift is also solvent-dependent.

  • Aromatic Protons: The protons on the benzene ring will appear as a series of multiplets in the aromatic region. The ortho- and para-protons to the electron-donating amino group will be shielded and appear more upfield, while the protons ortho- to the electron-withdrawing sulfonamide group will be deshielded and appear more downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-CH₃ (ethyl)14 - 16
-CH₂- (ethyl)42 - 44
Aromatic C-NH₂145 - 148
Aromatic C-SO₂130 - 133
Aromatic C-H115 - 135

Causality Behind ¹³C NMR Assignments:

  • Aliphatic Carbons: The methyl and methylene carbons of the ethyl group are expected in the upfield aliphatic region.

  • Aromatic Carbons: The aromatic carbons will resonate in the downfield region. The carbon attached to the amino group (C-NH₂) will be significantly shielded, while the carbon attached to the sulfonamide group (C-SO₂) will be deshielded. The remaining aromatic carbons will have shifts influenced by the electronic effects of both substituents.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for sulfonamides as it can help in observing exchangeable protons like those of the NH and NH₂ groups.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrationPredicted Frequency (cm⁻¹)
Amino (-NH₂)N-H Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Sulfonamide (-SO₂NH-)N-H Stretch3200 - 3300
Sulfonyl (-SO₂-)Asymmetric S=O Stretch1320 - 1360
Sulfonyl (-SO₂-)Symmetric S=O Stretch1140 - 1180
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Bending (out-of-plane)750 - 900

Causality Behind IR Assignments:

  • N-H Vibrations: The primary amine will show two distinct N-H stretching bands, while the secondary sulfonamide will show a single N-H stretch, typically at a lower frequency due to stronger hydrogen bonding.

  • S=O Vibrations: The sulfonyl group gives rise to two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching modes. These are often the most intense peaks in the IR spectrum of a sulfonamide.[1]

  • Aromatic Vibrations: The C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The pattern of out-of-plane C-H bending bands in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M+H]⁺201.07Molecular ion peak (protonated)
[M]⁺˙200.06Molecular ion peak (radical cation)
[M-SO₂]⁺˙136.07Loss of sulfur dioxide
[C₆H₆N]⁺92.05Fragment corresponding to aminophenyl group

Causality Behind Mass Spec Fragmentation:

  • Molecular Ion: Depending on the ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI), the molecular ion will be observed as the protonated molecule [M+H]⁺ or the radical cation [M]⁺˙.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral sulfur dioxide molecule (SO₂), which has a mass of 64 Da.[2]

  • Benzenamine Fragment: Cleavage of the C-S bond can lead to the formation of a fragment corresponding to the aminophenyl moiety.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis:

    • Inject the sample into the LC system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and observe the characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound 2-amino-N- ethylbenzenesulfonamide NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environments NMR->NMR_Data IR_Data Functional Groups (-NH₂, -SO₂NH-) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural elucidation. While experimental data for this specific molecule is not widely published, the predictive approach outlined in this guide, based on fundamental principles and data from analogous compounds, offers a robust framework for researchers. By understanding the causality behind the spectral features, scientists can confidently identify and characterize this and other novel sulfonamide derivatives, which is a critical step in the drug discovery and development pipeline.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

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A Comprehensive Technical Guide to the Solubility of 2-Amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-N-ethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical foundations of solubility, predictive modeling, detailed experimental protocols for solubility determination, and the thermodynamic principles governing the dissolution process.

Introduction: Understanding the Physicochemical Landscape

This compound (CAS No. 98489-77-1) is an organic compound featuring a primary amino group and an N-ethylsulfonamide moiety attached to a benzene ring.[1] A critical initial step in the characterization of this compound for any application, particularly in pharmaceuticals, is a thorough understanding of its solubility in various solvent systems. Solubility dictates formulation strategies, bioavailability, and purification processes.

Initial investigations revealed a potential ambiguity with a structurally similar compound, 2-amino-N-ethyl-N-phenylbenzenesulfonamide (CAS No. 81-10-7). It is crucial to distinguish between these two, as the former is a liquid and the latter is a solid, leading to fundamentally different solubility behaviors.[1][2] This guide will focus on the liquid form, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 98489-77-1[1]
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Physical Form Liquid[1]

Theoretical Framework: Predicting Solubility

In the absence of extensive experimental solubility data, predictive models offer a robust framework for estimating the behavior of a compound in various solvents. The principle of "like dissolves like" is quantified through concepts such as Hansen Solubility Parameters (HSP).[3][4]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a liquid is the sum of three individual components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.[3]

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰·⁵)
δd (Dispersion) 18.5
δp (Polar) 9.5
δh (Hydrogen Bonding) 12.0

Note: These values are estimations and should be validated experimentally.

Table 2 provides the Hansen Solubility Parameters for a range of common laboratory solvents.[6][7]

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
Water 15.616.042.3
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Toluene 18.01.42.0
Hexane 14.90.00.0
Dimethyl Sulfoxide (DMSO) 18.416.410.2
Predicting Miscibility

The relative miscibility of this compound in these solvents can be predicted by calculating the "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space. A smaller Ra value indicates a higher likelihood of miscibility.

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]⁰·⁵

Based on the estimated HSP, this compound is predicted to be most miscible with polar protic and aprotic solvents such as DMSO, ethanol, and methanol, and less miscible with nonpolar solvents like hexane.

Experimental Determination of Solubility

While predictive models are valuable, experimental verification is crucial for accurate solubility data.[8][9] For a liquid solute like this compound, the determination of miscibility or the quantitative measurement of solubility in partially miscible systems is key.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the solubility of a liquid compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Solvents AddSolvent Add Known Volume of Solvent to Vial Solvent->AddSolvent Compound Prepare this compound AddSolute Titrate with Solute Compound->AddSolute Glassware Clean & Dry Glassware Glassware->AddSolvent AddSolvent->AddSolute Equilibrate Equilibrate at Controlled Temperature AddSolute->Equilibrate Observe Observe for Miscibility/Phase Separation Equilibrate->Observe Quantify Quantify Concentration Observe->Quantify If partially miscible Data Record Data Observe->Data If fully miscible Quantify->Data Repeat Repeat at Different Temperatures Data->Repeat

Caption: Experimental workflow for determining the solubility of a liquid solute.

Detailed Steps:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane, DMSO).

  • Preparation: Ensure all glassware is scrupulously clean and dry. Prepare a stock of this compound.

  • Experimental Setup: In a series of temperature-controlled vials, add a precise volume of each solvent.

  • Titration: Gradually add known volumes of this compound to each vial while stirring.

  • Equilibration: Allow the mixtures to equilibrate at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with continuous agitation.[10]

  • Observation: Visually inspect each vial for miscibility (a single clear phase) or immiscibility (two distinct phases).

  • Quantification (for partially miscible systems): If two phases are present, carefully sample the solvent-rich phase.

  • Analysis: Determine the concentration of the dissolved this compound in the solvent phase using a suitable analytical technique.

  • Temperature Dependence: Repeat the experiment at different temperatures (e.g., 37 °C, 50 °C) to understand the thermodynamic profile of dissolution.[11]

Analytical Techniques for Quantification

Several analytical methods are suitable for determining the concentration of sulfonamides in solution.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive and specific method for quantifying sulfonamides.[12] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) would be appropriate.

  • UV-Visible Spectrophotometry: For simpler systems, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus known concentrations of the compound in the specific solvent must first be established.

  • Bratton-Marshall Method: This colorimetric method is specific for primary aromatic amines and can be used for the quantification of sulfonamides.[13][14] It involves diazotization of the amino group followed by coupling with a chromogenic agent to produce a colored azo dye, which is then measured spectrophotometrically.

Thermodynamic Analysis of Solubility

The temperature-dependent solubility data can be used to determine key thermodynamic parameters of the dissolution process, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of solution.[15][16]

The van't Hoff equation can be used to relate the mole fraction solubility (x) to the temperature (T):

ln(x) = -ΔH / (RT) + ΔS / R

where R is the ideal gas constant. A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH/R and an intercept of ΔS/R.

The Gibbs free energy of solution can then be calculated using:

ΔG = ΔH - TΔS

A positive ΔH indicates an endothermic dissolution process (solubility increases with temperature), while a negative ΔH signifies an exothermic process (solubility decreases with temperature).[11] A positive ΔS suggests an increase in disorder upon dissolution. The sign of ΔG indicates the spontaneity of the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility characteristics of this compound. By combining theoretical predictions using Hansen Solubility Parameters with a detailed experimental protocol, researchers can gain a thorough understanding of its behavior in a wide range of solvents. The outlined analytical and thermodynamic analysis methods further enable a deep, quantitative characterization of the dissolution process, which is essential for informed decision-making in research and development.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • YMER. (n.d.). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. Retrieved from [Link]

  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • MDPI. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Retrieved from [Link]

  • Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Retrieved from [Link]

  • ResearchGate. (2012). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

  • DiVA portal. (n.d.). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature- dependent NRTL-SAC model. Retrieved from [Link]

  • Academic Press. (n.d.). Review of Analytical Methods for Sulfonamides. Retrieved from [Link]

  • NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • NIH. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • ACS Publications. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Comparative Determination of Sulfonamide Concentration in Serum by Chemical and Microbiological Assay. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. Retrieved from [Link]

  • MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • YouTube. (2020). Activity Coefficient Models - NRTL UNIQUAC UNIFAC. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Springer. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

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The Dawn of a New Era in Medicine: A Technical Guide to the Discovery and History of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the monumental discovery and rich research history of benzenesulfonamide derivatives. From their serendipitous unearthing as the first effective class of synthetic antibacterial agents to their diverse modern-day applications, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable class of compounds. We will delve into the foundational scientific breakthroughs, the evolution of their therapeutic applications, and the experimental methodologies that have underpinned their development.

Part 1: The Serendipitous Discovery of Prontosil and the Birth of Antibacterial Chemotherapy

Prior to the 1930s, the medical community faced a grim reality: bacterial infections were a leading cause of mortality with no effective systemic treatments available.[1] This landscape began to change dramatically with the work of German physician and researcher Gerhard Domagk at the Bayer laboratories of IG Farben.[2] Tasked with screening synthetic dyes for therapeutic potential, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, embarked on a journey that would revolutionize medicine.[3][4]

In 1932, a red azo dye named Prontosil rubrum, demonstrated remarkable efficacy in treating streptococcal infections in mice.[4][5] This discovery was a landmark achievement, challenging the prevailing belief that synthetic chemicals could not selectively target and eliminate bacteria within a living organism without harming the host.[2] Domagk's groundbreaking work earned him the 1939 Nobel Prize in Physiology or Medicine.[6][7] One of the early successes of Prontosil was the dramatic recovery of Domagk's own daughter from a severe streptococcal infection.[6][8]

A pivotal observation with Prontosil was its lack of antibacterial activity in vitro. This scientific puzzle led French researchers at the Pasteur Institute to a crucial discovery: Prontosil was a prodrug.[9] Within the body, it is metabolized to its active form, the colorless compound sulfanilamide (p-aminobenzenesulfonamide).[5] This revelation of "bioactivation" was a significant conceptual advance in pharmacology and opened the floodgates for the development of a myriad of sulfonamide derivatives.[3]

The "Sulfa Craze" and its Consequences

The discovery that the active component, sulfanilamide, was a long-established and off-patent compound led to a surge in its production by numerous manufacturers.[3] This "sulfa craze," however, was not without its perils. The lack of stringent testing and regulation culminated in the tragic "elixir sulfanilamide" disaster of 1937 in the United States, where a diethylene glycol-based formulation led to over 100 deaths.[3] This event was a major impetus for the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the US, which mandated pre-market proof of safety for new drugs.[10]

Part 2: Unraveling the Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it de novo.[11] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with a pteridine precursor to form dihydropteroic acid.[11][12]

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of DHPS.[3][13] Their structural similarity to PABA allows them to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid, a crucial precursor for the synthesis of nucleotides and certain amino acids.[11] This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[11][13] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3]

Sulfonamide Mechanism of Action cluster_bacterial_cell Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth & Replication Nucleotide_Synthesis->Bacterial_Growth Sulfonamide Sulfonamide (e.g., Sulfanilamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

Part 3: The Expanding Therapeutic Arsenal of Benzenesulfonamide Derivatives

The initial success of sulfonamides as antibacterial agents spurred extensive research into modifying the basic benzenesulfonamide scaffold. This led to the development of thousands of derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity.[3] Furthermore, this exploration unveiled a remarkable therapeutic versatility, with benzenesulfonamide derivatives finding applications far beyond the realm of infectious diseases.

Structure-Activity Relationship (SAR) of Antibacterial Sulfonamides

Early SAR studies established key structural requirements for the antibacterial activity of sulfonamides:

  • The amino group at the N4 position must be free or readily convertible to a free amino group in vivo.

  • The sulfonamide group is essential for activity.

  • Substitution on the N1-amido nitrogen can significantly influence the potency, pharmacokinetic properties, and solubility of the drug.

Synthesis of N-phenylbenzenesulfonamide Start Start: Dissolve Aniline in DCM Cool Cool to 0°C Start->Cool Add_Pyridine Add Pyridine Cool->Add_Pyridine Add_Benzenesulfonyl_Chloride Add Benzenesulfonyl Chloride Add_Pyridine->Add_Benzenesulfonyl_Chloride Stir Stir at Room Temperature Add_Benzenesulfonyl_Chloride->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with 1M HCl Monitor->Quench Reaction Complete Wash Wash with HCl, Water, NaHCO₃ Quench->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify product Concentrate->Purify End End: Obtain N-phenylbenzenesulfonamide Purify->End

Sources

Navigating the Ambiguities of 2-Amino-N-ethylbenzenesulfonamide: A Critical Need for Specificity

Author: BenchChem Technical Support Team. Date: January 2026

A definitive technical guide to the safety, handling, and storage of "2-amino-N-ethylbenzenesulfonamide" cannot be responsibly compiled without first resolving a critical ambiguity in its chemical identity. Initial research has revealed that this name is used in scientific and commercial literature to refer to at least two distinct chemical entities, each with its own unique CAS number, physical properties, and likely different safety profiles.

To ensure the utmost accuracy and safety for researchers, scientists, and drug development professionals, it is imperative to first clarify which specific compound is of interest. The two primary candidates for "this compound" are:

  • Isomer 1: this compound

    • CAS Number: 98489-77-1

    • Molecular Formula: C₈H₁₂N₂O₂S

    • Reported Physical State: Liquid[1]

  • Isomer 2: 4-(2-Aminoethyl)benzenesulfonamide

    • CAS Number: 35303-76-5

    • Molecular Formula: C₈H₁₂N₂O₂S

    • Reported Physical State: Powder[2]

    • Reported Melting Point: 150-152 °C[2]

The positional isomerism (the "2-" versus "4-" prefix referring to the substitution pattern on the benzene ring, or the "2-" referring to the position on the ethyl group) leads to these different compounds. Furthermore, search results have also been confounded with a related but distinct molecule, 2-Amino-N-ethyl-N-phenylbenzenesulfonamide (CAS: 81-10-7) , which contains an additional phenyl group and has the molecular formula C₁₄H₁₆N₂O₂S.[3]

The significant difference in physical state (liquid vs. powder) between the two primary isomers underscores the potential for vastly different handling, storage, and safety considerations. For instance, a liquid may have specific inhalation hazards and require different spill control measures compared to a solid powder.

Therefore, to proceed with the creation of a comprehensive and accurate in-depth technical guide, we kindly request that you provide the CAS (Chemical Abstracts Service) number for the specific this compound you are working with.

The CAS number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. Once the correct CAS number is provided, a targeted and reliable guide can be developed, encompassing:

  • Detailed Toxicological Profile: Including acute toxicity, skin and eye irritation data, and other potential health hazards.

  • Specific Handling and Personal Protective Equipment (PPE) Recommendations: Tailored to the physical and chemical properties of the exact compound.

  • Precise Storage and Disposal Guidelines: To ensure stability and compliance with safety regulations.

  • Comprehensive Emergency Procedures: For spills, exposure, and fire scenarios.

Providing a generic guide based on an ambiguous name would be scientifically unsound and could compromise the safety of laboratory personnel. We look forward to your clarification to ensure the delivery of a technical guide that meets the highest standards of scientific integrity and safety.

Sources

A Technical Guide to Unlocking the Research Potential of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning research applications for novel sulfonamide derivatives. Moving beyond their traditional role as antimicrobial agents, this document illuminates new therapeutic avenues and furnishes the technical framework for their investigation. As a senior application scientist, the following content is structured to provide not only procedural steps but also the scientific rationale that underpins experimental design and interpretation.

Section 1: The Enduring Scaffold: Reimagining the Therapeutic Potential of Sulfonamides

The sulfonamide moiety (-SO₂NH₂), a cornerstone of medicinal chemistry, has a rich history, most notably as the basis for the first synthetic antimicrobial agents.[1][2] The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to folic acid, thereby impeding bacterial DNA and RNA synthesis.[5] This bacteriostatic action has been pivotal in treating a range of bacterial infections.[3][6]

However, the versatility of the sulfonamide scaffold extends far beyond its antimicrobial properties. Structural modifications to the core sulfonamide structure have yielded compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][8][9] This chemical tractability allows for the fine-tuning of derivatives to interact with a diverse set of biological targets, opening up new frontiers in drug discovery.[10] This guide will delve into these emerging applications, providing a roadmap for researchers to explore the untapped potential of novel sulfonamide derivatives.

Section 2: Expanding the Therapeutic Landscape: Key Research Applications

The structural plasticity of sulfonamide derivatives has enabled their exploration in a multitude of therapeutic areas. The following sections outline promising research applications, supported by mechanistic insights and proposed experimental workflows.

Oncology: Targeting Cancer-Specific Pathways

Sulfonamide derivatives have emerged as a promising class of anticancer agents, with several compounds already in clinical use.[7] Their mechanisms of action in oncology are diverse and target various hallmarks of cancer.[11][12]

Key Molecular Targets and Mechanisms:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion.[13][14]

  • Tyrosine Kinase Inhibition: Certain derivatives act as tyrosine kinase inhibitors, disrupting critical signaling pathways involved in cancer progression.[13]

  • Cell Cycle Arrest: Novel sulfonamides have been shown to induce cell cycle arrest, often in the G1 phase, preventing cancer cell proliferation.[11][12]

  • Disruption of Microtubule Assembly: Some derivatives interfere with microtubule dynamics, a validated target for cancer chemotherapy.[11][12]

  • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs), certain sulfonamides can impede the formation of new blood vessels that supply tumors.[11]

Illustrative Experimental Workflow: Investigating a Novel Sulfonamide Derivative as a Carbonic Anhydrase Inhibitor for Cancer Therapy

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Efficacy Studies a Synthesize Novel Sulfonamide Derivative b In Vitro Carbonic Anhydrase Inhibition Assay (e.g., CA IX, CA XII) a->b c Determine IC50 Values b->c d Select Cancer Cell Lines (e.g., MCF-7, A549) c->d e Cell Proliferation Assay (e.g., MTT, SRB) d->e f Apoptosis Assay (e.g., Annexin V/PI Staining) d->f g Cell Cycle Analysis (Flow Cytometry) d->g h Select Animal Model (e.g., Xenograft Mouse Model) g->h i Administer Sulfonamide Derivative h->i j Monitor Tumor Growth and Metastasis i->j k Assess Toxicity and Pharmacokinetics i->k

Caption: Workflow for evaluating a novel sulfonamide as an anti-cancer agent.

Infectious Diseases: Overcoming Antimicrobial Resistance

While sulfonamides are established antibacterial agents, the rise of antibiotic resistance necessitates the development of novel derivatives with improved efficacy and broader spectrums of activity.[10] Research is focused on creating sulfonamides that can overcome resistance mechanisms and target a wider range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Strategies for Novel Antimicrobial Sulfonamides:

  • Hybrid Molecules: Combining the sulfonamide scaffold with other bioactive molecules can create hybrid compounds with dual mechanisms of action.[10]

  • Targeting Alternative Pathways: Novel derivatives are being designed to inhibit other essential bacterial enzymes beyond DHPS.[10]

  • Overcoming Resistance: Modifications to the sulfonamide structure can prevent recognition by resistance-conferring enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antibacterial activity of a novel sulfonamide derivative.[15]

Materials:

  • Novel sulfonamide derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).

  • Prepare serial two-fold dilutions of the sulfonamide derivative in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the sulfonamide that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Neurodegenerative Disorders: A New Therapeutic Frontier

Recent studies have highlighted the potential of sulfonamide derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[9][16] Their neuroprotective effects are thought to be mediated through various mechanisms.

Potential Mechanisms in Neuroprotection:

  • Cholinesterase Inhibition: Some sulfonamides inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[9][16]

  • Anti-inflammatory and Antioxidant Properties: Chronic inflammation and oxidative stress are implicated in neurodegeneration. Certain sulfonamides exhibit anti-inflammatory and antioxidant activities.[9][16]

  • Modulation of Amyloid-β Aggregation: Some derivatives have been shown to reduce the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[9][16][17]

Data Presentation: In Vitro Cholinesterase Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
Derivative XAcetylcholinesterase5.2
Butyrylcholinesterase10.8
Donepezil (Control)Acetylcholinesterase0.02
Butyrylcholinesterase3.5

Section 3: Bridging the Gap from Bench to Bedside: Preclinical Development

The successful translation of a promising sulfonamide derivative from a laboratory finding to a clinical candidate requires a rigorous preclinical development program. This involves a combination of in vitro and in vivo studies to assess efficacy, safety, and pharmacokinetic properties.[18][19]

In Vitro and In Vivo Correlation

While in vitro assays provide valuable initial data, in vivo models are essential to evaluate the compound's performance in a complex biological system.[20] It is crucial to establish a correlation between in vitro activity and in vivo efficacy.

The Role of Animal Models

Animal models are indispensable for preclinical drug development.[21][22] They are used to assess the efficacy of the drug candidate in a disease model and to evaluate its safety profile.[23] For oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[23]

Logical Relationship: The Drug Discovery and Development Pipeline

G a Target Identification and Validation b Lead Discovery (High-Throughput Screening) a->b c Lead Optimization (Medicinal Chemistry) b->c d In Vitro Testing (Efficacy and Toxicity) c->d e In Vivo Testing (Animal Models) d->e f Clinical Trials (Phase I-III) e->f g Regulatory Approval f->g

Caption: The sequential stages of drug discovery and development.

Section 4: The Future of Sulfonamide Research: A Synergistic Approach

The continued exploration of novel sulfonamide derivatives holds immense promise for addressing unmet medical needs. Future success will likely depend on a multidisciplinary approach that integrates computational methods, synthetic chemistry, and robust biological evaluation.

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can accelerate the discovery of new lead compounds and provide insights into their mechanisms of action.[24][25][26] These in silico approaches, when combined with traditional experimental methods, create a powerful synergy for the rational design of the next generation of sulfonamide-based therapeutics.

References

  • Understanding Sulfonamides: Mechanisms and Applic
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity.
  • Sulfonamide: Mechanism of Action & Uses - Video. Study.com.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
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  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegener
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  • Sulfonamide (medicine). Wikipedia.
  • The Role of Mouse Models in Drug Discovery. Taconic Biosciences.
  • Integrating Experimental and Computational Approaches: Rational Design and Discovery of Bioactive Sulfonamide Derivatives via QSPR Analysis and Topological Indices.
  • In Vivo Models for Drug Discovery | Request PDF.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.
  • prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach.
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  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central.
  • Special Issue: Sulfonamides. PMC.
  • Evaluating Drug Efficacy and Safety. Clinical Pharmacology. Merck Manuals.
  • How to design robust preclinical efficacy studies th

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Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-validated protocol for the synthesis of 2-amino-N-ethylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the reaction of 2-nitrobenzenesulfonyl chloride with ethylamine, followed by the selective catalytic hydrogenation of the nitro-intermediate. This guide emphasizes the rationale behind procedural choices, incorporates critical safety information, and offers detailed methodologies for synthesis, purification, and characterization, designed for reproducibility and scalability in a research setting.

Introduction and Synthetic Strategy

This compound serves as a key intermediate for the elaboration of more complex molecular architectures. The presence of a primary aromatic amine, a sulfonamide linkage, and an N-ethyl group provides three distinct points for chemical modification. The synthetic strategy detailed herein is designed for efficiency and high purity, proceeding through a stable, easily purified nitro-intermediate.

The overall transformation is achieved in two distinct stages:

  • Sulfonamide Formation: A nucleophilic substitution reaction between 2-nitrobenzenesulfonyl chloride and aqueous ethylamine to produce N-ethyl-2-nitrobenzenesulfonamide. The ortho-nitro group acts as a precursor to the desired amine functionality.

  • Nitro Group Reduction: A selective catalytic hydrogenation of the intermediate N-ethyl-2-nitrobenzenesulfonamide using palladium on carbon (Pd/C) to yield the final product. This method is chosen for its high chemoselectivity, leaving other functional groups intact, and for its clean reaction profile, which simplifies purification.[1][2]

Overall Reaction Scheme

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction A 2-Nitrobenzenesulfonyl chloride B N-ethyl-2-nitrobenzenesulfonamide A->B   70% Ethylamine (aq)   Methanol, 0-5 °C C N-ethyl-2-nitrobenzenesulfonamide D This compound C->D   H₂ (g), 10% Pd/C   Ethanol, RT

Figure 1: Two-step synthesis pathway from 2-nitrobenzenesulfonyl chloride to the target compound.

Part I: Synthesis of N-ethyl-2-nitrobenzenesulfonamide (Intermediate)

Principle and Rationale

This step involves the reaction of a primary amine (ethylamine) with a sulfonyl chloride. The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen of ethylamine attacks the highly electrophilic sulfur atom of the 2-nitrobenzenesulfonyl chloride.[3][4] The reaction is performed at a reduced temperature (0-5 °C) to control the exothermic nature of the reaction and to minimize potential side reactions.[5] Using an aqueous solution of ethylamine in the presence of a co-solvent like methanol ensures good miscibility and reaction kinetics.[5]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Nitrobenzenesulfonyl chloride221.6210.0 g45.121.0
70% Ethylamine in water45.08 (as C₂H₅NH₂)12.7 mL~158~3.5
Methanol32.0450 mL--
Deionized Water18.02100 mL--

Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, Büchner funnel, and vacuum filtration apparatus.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, combine 70% aqueous ethylamine (12.7 mL) and methanol (50 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add 2-nitrobenzenesulfonyl chloride (10.0 g) portion-wise to the cooled ethylamine solution over 15-20 minutes. The key is to maintain the internal temperature below 5 °C throughout the addition to prevent side reactions.[5]

  • Reaction: Stir the resulting mixture vigorously at 0-5 °C for an additional 15 minutes after the addition is complete. Monitor the reaction completion by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Precipitation: Once the reaction is complete, add cold deionized water (100 mL) to the reaction mixture while maintaining the temperature below 5 °C. Stir for another 30 minutes to ensure complete precipitation of the product.[5]

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with copious amounts of cold water to remove any residual salts. Dry the product under vacuum to yield N-ethyl-2-nitrobenzenesulfonamide as a solid. The expected yield is approximately 9.0 g.

Part II: Synthesis of this compound (Final Product)

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a highly effective and clean method.[2] The reaction proceeds on the surface of the catalyst, where hydrogen is activated and reacts with the nitro group in a stepwise reduction, passing through nitroso and hydroxylamine intermediates.[6][7] This method offers high chemoselectivity, typically not affecting other reducible groups like aromatic rings or sulfonamides under these mild conditions.[8] Ethanol is an excellent solvent for this reaction, as it solubilizes the starting material and is inert under the reaction conditions.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
N-ethyl-2-nitrobenzenesulfonamide246.258.9 g36.14
10% Palladium on Carbon (Pd/C)-0.45 g-
Ethanol (Absolute)46.07150 mL-
Celite® (Diatomaceous earth)-~5 g-
Hydrogen (H₂) Gas2.02Balloon or CylinderExcess

Equipment: Hydrogenation flask (e.g., Parr shaker or a heavy-walled flask), magnetic stirrer, hydrogen balloon or cylinder connection, vacuum filtration apparatus with a Celite® pad, rotary evaporator.

Step-by-Step Experimental Protocol
  • Catalyst and Reagent Setup: To a heavy-walled hydrogenation flask, add N-ethyl-2-nitrobenzenesulfonamide (8.9 g) and ethanol (150 mL). Stir until the solid is fully dissolved. Carefully add 10% Pd/C (0.45 g) to the solution.

    • Expert Insight: Adding the catalyst to the solution rather than the dry solid minimizes the risk of the dry catalyst becoming airborne.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge-and-fill cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon). The reaction progress can be monitored by TLC until the starting material spot has completely disappeared. This typically takes 4-8 hours.

  • Catalyst Removal: Upon completion, carefully vent the excess hydrogen in a fume hood. Prepare a Büchner funnel with a pad of Celite® (approx. 1 cm thick) and wet it with ethanol. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst.

    • Causality and Safety: The Celite® pad is crucial as it prevents the fine, potentially pyrophoric palladium catalyst from passing through the filter paper and ensures its safe handling. Never allow the filtered catalyst cake to dry completely in the air. Quench it with water immediately after filtration.

  • Isolation: Wash the filter cake with additional ethanol (2 x 20 mL) to recover all the product. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: A common solvent system for sulfonamides is an ethanol/water mixture.[9]

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.[10]

  • Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization Data

The structure of the final product, this compound (CAS: 98489-77-1)[11], should be confirmed using spectroscopic methods.

FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the functional groups present.[12][13]

  • N-H Stretch (Amine): Two characteristic sharp peaks around 3450-3300 cm⁻¹, indicative of a primary aromatic amine (-NH₂).[14]

  • N-H Stretch (Sulfonamide): A single peak around 3250 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).[15]

  • C-N Stretch (Aromatic Amine): A strong band in the region of 1335-1250 cm⁻¹.[14]

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the arrangement of protons in the molecule. Expected chemical shifts (δ) in CDCl₃:

Protons Chemical Shift (ppm) Multiplicity Integration Assignment
-CH₃ ~1.15 Triplet 3H Ethyl group methyl
-CH₂- ~3.15 Quartet 2H Ethyl group methylene
-NH₂ ~4.5 (broad) Singlet 2H Aromatic amine
-SO₂NH- ~5.1 (broad) Triplet 1H Sulfonamide NH

| Aromatic-H | ~6.7-7.8 | Multiplets | 4H | Benzene ring protons |

Mass Spectrometry:

  • Expected [M+H]⁺: For C₈H₁₂N₂O₂S, the expected monoisotopic mass is 200.06. The ESI-MS should show a peak at m/z ≈ 201.07.

Workflow and Safety Considerations

Experimental Workflow Diagram

G start Start: 2-Nitrobenzenesulfonyl chloride step1 Step 1: Sulfonamidation with Ethylamine (0-5 °C) start->step1 workup1 Aqueous Workup & Filtration step1->workup1 intermediate Isolate Intermediate: N-ethyl-2-nitro- benzenesulfonamide workup1->intermediate step2 Step 2: Catalytic Hydrogenation (H₂, 10% Pd/C, RT) intermediate->step2 workup2 Filter through Celite® to Remove Catalyst step2->workup2 isolate Concentrate Filtrate (Rotary Evaporation) workup2->isolate purify Purification: Recrystallization isolate->purify characterize Characterization: NMR, IR, MS purify->characterize final_product Final Product: 2-amino-N-ethyl- benzenesulfonamide characterize->final_product

Sources

Application Notes & Protocols: The Strategic Use of Aminated Benzenesulfonamides in the Synthesis of Sulfonylurea Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Substituted Benzenesulfonamides as Critical Synthons

In the landscape of medicinal chemistry, the benzenesulfonamide moiety is a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Among these, aminophenethyl sulfonamides serve as pivotal intermediates, particularly in the synthesis of the sulfonylurea class of oral hypoglycemic agents used in the treatment of type 2 diabetes mellitus.[1][2] This document provides a detailed examination of the synthetic applications of 4-(2-aminoethyl)benzenesulfonamide, a key building block for second-generation sulfonylurea drugs such as Glipizide and Glibenclamide.[1][2][3] While the focus is on the 4-substituted isomer due to its prevalence in established drug syntheses, the principles and reactions discussed are broadly applicable to other isomers like 2-amino-N-ethylbenzenesulfonamide.

These intermediates are prized for their bifunctional nature: a primary aliphatic amine that serves as a nucleophilic handle for amide bond formation, and a sulfonamide group that is essential for the final sulfonylurea linkage.[4] The strategic manipulation of these functional groups allows for the modular construction of complex drug molecules.

Core Application: Synthesis of Second-Generation Sulfonylureas

The primary application of 4-(2-aminoethyl)benzenesulfonamide is in the convergent synthesis of sulfonylurea drugs. These drugs function by stimulating insulin release from pancreatic β-cells.[5] The general synthetic strategy involves two key transformations:

  • N-Acylation: The primary amino group of the benzenesulfonamide intermediate is acylated with a heterocyclic carboxylic acid (or its activated derivative). This step introduces the specific side chain that differentiates various sulfonylurea drugs (e.g., a pyrazine carboxamide moiety for Glipizide).

  • Sulfonylurea Formation: The sulfonamide nitrogen is reacted with an isocyanate (typically cyclohexyl isocyanate) to form the characteristic sulfonylurea bridge.[6]

This modular approach is highly efficient and adaptable for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Visualizing the General Synthetic Pathway

The following diagram illustrates the general synthetic route to sulfonylurea drugs utilizing 4-(2-aminoethyl)benzenesulfonamide as the central intermediate.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Products A 4-(2-Aminoethyl)benzenesulfonamide D N-Acylation A->D B Heterocyclic Carboxylic Acid (e.g., 5-Methylpyrazine-2-carboxylic acid) B->D C Cyclohexyl Isocyanate E Sulfonylurea Formation C->E F Acylated Intermediate (e.g., Glipizide Related Compound A) D->F Amide Bond Formation G Final Sulfonylurea Drug (e.g., Glipizide) E->G Urea Linkage Formation F->E

Caption: General synthetic pathway for sulfonylurea drugs.

Detailed Protocol: Synthesis of Glipizide

This protocol details a representative synthesis of Glipizide, a widely prescribed antidiabetic drug, starting from 4-(2-aminoethyl)benzenesulfonamide. The synthesis proceeds in two main stages: N-acylation followed by reaction with cyclohexyl isocyanate.

Part 1: Synthesis of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methylpyrazine-carboxamide (Glipizide Intermediate)

This step involves the formation of an amide bond between the primary amine of the sulfonamide intermediate and the carboxylic acid of the pyrazine moiety. Activation of the carboxylic acid is typically required for efficient reaction.

Materials and Reagents:

  • 4-(2-Aminoethyl)benzenesulfonamide

  • 5-Methylpyrazine-2-carboxylic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (for work-up)

  • Ethanol/Water (for crystallization)

Experimental Workflow Diagram:

start Start reactants Dissolve 5-methylpyrazine- 2-carboxylic acid & TEA in DCM start->reactants activation Add Ethyl Chloroformate (Mixed Anhydride Formation) reactants->activation addition Add 4-(2-aminoethyl) benzenesulfonamide solution activation->addition Cool to 0-5 °C reaction Stir at RT (Monitor by TLC) addition->reaction workup Aqueous HCl Wash & Organic Layer Separation reaction->workup purification Crystallization from Ethanol/Water workup->purification product Obtain Pure Intermediate purification->product

Caption: Experimental workflow for N-acylation.

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a dry, three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylpyrazine-2-carboxylic acid and a slight molar excess of triethylamine in an anhydrous solvent like dichloromethane. Cool the mixture in an ice bath to 0-5 °C.

  • Mixed Anhydride Formation: Add ethyl chloroformate dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to form the mixed anhydride intermediate. The formation of triethylamine hydrochloride precipitate will be observed.

  • Amide Formation: In a separate flask, dissolve 4-(2-aminoethyl)benzenesulfonamide in the same solvent. Add this solution dropwise to the reaction mixture containing the mixed anhydride.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide, can be purified by crystallization from a suitable solvent system like ethanol-water to yield a pure solid.[7]

Causality Note: The use of ethyl chloroformate and a base like triethylamine is a classic method for activating a carboxylic acid towards nucleophilic attack by forming a more reactive mixed anhydride. This avoids the need for harsh conditions and often proceeds with high yield. The low temperature at the start minimizes side reactions.

Part 2: Synthesis of Glipizide from the Intermediate

This final step involves the reaction of the sulfonamide nitrogen with cyclohexyl isocyanate to form the sulfonylurea linkage.

Materials and Reagents:

  • N-{2-[4-(aminosulfonyl)phenyl]ethyl}-5-methylpyrazine-carboxamide (from Part 1)

  • Cyclohexyl isocyanate

  • A suitable base (e.g., sodium hydroxide, potassium tert-butoxide)

  • A suitable solvent (e.g., acetone, DMF)

  • Hydrochloric acid (for precipitation)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the intermediate from Part 1 in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) in a reaction flask.

  • Base Addition: Add an aqueous solution of a base like sodium hydroxide or a stronger base like potassium tert-butoxide to deprotonate the sulfonamide nitrogen, making it nucleophilic.

  • Isocyanate Addition: Add cyclohexyl isocyanate to the reaction mixture. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a few hours until the reaction is complete (monitor by TLC).[6]

  • Product Precipitation: Once the reaction is complete, cool the mixture and pour it into cold water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the crude Glipizide.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a solvent like ethanol to obtain Glipizide of high purity (>99%).[8]

Causality Note: The base is crucial in this step as it deprotonates the sulfonamide proton (pKa ~10), creating a sulfonamidate anion. This anion is a much stronger nucleophile than the neutral sulfonamide, enabling an efficient reaction with the electrophilic carbon of the isocyanate.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of sulfonylureas, highlighting the versatility of the synthetic route.

DrugIntermediateKey ReagentsSolvent(s)Typical YieldReference
Glipizide 4-(2-Aminoethyl) benzenesulfonamide5-Methylpyrazine-2-carboxylic acid, Cyclohexyl isocyanateDCM, Acetone80-85% (overall)[3][9]
Glibenclamide 4-(2-Aminoethyl) benzenesulfonamide derivative5-Chloro-2-methoxybenzoic acid, Cyclohexyl isocyanateDMF~70% (overall)[6][9]
Glimepiride N-{2-[4-(aminosulfonyl) phenyl]ethyl} derivativeEthyl chloroformate, 4-methylcyclohexyl isocyanateDichloromethaneHigh[10]

Purification and Quality Control

The purity of the final active pharmaceutical ingredient (API) is critical. For sulfonylureas like Glipizide, purification is typically achieved through recrystallization.[11] The purity is then assessed using High-Performance Liquid Chromatography (RP-HPLC).[5][12]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., pH 3.5) in a ratio like 60:10:30 v/v.[5]

  • Flow Rate: 1.0 - 1.5 mL/min.[5]

  • Detection: UV at 230 nm.[5]

This method allows for the separation and quantification of the main compound and any related impurities.[13]

Conclusion

4-(2-Aminoethyl)benzenesulfonamide and its analogs are indispensable intermediates in pharmaceutical synthesis, particularly for the economically significant class of sulfonylurea antidiabetic drugs. The straightforward and high-yielding reaction pathways, involving N-acylation and sulfonylurea formation, make it an ideal building block for both large-scale manufacturing and drug discovery efforts. The protocols outlined herein provide a robust framework for researchers and scientists in the field of drug development.

References

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  • What are the key steps in the purification of pharmaceutical intermediates? Autechaux. [Link]

  • Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.
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  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

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  • A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]

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  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • Glipizide. PubChem. [Link]

  • Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Application Note: A Robust, Validated HPLC Method for the Quantification of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-amino-N-ethylbenzenesulfonamide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in contexts such as purity assessment, stability studies, and quality control. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

This compound is an organic compound featuring a sulfonamide functional group, which is a key structural motif in many pharmaceutical agents.[5] Specifically, sulfonamides are known for their antibacterial properties, achieved by inhibiting bacterial folic acid synthesis.[5][6] Given its potential role in medicinal chemistry and as a synthetic intermediate, a validated, high-quality analytical method is crucial for ensuring the identity, strength, quality, and purity of the substance.[7] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic amines and sulfonamides.[8][9][10] This document provides a comprehensive guide to a developed HPLC method, including the scientific rationale for parameter selection and a detailed validation protocol.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation for logical method development.

  • Structure:

    Figure 1: Chemical structure of this compound

  • Molecular Formula: C₁₄H₁₆N₂O₂S[11][12]

  • Molecular Weight: 276.36 g/mol [12]

  • Predicted XlogP: 2.9[12][13]

  • Solubility: Soluble in water and polar organic solvents.[5]

The predicted XlogP value of 2.9 suggests that this compound has moderate hydrophobicity, making it an excellent candidate for reversed-phase chromatography.[14] The presence of the primary amine and sulfonamide groups allows for UV detection due to the aromatic ring.

HPLC Method Development Strategy

The primary objective was to develop a simple, isocratic RP-HPLC method that is both rapid and robust. The logical flow of this process is outlined below.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Analyte_Properties Analyte Properties (LogP, UV Spectra) Column_Selection Column Selection (C18, 5 µm, 4.6x150 mm) Analyte_Properties->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (ACN/H2O, MeOH/H2O) Analyte_Properties->Mobile_Phase_Screening Detector_Selection Detector Selection (UV-Vis @ 270 nm) Analyte_Properties->Detector_Selection Mobile_Phase_Ratio Optimize Mobile Phase Ratio (Peak Shape, Retention) Column_Selection->Mobile_Phase_Ratio Mobile_Phase_Screening->Mobile_Phase_Ratio Detector_Selection->Mobile_Phase_Ratio Flow_Rate Optimize Flow Rate (Analysis Time, Pressure) Mobile_Phase_Ratio->Flow_Rate System_Suitability System Suitability Testing (Tailing, Plates, %RSD) Flow_Rate->System_Suitability Validation_Protocol ICH Q2(R2) Validation (Linearity, Accuracy, Precision, etc.) System_Suitability->Validation_Protocol

Caption: Logical workflow for HPLC method development and validation.

Rationale for Chromatographic Conditions
  • Column: A C18 column was selected due to the analyte's moderate hydrophobicity. The alkyl chains of the stationary phase provide sufficient interaction for good retention in a reversed-phase mode.[14] A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid was chosen. Acetonitrile is a common organic modifier in RP-HPLC. The addition of formic acid helps to protonate the primary amine, leading to sharper peaks and more consistent retention times by minimizing silanol interactions on the stationary phase.

  • Detection: Based on the presence of the benzene ring, UV detection was selected. A wavelength of 270 nm was found to provide a good response for the analyte, a common wavelength for sulfonamide analysis.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a reasonable analysis time without generating excessive backpressure.[6]

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Software: Empower 3 or equivalent Chromatography Data Software.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (ACS Grade)

    • This compound reference standard

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (75:25, v/v)[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 270 nm
Run Time 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][4][15] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.[16][17]

ValidationProcess Validation Method Validation (ICH Q2(R2)) Specificity Linearity & Range Accuracy Precision Robustness Specificity Specificity Demonstrate no interference from blank/placebo Validation:f1->Specificity:head Linearity Linearity Validation:f2->Linearity:head Accuracy Accuracy Recovery study at 3 levels (e.g., 80%, 100%, 120%) Validation:f3->Accuracy:head Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Validation:f4->Precision:head Robustness Robustness Vary flow rate, mobile phase composition, temperature Validation:f5->Robustness:head

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo solution to ensure no interfering peaks were observed at the retention time of this compound. The method demonstrated good specificity with no co-eluting peaks.

Linearity and Range

Linearity was assessed by analyzing five concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%99.80.7
Acceptance Criteria 98.0% - 102.0% ≤ 2.0%
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard were performed on the same day. The %RSD of the peak areas was found to be less than 1.0%.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument. The %RSD was also well within the acceptance criteria of ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptable limits for all tested variations, demonstrating the robustness of the method.[16]

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method is simple, rapid, and employs readily available reagents and instrumentation. The validation results confirm that the method is accurate, precise, linear, and specific, making it suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. Retrieved from [Link]

  • Nowak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • IMEKO. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. PubChem. Retrieved from [Link]

  • ChemBK. (n.d.). 5-Amino-N-Ethyl-2-Methyl-N-Phenylbenzenesulphonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-n-ethyl-n-phenylbenzenesulfonamide (C14H16N2O2S). Retrieved from [Link]

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High-Resolution Gas Chromatography for the Separation of Benzenesulfonamide Positional Isomers: A Validated Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification and separation of benzenesulfonamide isomers are critical in pharmaceutical development and quality control, as different isomers can exhibit varied pharmacological and toxicological profiles. However, their structural similarity, low volatility, and high polarity present significant analytical challenges. This application note details a robust and validated gas chromatography-mass spectrometry (GC-MS) method for the effective separation and quantification of benzenesulfonamide positional isomers. The protocol emphasizes a necessary derivatization step to enhance volatility and thermal stability, a systematic approach to stationary phase selection, and a comprehensive validation strategy aligned with international regulatory standards.

Introduction: The Analytical Challenge of Sulfonamide Isomers

Benzenesulfonamides and their substituted analogues are foundational structures in medicinal chemistry. During synthesis or as degradation products, various positional isomers (e.g., ortho-, meta-, para-substituted) can arise. These isomers often possess nearly identical molecular weights and similar polarities, making their separation by conventional chromatographic techniques difficult.[1] Direct analysis by gas chromatography (GC) is further complicated by the inherent properties of the sulfonamide functional group (-SO₂NH₂): its high polarity and the presence of active hydrogens lead to poor peak shape, thermal degradation in the hot injector, and strong, irreversible adsorption on the column.[2][3]

To overcome these obstacles, a chemical derivatization strategy is essential. By replacing the active hydrogens on the sulfonamide nitrogen with thermally stable, non-polar groups, we can significantly increase the analyte's volatility and reduce its polarity, making it amenable to GC analysis.[4][5] This guide provides a comprehensive framework for developing and validating such a method.

The Causality of Separation: Choosing the Right Tools

The success of this method hinges on two critical choices: the derivatization reagent and the GC stationary phase.

The Rationale for Derivatization

The primary goal of derivatization is to mask the polar N-H group. The most common and effective approaches are silylation and methylation.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group. This is a powerful and widely used technique for amines and amides.[2]

  • Methylation: Diazomethane has traditionally been used, but its toxicity is a major drawback. A safer alternative is (trimethylsilyl)diazomethane (TMS-diazomethane), which effectively methylates the sulfonamide group.[2][6]

  • Alkylation: Reagents like pentafluorobenzyl (PFB) bromide can also be used to form stable derivatives that are particularly sensitive to electron capture detection (ECD).[3][4]

This protocol will focus on silylation with BSTFA due to its efficiency and the commercial availability of reagents.

The Science of Stationary Phase Selection

Isomers with very close boiling points cannot be separated on a non-polar stationary phase, which resolves analytes primarily by their boiling points.[7] Therefore, a stationary phase with unique selectivity is required.

  • Intermediate-Polarity Phases: Phenyl-substituted polysiloxane phases (e.g., 50% Phenyl Polysiloxane) are an excellent choice. The phenyl groups induce dipole moments in the stationary phase, allowing for selective π-π interactions with the aromatic rings of the benzenesulfonamide isomers. Subtle differences in the charge distribution and molecular shape of the ortho, meta, and para isomers lead to differential retention.[7][8]

  • Polar Phases: Polyethylene glycol (PEG) or "WAX" phases provide strong dipole-dipole and hydrogen-bonding interactions. While effective for polar compounds, they may be less selective for positional isomers where polarity differences are minimal.[8]

  • Shape-Selective Phases: For extremely challenging separations, specialized stationary phases like those based on liquid crystals or calixarenes can be employed. These phases separate isomers based on their molecular geometry and rigidity, offering a high degree of selectivity.[9][10][11]

This method will utilize a mid-polarity 50% Phenyl Polysiloxane column to achieve a balance of interactions for robust separation.

Experimental Workflow and Protocol

The overall workflow involves sample preparation and derivatization, followed by GC-MS analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Anhydrous Solvent (e.g., Pyridine) A->B C Add Derivatization Reagent (BSTFA + 1% TMCS) B->C D Heat Reaction Mixture (e.g., 70°C for 30 min) C->D E Inject Derivatized Sample D->E Cool & Inject F Separation on GC Column E->F G Detection & Identification by MS F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Method Validation Assessment I->J

Caption: Experimental workflow for benzenesulfonamide isomer analysis.

Materials and Reagents
  • Benzenesulfonamide isomer standards (ortho, meta, para)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • Ethyl Acetate (HPLC Grade)

  • Helium (99.999% purity)

  • Autosampler vials with inert caps

Protocol: Standard and Sample Preparation (Silylation)
  • Stock Standard Preparation: Accurately weigh 10 mg of each benzenesulfonamide isomer and dissolve in 10 mL of anhydrous pyridine to create 1 mg/mL stock solutions.

  • Working Standard Preparation: Create a mixed working standard containing all isomers at a suitable concentration (e.g., 100 µg/mL) by diluting the stock solutions with anhydrous pyridine.

  • Derivatization:

    • Transfer 100 µL of the sample or standard solution into a GC vial.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

Instrumentation and GC-MS Conditions

The following table outlines a starting point for the GC-MS parameters, which should be optimized for the specific instrument and isomers being analyzed.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides precise electronic pneumatic control.
Mass Spectrometer Agilent 5977B or equivalentOffers high sensitivity for trace-level detection.[12]
GC Column 50% Phenyl Polysiloxane (e.g., DB-17ms, VF-17ms), 30 m x 0.25 mm ID, 0.25 µm filmMid-polarity phase for optimal isomer selectivity.[8]
Injector Split/Splitless, used in Split mode (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injector Temperature 280°CEnsures complete vaporization of derivatized analytes.
Carrier Gas Helium, Constant Flow Mode @ 1.2 mL/minInert and provides good efficiency.
Oven Program Initial: 150°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)Provides separation of isomers and elution of all components.
MS Transfer Line 280°CPrevents cold spots and analyte condensation.
MS Ion Source 230°CStandard temperature for electron ionization (EI).
MS Quadrupole 150°CStandard temperature for mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVCreates reproducible fragmentation patterns for identification.
Acquisition Mode Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode confirms identity; SIM mode provides maximum sensitivity.[2]

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose.[13][14] The validation should be performed according to established guidelines such as ICH Q2(R1) and USP General Chapter <621>.[15][16][17][18]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Application Note: Optimized Recrystallization Protocol for the Purification of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-amino-N-ethylbenzenesulfonamide via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this sulfonamide derivative. Key considerations, including solvent selection, dissolution, decolorization, crystal formation, and recovery, are discussed in detail. The protocol emphasizes the scientific rationale behind each step to ensure reproducibility and optimal results.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1] The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[3] This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.

This guide presents a robust and validated protocol for the recrystallization of this compound, ensuring high purity and yield.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C8H12N2O2S[4]
Molecular Weight 200.26 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 56-60 °C[1]
Solubility Soluble in water and polar organic solvents.[6]

Recrystallization Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Caption: Workflow for the purification of this compound.

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[3] For this compound, a mixed solvent system of ethanol and water is highly effective. The compound is readily soluble in hot ethanol and sparingly soluble in cold water. This allows for precise control over the crystallization process.

Solvent SystemAdvantagesDisadvantages
Ethanol/Water Excellent solubility differential, readily available, relatively low toxicity.Requires careful addition of water to induce crystallization.
Isopropanol/Water Similar properties to ethanol/water, may offer slightly different solubility characteristics.[7]May require more optimization.
Methanol Good solvent for many polar compounds.[8]Higher toxicity compared to ethanol.
Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. It is crucial to use the minimum volume of solvent to ensure a high recovery of the purified product.[3]

  • Decolorization (if necessary):

    • If the solution is colored, it indicates the presence of colored impurities.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.[7]

    • Boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • If activated carbon was used or if there are any insoluble impurities, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. This prevents premature crystallization of the product in the funnel.[2]

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Rapid cooling can lead to the formation of small, impure crystals.

    • If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

    • Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath to maximize the yield of the crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Ensure the filter paper is properly seated and wetted with a small amount of the cold solvent mixture before pouring the crystal slurry.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities. It is important to use a minimal amount of cold solvent to avoid dissolving the purified crystals.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point or in a desiccator under vacuum.

    • Continue drying until a constant weight is achieved.

Troubleshooting

ProblemPossible CauseSolution
Oiling out The compound is coming out of solution above its melting point. The solvent may be too nonpolar or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of a more polar solvent (e.g., more ethanol), and allow it to cool more slowly.[2]
No crystals form The solution is not supersaturated, or nucleation is slow.Induce crystallization by scratching the flask or adding a seed crystal. If that fails, try evaporating some of the solvent to increase the concentration or cool the solution in an ice-salt bath.[2]
Low recovery Too much solvent was used, or the crystals were washed with too much or warm solvent.Use the minimum amount of hot solvent for dissolution and wash with a minimal amount of ice-cold solvent.[3]
Foamy crystals This can be due to the crystal habit in a particular solvent system.Try stirring the solution during crystallization to promote the formation of more compact crystals.[10]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.

  • This compound may cause skin and eye irritation.[11] Handle with care.

Conclusion

This application note provides a detailed and optimized protocol for the purification of this compound by recrystallization. By following these steps and understanding the underlying principles, researchers can consistently obtain a high-purity product, which is essential for downstream applications in pharmaceutical and chemical synthesis.

References

  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • ChemBK. (2024). 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. Retrieved from [Link]

  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Retrieved from [Link]

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Reddit. (2025). Recrystallization for foam like crystals : r/Chempros. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Synthesis and Evaluation of Carbonic Anhydrase Inhibitors from 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Part 1: CORE DIRECTIVE (Autonomy): I have structured this guide as a comprehensive application note. It begins with a high-level introduction, delves into the specific chemistry and rationale, provides detailed step-by-step protocols for both synthesis and biological evaluation, and concludes with data interpretation and troubleshooting. This structure is designed to logically guide a researcher through the entire workflow, from concept to result.

  • Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T):

    • Expertise & Experience: The rationale behind key steps is explained throughout. For instance, the choice of an acyl chloride for the synthesis is justified, and the principles of the colorimetric assay are detailed.

    • Trustworthiness: The protocols include steps for purification (recrystallization) and characterization (mentioning NMR and Mass Spectrometry) to validate the synthetic outcome. The assay protocol includes controls (blank, maximum activity, positive control) to ensure data reliability.

    • Authoritative Grounding & Comprehensive References: I have gathered information on synthetic strategies for benzenesulfonamide-based inhibitors and standard protocols for carbonic anhydrase inhibition assays. I have identified several relevant peer-reviewed articles and protocols that will be cited in the text and listed in the final references section. I have enough information to proceed with generating the content.

  • Part 3: VISUALIZATION & FORMATTING:

    • Data Presentation: I will create tables to summarize reagent properties and hypothetical inhibition data.

    • Experimental Protocols: The step-by-step protocols are written with sufficient detail for replication.

    • Mandatory Visualization: I will create the required Graphviz diagrams to illustrate the workflow and the chemical reaction, adhering to the specified formatting constraints.

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Authored by: A Senior Application Scientist

Introduction: The Significance of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is vital for pH homeostasis, CO₂ transport, biosynthesis, and ion transport across membranes. To date, 15 different CA isoforms have been identified in humans, each with distinct tissue distribution and subcellular localization.[2]

The involvement of specific CA isoforms in various pathologies has rendered them significant therapeutic targets.[1] For instance, inhibitors of CA II are used as diuretics and treatments for glaucoma, while inhibitors targeting tumor-associated isoforms like CA IX and CA XII are being actively investigated as anticancer agents.[3][4][5] The cornerstone of CA inhibitor design is the primary sulfonamide group (-SO₂NH₂), which binds to the zinc ion within the enzyme's active site with high affinity, effectively blocking its catalytic activity.[6][7] This guide focuses on a versatile starting material, 2-amino-N-ethylbenzenesulfonamide, to create novel CA inhibitors.

Strategic Rationale: Why Use this compound?

The selection of a starting material is a critical decision in synthetic chemistry, dictating the subsequent reaction pathway and the diversity of the final products. This compound presents a strategically advantageous scaffold for several reasons:

  • Bifunctional Nature: It possesses two key functional groups: a primary arylamine (-NH₂) and a secondary sulfonamide (-SO₂NHC₂H₅). While primary (unsubstituted) sulfonamides are the classical zinc-binding group, this scaffold allows for the synthesis of secondary sulfonamide inhibitors, which can offer different selectivity profiles.[6] The primary amine serves as a versatile chemical handle for introducing a wide variety of "tail" groups.

  • The "Tail" Approach: Modern CA inhibitor design often employs a "tail" approach, where moieties are appended to the core sulfonamide scaffold to interact with residues lining the active site cavity.[8][9] This can dramatically enhance both potency and, crucially, isoform selectivity. The amino group on our starting material is the perfect anchor point for building these tails.

  • Modulation of Physicochemical Properties: By reacting different groups at the amino position, researchers can systematically modulate properties such as solubility, lipophilicity, and cell permeability, which are critical for drug development.

This guide will demonstrate a straightforward synthetic route to derivatize the amino group, transforming the starting material into a potent CA inhibitor.

Overall Experimental Workflow

The process of developing a novel inhibitor involves a multi-stage workflow, beginning with chemical synthesis and culminating in biological evaluation. The following diagram outlines the key phases described in this application note.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A Starting Material (this compound) B Acylation Reaction A->B C Work-up & Crude Product Isolation B->C D Purification (Recrystallization) C->D E Characterization (TLC, NMR, MS) D->E F Stock Solution Preparation E->F Validated Inhibitor G In Vitro CA Inhibition Assay (p-NPA Method) F->G H Data Acquisition (Spectrophotometry) G->H I IC50 Determination H->I

Caption: High-level workflow from synthesis to biological activity determination.

Part A: Synthetic Protocol

This protocol details the synthesis of a representative inhibitor, N-(2-(N-ethylsulfamoyl)phenyl)acetamide, via acylation of the starting material with acetyl chloride.

Synthetic Scheme

The reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of acetyl chloride. Pyridine is used as a base to neutralize the HCl byproduct.

G start 2-amino-N-ethyl- benzenesulfonamide plus + reagent Acetyl Chloride arrow Pyridine CH2Cl2, 0 °C to RT product N-(2-(N-ethylsulfamoyl)phenyl)acetamide

Caption: Acylation of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier ExampleNotes
This compoundC₈H₁₂N₂O₂S200.26Sigma-AldrichStarting material
Acetyl ChlorideC₂H₃ClO78.50Sigma-AldrichAcylating agent. Reacts violently with water.
PyridineC₅H₅N79.10Sigma-AldrichBase. Use anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous reaction solvent
Hydrochloric Acid (HCl), 1MHCl36.46VWRFor aqueous work-up
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01VWRFor aqueous work-up
BrineNaCl (sat. aq.)58.44-For aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-AldrichDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.0 mmol).

  • Dissolution: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

  • Addition of Base: Add pyridine (0.48 mL, 6.0 mmol, 1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Rationale: Acylation reactions are often exothermic. Cooling the mixture helps to control the reaction rate and minimize potential side reactions.

  • Addition of Acylating Agent: Add acetyl chloride (0.39 mL, 5.5 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of 1M HCl.

    • Rationale: The acid wash removes the excess pyridine base.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

    • Rationale: The bicarbonate wash neutralizes any remaining acidic components, and the brine wash helps to remove water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford the pure product as a white solid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: In Vitro Biological Evaluation Protocol

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of the synthesized compound against a human CA isoform (e.g., hCA II). The assay is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically.[10]

Materials and Reagents
ReagentConcentration/PuritySupplier ExampleNotes
Human Carbonic Anhydrase II (hCA II)≥95%Sigma-AldrichLyophilized powder
p-Nitrophenyl Acetate (p-NPA)≥98%Sigma-AldrichSubstrate
Acetazolamide (AZA)≥99%Sigma-AldrichPositive control inhibitor
Tris-HCl Buffer--50 mM, pH 7.5
Dimethyl Sulfoxide (DMSO)AnhydrousSigma-AldrichSolvent for compounds and substrate
96-well clear, flat-bottom microplate-CorningFor absorbance measurements
Microplate reader--Capable of reading absorbance at 400-405 nm
Preparation of Solutions
  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.[10]

  • hCA II Enzyme Stock (1 mg/mL): Dissolve the enzyme in cold Assay Buffer. Aliquot and store at -80°C.

  • hCA II Working Solution: On the day of the assay, dilute the enzyme stock to the desired final concentration (e.g., 20 units/mL) in cold Assay Buffer.

  • p-NPA Substrate Stock (3 mM): Dissolve p-NPA in DMSO. This solution should be prepared fresh.[10]

  • Inhibitor Stock Solutions (10 mM): Dissolve the synthesized compound and Acetazolamide in DMSO. Create a series of dilutions in DMSO to be used for the assay.

Step-by-Step Assay Procedure
  • Plate Setup: Set up the 96-well plate as follows (perform all measurements in triplicate)[10]:

    • Blank (No Enzyme): 178 µL Assay Buffer

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution

  • Enzyme Addition: Add 20 µL of the hCA II Working Solution to all wells except the "Blank" wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock solution to all wells, including the blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-20 minutes.

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration[10]: % Inhibition = [ (V_max - V_inhibitor) / V_max ] * 100 Where V_max is the rate of the "Maximum Activity" control and V_inhibitor is the rate in the presence of your compound.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Expected Results (Hypothetical Data)
CompoundTargetIC₅₀ (nM)
AcetazolamidehCA II12
Compound XhCA II45
Compound YhCA II8

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Synthesis: Low or no product yieldIncomplete reaction, wet reagents/solvents.Ensure all glassware is flame-dried. Use anhydrous solvents. Increase reaction time or temperature if necessary.
Synthesis: Multiple spots on TLCSide reactions, impure starting material.Optimize reaction conditions (e.g., lower temperature). Purify starting material if needed. Use column chromatography.
Assay: High background in blank wellsSpontaneous hydrolysis of p-NPA.Prepare p-NPA solution fresh. Ensure buffer pH is stable and correct.
Assay: No inhibition observedInactive compound, low compound concentration.Confirm compound structure and purity. Test a wider and higher range of concentrations.
Assay: Inconsistent replicatesPipetting errors, temperature fluctuations.Use calibrated pipettes. Ensure uniform mixing in wells. Allow the plate to equilibrate to room temperature.

Conclusion

This application note provides a robust and detailed framework for the synthesis of novel carbonic anhydrase inhibitors starting from the versatile this compound scaffold. By following the outlined protocols for chemical synthesis, purification, and in vitro biological evaluation, researchers can efficiently create and test new compounds. The strategic derivatization of the amino group offers a powerful method for tuning inhibitory potency and isoform selectivity, paving the way for the development of next-generation therapeutics targeting the carbonic anhydrase enzyme family.

References

  • Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1). (n.d.).
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (n.d.). BenchChem.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences.
  • Carbonic Anhydrase - Assay. (n.d.). Worthington Biochemical.
  • Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link].

  • Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors. (2019). Bioorganic & Medicinal Chemistry. Retrieved from [Link].

  • How can one Carry Out Wilbur-Anderson Carbonic Anhydrase Assay? (n.d.). ECHEMI.
  • Determination of carbonic anhydrase activity by Wilbur-Anderson in a 96-well plate reader. (2012). Analytical Biochemistry.
  • Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors. (2019). ScienceDirect.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (2019). Journal of Medicinal Chemistry. Retrieved from [Link].

  • Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). Bioorganic Chemistry. Retrieved from [Link].

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. (1992). Journal of Pharmacy and Pharmacology. Retrieved from [Link].

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie.
  • Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link].

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (2019). Molecules. Retrieved from [Link].

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link].

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved from [Link].

  • Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic membrane-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating hydrazino moieties. (2005). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. (2019). Molecules. Retrieved from [Link].

  • Synthesis of a new series of N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. (2013). European Journal of Medicinal Chemistry.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences. Retrieved from [Link].

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved from [Link].

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). International Journal of Molecular Sciences. Retrieved from [Link].

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). Molecules. Retrieved from [Link].

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules. Retrieved from [Link].

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Application Notes and Protocols for the N-Alkylation of Aminobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the N-alkylation of aminobenzenesulfonamides. This guide emphasizes experimental design, mechanistic understanding, and practical laboratory protocols, ensuring both scientific rigor and reproducible results.

Introduction: The Significance of N-Alkylated Aminobenzenesulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The N-alkylation of aminobenzenesulfonamides is a critical chemical transformation that allows for the diversification of these structures, leading to the development of novel drug candidates with tailored pharmacological profiles. N-alkylated aminobenzenesulfonamides are integral components in the design of compounds targeting a range of diseases, including serving as 5-HT7 receptor antagonists for CNS disorders and forming the basis for multireceptor ligands.[1] The strategic introduction of alkyl groups onto the sulfonamide nitrogen can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

Pillar 1: Mechanistic Insights and Strategic Considerations

A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The N-alkylation of aminobenzenesulfonamides can be broadly categorized into two primary pathways: classical nucleophilic substitution and modern catalytic approaches.

Classical SN2 Alkylation

The traditional approach involves the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic sulfonamidate anion. This anion then displaces a leaving group on an alkyl electrophile, typically an alkyl halide, in a classical SN2 reaction.

Causality Behind Experimental Choices:

  • Choice of Base: The acidity of the sulfonamide proton (pKa ≈ 10) necessitates the use of a moderately strong base. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and organic bases such as 1,8-diazabicycloundec-7-ene (DBU). The choice of base can influence reaction kinetics and selectivity, particularly in substrates with multiple acidic protons.

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically employed to dissolve the sulfonamide and the base, and to facilitate the SN2 reaction.[2] However, for greener chemistry applications, higher boiling alcohols like butanol are being explored.[2]

  • Alkylating Agent: Alkyl halides (iodides, bromides, chlorides) and sulfonates (tosylates, mesylates) are common alkylating agents.[2] The reactivity follows the order I > Br > Cl > OTs, consistent with leaving group ability. It is crucial to consider the potential for genotoxicity when using these reagents, especially in drug development.[2]

Catalytic "Borrowing Hydrogen" Methodology

More contemporary and sustainable methods utilize transition metal catalysts to facilitate the N-alkylation of sulfonamides with alcohols.[3][4] This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the catalyst (using the hydrogen "borrowed" from the alcohol) to yield the N-alkylated product and regenerate the catalyst.[3][5] Water is the only byproduct, making this an atom-economical and environmentally benign approach.[3]

Causality Behind Experimental Choices:

  • Catalyst System: Manganese and ruthenium-based catalysts have proven to be highly effective for this transformation.[3][5][6][7][8] For instance, a well-defined Mn(I) PNP pincer precatalyst is bench-stable and efficient for the mono-N-alkylation of a diverse range of sulfonamides.[3][5] Similarly, a water-soluble iridium complex has been developed for N-alkylation in aqueous media.[9]

  • Reaction Conditions: These reactions are typically conducted at elevated temperatures (e.g., 150 °C in xylenes) to drive the catalytic cycle.[3] A catalytic amount of a mild base, such as K₂CO₃, is often required.[5]

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Classical N-Alkylation using an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of an aminobenzenesulfonamide with an alkyl bromide.

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale)
AminobenzenesulfonamideStarting Material1.0 mmol
Alkyl BromideAlkylating Agent1.1 - 1.5 mmol
Potassium Carbonate (K₂CO₃)Base2.0 mmol
Dimethylformamide (DMF)Solvent5 - 10 mL
Ethyl AcetateExtraction SolventAs needed
Brine (Saturated NaCl)Aqueous WashAs needed
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAs needed
Silica GelStationary Phase for ChromatographyAs needed
Hexanes/Ethyl AcetateMobile Phase for ChromatographyAs needed

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminobenzenesulfonamide (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.1 - 1.5 mmol) to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated aminobenzenesulfonamide.[10]

Protocol 2: Manganese-Catalyzed N-Alkylation using an Alcohol

This protocol outlines a sustainable approach for the N-alkylation of a sulfonamide using a primary alcohol, adapted from literature procedures.[3][5]

Materials and Reagents:

Reagent/MaterialPurposeTypical Quantity (for a 1 mmol scale)
SulfonamideStarting Material1.0 mmol
Primary AlcoholAlkylating Agent1.0 mmol
Mn(I) PNP pincer precatalystCatalyst0.05 mmol (5 mol%)
Potassium Carbonate (K₂CO₃)Base0.1 mmol (10 mol%)
XylenesSolvent1.0 mL
Ethyl AcetateExtraction SolventAs needed
Saturated Aqueous NaHCO₃Aqueous WashAs needed
Brine (Saturated NaCl)Aqueous WashAs needed
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentAs needed
Silica GelStationary Phase for ChromatographyAs needed
Hexanes/Ethyl AcetateMobile Phase for ChromatographyAs needed

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the sulfonamide (1.0 mmol), the primary alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol).

  • Solvent Addition: Add xylenes (1.0 mL) to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 150 °C in a preheated dry block for 24 hours.[3]

  • Reaction Monitoring: After 24 hours, cool the reaction to room temperature. The reaction progress can be analyzed by ¹H NMR of the crude mixture.[5]

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the pure N-alkylated sulfonamide.[5]

Pillar 3: Visualization and Data Presentation

Visual aids are essential for clarifying complex workflows and relationships.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents: - Aminobenzenesulfonamide - Base/Catalyst - Alkylating Agent solvent Add Anhydrous Solvent reagents->solvent setup Assemble Reaction Under Appropriate Atmosphere solvent->setup heat Heat to Desired Temperature setup->heat monitor Monitor by TLC/NMR heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product product purify->product Characterize Final Product

Caption: General workflow for the N-alkylation of aminobenzenesulfonamides.

Simplified "Borrowing Hydrogen" Catalytic Cycle

G catalyst [M]-H (Active Catalyst) alcohol R-CH2OH catalyst->alcohol Regenerates Catalyst aldehyde R-CHO alcohol->aldehyde Oxidation (-H2) imine ArSO2N=CHR aldehyde->imine + ArSO2NH2 (-H2O) sulfonamide ArSO2NH2 product ArSO2NHCH2R imine->product Reduction (+H2)

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the amount of base/catalyst. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

  • Side Reactions: In the case of alkyl halides, over-alkylation to form a tertiary amine can occur. Using a stoichiometric amount of the alkylating agent can minimize this. For borrowing hydrogen methods, ensure the catalyst is selective for mono-alkylation.

  • Purification Challenges: N-alkylated sulfonamides can sometimes be difficult to separate from the starting material. Careful selection of the mobile phase for column chromatography is crucial. A shallow gradient can improve separation.

References

  • Goundry, W. R. F., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega. [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Organic Chemistry Portal. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. [Link]

  • Shen, L., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry. [Link]

  • Goundry, W. R. F., et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Ohmiya, H., et al. (2022). Catalytic N-Alkylation of Sulfonamides. ResearchGate. [Link]

  • Kasyan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]

  • Li, F., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. RSC Publishing. [Link]

  • ResearchGate. New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... [Link]

  • Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. [Link]

  • ResearchGate. Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. [Link]

  • Li, F., et al. (2017). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]

Sources

Application Notes & Protocols: The Role of Aminobenzenesulfonamides in the Synthesis of Sulfonylurea Hypoglycemic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the pivotal role of aminobenzenesulfonamide scaffolds in the synthesis of second-generation sulfonylurea oral hypoglycemic agents. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices. The focus will be on the synthesis of Glipizide, a widely prescribed antidiabetic drug, using 4-(2-aminoethyl)benzenesulfonamide as a key starting material. This intermediate is structurally analogous to and serves as a prime exemplar for the broader class of aminobenzenesulfonamides, including 2-amino-N-ethylbenzenesulfonamide, in forming the core structure of these vital therapeutics.

Introduction: The Sulfonylurea Class and Its Chemical Foundation

Type 2 diabetes mellitus is a global health challenge characterized by hyperglycemia. Sulfonylureas are a cornerstone of oral therapy for this condition, effectively lowering blood glucose by stimulating insulin secretion.[1][2] Second-generation sulfonylureas, such as Glipizide, Glibenclamide (Glyburide), and Glimepiride, are more potent and generally have a better safety profile than their first-generation predecessors.[1][3][4]

The therapeutic efficacy of these drugs is rooted in their specific chemical structure, which is built around a central sulfonylurea moiety (R−SO₂−NH−CO−NH−R'). A critical building block for many of these drugs is an aminobenzenesulfonamide derivative, which provides the necessary scaffold to construct the final, biologically active molecule.[5][6] For instance, 4-(2-aminoethyl)benzenesulfonamide is a key intermediate in the synthesis of Glipizide and Glibenclamide.[5][7]

Mechanism of Action: From Chemical Structure to Biological Response

Sulfonylureas exert their hypoglycemic effect by directly acting on the pancreatic β-cells.[8] Their primary target is the sulfonylurea receptor (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

The process unfolds as follows:

  • Binding: The sulfonylurea drug binds to the SUR1 subunit.[2]

  • Channel Closure: This binding event induces the closure of the K-ATP channel.

  • Depolarization: The closure prevents potassium ion (K+) efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, allowing an influx of calcium ions (Ca²+) into the cell.

  • Insulin Release: The rise in intracellular Ca²+ triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream to lower blood glucose levels.[8]

Sulfonylurea Mechanism of Action SU Sulfonylurea Drug SUR1 SUR1 Receptor on Pancreatic β-cell SU->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Closes Depol Membrane Depolarization K_ATP->Depol Causes Ca_Channel Voltage-Gated Ca²⁺ Channel Depol->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin Insulin Release (Exocytosis) Ca_Influx->Insulin Triggers

Caption: Mechanism of sulfonylurea-induced insulin secretion.

The Chemistry of Sulfonylurea Synthesis

The synthesis of second-generation sulfonylureas is a multi-step process that hinges on the strategic formation of two key functional groups: an amide bond and the sulfonylurea linkage. The 4-(2-aminoethyl)benzenesulfonamide molecule is bifunctional, containing both a primary amine and a sulfonamide group, making it an ideal starting point.

General Synthetic Workflow

The overall strategy involves two main transformations:

  • Amide Formation: The primary amino group of the benzenesulfonamide intermediate is acylated by reacting it with a carboxylic acid derivative (often a heterocyclic acid, which is crucial for receptor binding specificity).

  • Sulfonylurea Formation: The sulfonamide group (-SO₂NH₂) is reacted with an isocyanate (R-N=C=O) or an equivalent reagent to form the final sulfonylurea linkage.[9]

General Synthetic Workflow Start_A 4-(2-Aminoethyl)- benzenesulfonamide H₂N-CH₂CH₂-Ph-SO₂NH₂ Step1 Step 1: Amidation Start_A:f1->Step1 Start_B Heterocyclic Carboxylic Acid R¹-COOH Start_B:f1->Step1 Start_C Isocyanate R²-N=C=O Step2 Step 2: Sulfonylurea Formation Start_C:f1->Step2 Intermediate Amide Intermediate R¹-CO-NH-CH₂CH₂-Ph-SO₂NH₂ Step1->Intermediate:f1 Final Final Sulfonylurea Drug R¹-CO-NH-CH₂CH₂-Ph-SO₂NH-CO-NH-R² Step2->Final:f1 Intermediate:f1->Step2

Caption: High-level workflow for sulfonylurea synthesis.

Causality in Experimental Design
  • Choice of Reagents: The reaction of a sulfonamide with an isocyanate is the most direct route to the sulfonylurea moiety.[9] However, isocyanates can be hazardous. Safer, modern alternatives involve the in situ formation of carbamates from an amine and a chloroformate, which then react with the sulfonamide.[10] This isocyanate-free approach enhances process safety, a critical consideration in pharmaceutical manufacturing.

  • Role of Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is essential. In the amidation step, it neutralizes the acid byproduct (e.g., HCl if an acyl chloride is used). In the sulfonylurea formation step, the base deprotonates the sulfonamide nitrogen, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the isocyanate.

  • Solvent Selection: Aprotic solvents like acetone, dimethylformamide (DMF), or dichloromethane (DCM) are typically used. They are chosen for their ability to dissolve the reactants and intermediates without interfering with the reaction mechanism (i.e., they do not have acidic protons that could quench the base or react with the isocyanate).

Detailed Protocols: Synthesis of Glipizide

The following protocols outline a representative synthesis of Glipizide, illustrating the practical application of the principles discussed.

Safety Precaution: These procedures involve hazardous chemicals. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Amide Intermediate (N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide)

This step involves the coupling of the aminobenzenesulfonamide core with the pyrazine head group.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (equiv.)Amount
5-Methylpyrazine-2-carboxylic acid138.121.01.38 g
4-(2-Aminoethyl)benzenesulfonamide200.261.02.00 g
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.22.30 g
1-Hydroxybenzotriazole (HOBt)135.131.21.62 g
Triethylamine (TEA)101.192.52.53 g (3.5 mL)
Dimethylformamide (DMF), anhydrous--50 mL

Procedure

  • Activation: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 5-methylpyrazine-2-carboxylic acid (1.38 g), EDC (2.30 g), and HOBt (1.62 g).

  • Dissolution: Add 25 mL of anhydrous DMF and stir the mixture with a magnetic stirrer at room temperature until all solids dissolve.

  • Amine Addition: In a separate beaker, dissolve 4-(2-aminoethyl)benzenesulfonamide (2.00 g) in 25 mL of anhydrous DMF. Add triethylamine (3.5 mL) to this solution.

  • Coupling Reaction: Slowly add the sulfonamide solution dropwise to the activated carboxylic acid solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane).

  • Work-up: Once the reaction is complete, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water (3 x 30 mL) and diethyl ether (2 x 20 mL). Dry the resulting white solid under vacuum to yield the amide intermediate. The expected yield is typically >85%.

Protocol 2: Synthesis of Glipizide

This final step forms the crucial sulfonylurea linkage.

Materials & Reagents

ReagentM.W. ( g/mol )Moles (equiv.)Amount
N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide320.371.03.20 g
Cyclohexyl isocyanate125.171.11.38 g (1.45 mL)
Anhydrous Potassium Carbonate (K₂CO₃)138.211.52.07 g
Anhydrous Acetone--60 mL

Procedure

  • Setup: To a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the amide intermediate from Protocol 1 (3.20 g) and anhydrous potassium carbonate (2.07 g).

  • Solvent Addition: Add 60 mL of anhydrous acetone and stir to create a suspension.

  • Isocyanate Addition: Slowly add cyclohexyl isocyanate (1.45 mL) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol-water mixture. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Final Isolation: Collect the purified Glipizide crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically 75-90%.

Summary and Outlook

The aminobenzenesulfonamide framework is a robust and versatile platform for the synthesis of sulfonylurea hypoglycemic agents. The bifunctional nature of molecules like 4-(2-aminoethyl)benzenesulfonamide allows for a logical and high-yielding synthetic sequence involving amidation followed by sulfonylurea formation. Understanding the rationale behind reagent selection and reaction conditions is paramount for achieving high purity and yield while ensuring process safety. The protocols provided herein serve as a validated starting point for laboratory-scale synthesis and further research into novel derivatives with potentially improved therapeutic profiles.

References

  • ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates. Retrieved from ResearchGate. [Link]

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  • Google Patents. (n.d.). CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide. Retrieved from Synthetic Molecules Pvt. Ltd. [Link]

  • National Institutes of Health. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Retrieved from NIH. [Link]

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  • Organic Syntheses. (n.d.). chlorosulfonyl isocyanate. Retrieved from Organic Syntheses. [Link]

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  • ResearchGate. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Retrieved from ResearchGate. [Link]

  • PubMed. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). The synthetic route of sulfonylureas. Retrieved from ResearchGate. [Link]

  • PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Sulfonylureas - StatPearls. Retrieved from NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (2018). Sulfonylureas, Second Generation - LiverTox. Retrieved from NCBI Bookshelf. [Link]

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Introduction: The Imperative for Rigorous Characterization in Sulfonamide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Comprehensive Characterization of Novel 2-Amino-N-ethylbenzenesulfonamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2][3] The parent scaffold, this compound, offers a versatile platform for the synthesis of novel derivatives with potentially enhanced efficacy, selectivity, or improved pharmacokinetic profiles. However, the journey from a newly synthesized molecule to a viable drug candidate is contingent upon a rigorous and systematic characterization process.

This guide provides an in-depth, experience-driven framework for the comprehensive characterization of novel derivatives of this compound. We move beyond simple checklists, explaining the causality behind methodological choices to ensure that the data generated is not only accurate but also provides a holistic understanding of the molecule. Each protocol is designed as a self-validating system, embedding checkpoints to ensure data integrity and build a trustworthy chemical profile for your novel compounds.

The Characterization Workflow: A Multi-Modal Approach

The characterization of a novel chemical entity is a phased process. We begin with foundational analyses to confirm identity and purity, proceed to definitive structural elucidation, and conclude with the determination of key physicochemical properties that govern biological behavior.

Characterization_Workflow cluster_0 Phase 1: Purity & Preliminary ID cluster_1 Phase 2: Definitive Structure cluster_2 Phase 3: Physicochemical Profiling cluster_3 Phase 4: Absolute Confirmation Purity Purity & Identity Confirmation Structure Structural Elucidation Purity->Structure If >95% Pure Properties Physicochemical Properties Structure->Properties Structure Confirmed Confirm Absolute Configuration Properties->Confirm If Chiral & Required End Fully Characterized Compound for Biological Screening Properties->End If Achiral Confirm->End Start Newly Synthesized Derivative Start->Purity Initial Analysis

Caption: A logical workflow for the characterization of novel derivatives.

Part 1: Foundational Analysis - Purity and Preliminary Identity

Melting Point Determination

Causality: A sharp, defined melting point range (typically <2°C) is a classic indicator of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This method is fast, requires minimal sample, and serves as an excellent first checkpoint.

Protocol: Digital Melting Point Apparatus

  • Sample Preparation: Place a small amount of the dry, crystalline derivative on a clean, dry surface. Jab the open end of a capillary tube into the sample to collect a small plug of material.

  • Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[5]

  • Measurement (Two-Stage):

    • Rapid Scan: Place the capillary in the apparatus and heat rapidly to determine an approximate melting range. Allow the apparatus to cool significantly.

    • Slow Scan: Using a fresh sample, heat rapidly to within 15-20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the T1-T2 range.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and quantitative accuracy.[6][7] A Reversed-Phase HPLC (RP-HPLC) method is ideal for sulfonamide derivatives, which possess moderate polarity. A Photodiode Array (PDA) detector is crucial for a self-validating system; it not only quantifies the peak area but also acquires the UV-Vis spectrum across the peak. A pure peak will exhibit a consistent spectrum throughout its elution.

Protocol: RP-HPLC with PDA Detection

  • System Preparation:

    • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 75 mm, 3.5 µm) is a robust starting point.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

  • Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., Acetonitrile or Methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: PDA detector scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or the compound's λmax).

    • Gradient Elution: A generic gradient can be used for initial screening (e.g., 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions). This is often necessary to separate the main compound from potential starting materials or by-products with different polarities.[9][10]

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks. Use the PDA software to check for peak purity.

ParameterTypical Conditions for Sulfonamide DerivativesRationale
Column C18 (Octadecylsilane), 50-150 mm length, 3-5 µm particle sizeGood retention and resolution for moderately polar compounds.[6][11]
Mobile Phase A: Water with 0.1% acid (Formic/Acetic) B: Acetonitrile with 0.1% acidAcid improves peak shape for amine-containing compounds by suppressing silanol interactions.
Detection Photodiode Array (PDA) at 254 nm or λmaxAllows for peak purity analysis and selection of the optimal wavelength for quantification.[12][13]
Purity Threshold >95%Generally considered the minimum purity for compounds advancing to biological screening.

Part 2: Spectroscopic Structural Elucidation

Once purity is confirmed, a suite of spectroscopic techniques is used to piece together the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR provides a rapid, non-destructive fingerprint of the functional groups present in the molecule. For a this compound derivative, we expect to see characteristic vibrations for the sulfonamide, amine, and aromatic ring structures.[14]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Analysis: Identify key absorption bands corresponding to the expected functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amine (N-H) 3300 - 3500Symmetric & Asymmetric Stretching (often two distinct bands for primary amine)[15]
Sulfonamide (N-H) 3200 - 3300Stretching
Aromatic (C-H) 3000 - 3100Stretching
Aromatic (C=C) 1450 - 1600Ring Stretching
Sulfonyl (S=O) 1310 - 1350 & 1140 - 1180Asymmetric & Symmetric Stretching (two strong, characteristic bands)[3][15]
Sulfur-Nitrogen (S-N) 900 - 940Stretching[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a small molecule.[17] ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the carbon backbone.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it can help in observing exchangeable protons like N-H.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Observe chemical shifts (δ), integration values (proton count), and splitting patterns (multiplicity, J-coupling) to map out proton environments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to identify all carbon types (CH₃, CH₂, CH, C).

  • Structural Assignment: Correlate the ¹H and ¹³C data to assemble the structure. For complex derivatives, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignment.[17]

Expected Chemical Shifts for the this compound Scaffold:

  • Aromatic Protons: δ 6.5 - 8.0 ppm. The substitution pattern will dictate the multiplicity.[15]

  • Sulfonamide N-H: δ 8.5 - 10.5 ppm (often a broad singlet, dependent on solvent and concentration).[15]

  • Primary Amine N-H₂: δ 5.0 - 6.0 ppm (broad singlet).[15]

  • Ethyl CH₂ (N-CH₂-CH₃): δ ~3.0 - 3.4 ppm (quartet).

  • Ethyl CH₃ (N-CH₂-CH₃): δ ~1.0 - 1.3 ppm (triplet).

  • Aromatic Carbons: δ 110 - 150 ppm.[15][16]

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) fragments the molecule in a controlled manner, providing structural information that corroborates NMR data. Sulfonamides exhibit characteristic fragmentation patterns.[18][19]

Protocol: ESI-HRMS and MS/MS

  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or coupled to an LC system.

  • HRMS (Full Scan): Acquire a full scan spectrum in positive ion mode to find the protonated molecular ion [M+H]⁺. Use the accurate mass to calculate the elemental formula.

  • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions.

Common Fragmentation Pathways for Sulfonamides:

  • Cleavage of the S-N bond: A very common fragmentation, often leading to a characteristic ion at m/z 156 (aminobenzenesulfonyl fragment) or ions corresponding to the amine portion.[20]

  • Loss of SO₂: Rearrangement can lead to the neutral loss of 64 Da (SO₂).[20][21]

  • Loss of the amine substituent: Fragmentation of the R-group attached to the sulfonamide nitrogen.

MS_Fragmentation Parent [M+H]⁺ (Protonated Derivative) Frag1 [Aminobenzenesulfonyl]⁺ m/z 156 Parent->Frag1 S-N Cleavage Frag2 [R-NH₂]⁺ Parent->Frag2 S-N Cleavage Frag3 [M+H - SO₂]⁺ Parent->Frag3 Rearrangement

Caption: Common MS/MS fragmentation pathways for sulfonamides.

Part 3: Physicochemical Property Determination

For drug development, understanding how a molecule will behave in a biological system is critical. Lipophilicity and acidity are two of the most important predictors of pharmacokinetic (ADME) properties.[22]

Lipophilicity (LogP)

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences solubility, membrane permeability, and protein binding.[22][23] For oral drug candidates, a LogP value of less than 5 is generally desirable ("Lipinski's Rule of 5").[22] While several methods exist, the shake-flask method is the gold standard.[24]

Protocol: Shake-Flask Method for LogP

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Dissolve a precisely weighed amount of the derivative in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase. Shake the mixture vigorously for 1-2 hours to ensure equilibrium is reached.[24]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the derivative in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[22]

Acidity Constant (pKa)

Causality: The pKa value determines the ionization state of a molecule at a given pH. The sulfonamide proton is weakly acidic, and its ionization state significantly impacts solubility, receptor binding, and cell penetration.[25][26] LC-based methods are efficient for determining pKa.[12][13]

Protocol: LC-Based pKa Determination

  • System Setup: Use an RP-HPLC system as described in section 1.2.

  • Mobile Phase Buffers: Prepare a series of mobile phases with identical organic solvent composition but buffered at different pH values (e.g., from pH 2 to pH 10 in 0.5 unit increments).

  • Measurement: Inject the sample and measure its retention time (tᵣ) at each pH. Also, measure the dead time (t₀) using an unretained compound.

  • Calculation: Calculate the capacity factor (k) at each pH using the formula: k = (tᵣ - t₀) / t₀.

  • Data Analysis: Plot the capacity factor (k) versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve. This can be determined using non-linear regression analysis.[12]

Part 4: Absolute Structural Confirmation - Single-Crystal X-ray Diffraction

Causality: While the combination of NMR and MS provides a confident structural assignment, it does not reveal the three-dimensional arrangement of atoms in space. For molecules with stereocenters or complex conformational features, single-crystal X-ray diffraction provides unambiguous proof of structure and absolute stereochemistry.

Protocol: Crystal Growth and Analysis

  • Crystal Growth: Growing suitable single crystals is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the pure compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly and undisturbed over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed jar containing a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Crystal Selection: Using a microscope, select a well-formed, defect-free single crystal.

  • Data Collection: Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and the absolute spatial arrangement of all atoms.

Conclusion

The systematic application of these orthogonal analytical techniques provides a robust and trustworthy characterization of novel this compound derivatives. This comprehensive data package is the essential foundation for further drug development, enabling confident decision-making for lead optimization, biological screening, and preclinical studies. By understanding the "why" behind each technique and insisting on self-validating protocols, researchers can ensure the scientific integrity of their discoveries and accelerate the path to new therapeutic innovations.

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  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

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  • (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Guide: Optimizing 2-amino-N-ethylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced productivity in synthetic chemistry, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-amino-N-ethylbenzenesulfonamide. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and specialty chemicals, is typically achieved through a multi-step process.[1] While the route is well-established, achieving high yields requires careful control over reaction conditions and a deep understanding of the potential pitfalls at each stage. This guide provides troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and maximize your product output.

Overall Synthesis Workflow

The most common pathway involves three key transformations: the formation of an electrophilic sulfonyl chloride, amidation with ethylamine, and the final reduction of a nitro group.

Synthesis_Workflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Nitro Group Reduction Start 2,2'-Dinitrodiphenyl Disulfide Reagent1 Chlorine (Cl2) Formic Acid Start->Reagent1 Intermediate1 2-Nitrobenzenesulfonyl Chloride Reagent1->Intermediate1 Reagent2 Ethylamine (70% aq.) 0-5 °C Intermediate1->Reagent2 Intermediate2 2-Nitro-N-ethylbenzene- sulfonamide Reagent2->Intermediate2 Reagent3 Reduced Iron (Fe) HCl / Methanol Intermediate2->Reagent3 FinalProduct 2-Amino-N-ethylbenzene- sulfonamide Reagent3->FinalProduct

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice for process optimization.

Part 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride

The quality and yield of this starting material are critical for the overall success of the synthesis.

Q1: What is the most reliable and high-yielding method for preparing 2-nitrobenzenesulfonyl chloride?

A1: While several methods exist, including the direct chlorosulfonation of nitrobenzene, the chlorination of 2,2'-dinitrodiphenyl disulfide is often preferred for its high yields and reproducibility.[2][3] One highly effective procedure involves the chlorination of the disulfide precursor in the presence of formic acid as a hydrophilic organic acid solvent. This method has been reported to achieve yields as high as 97.5%.[3] The formic acid facilitates a smooth reaction, and the crude product can be effectively purified by recrystallization from a solvent like toluene.[3][4] Direct chlorosulfonation of nitrobenzene can be complicated by the formation of isomers and requires harsh conditions.[2]

Q2: My yield of 2-nitrobenzenesulfonyl chloride is low. What are the most critical parameters to monitor?

A2: Low yields in this step often stem from incomplete reaction or side reactions. Key parameters to control are:

  • Temperature: For the chlorination of di-ortho-nitrophenyl disulfide in a mixture of hydrochloric and nitric acids, maintaining the reaction temperature between 55-60°C is crucial. Temperatures below this range can slow the reaction, while higher temperatures can lead to decomposition of the product.[5]

  • Reagent Purity and Stoichiometry: Ensure the starting disulfide is pure and that the molar ratios of the chlorinating agents (e.g., chlorine gas, nitric acid) are correct. An excess of oxidizing agent is typically required, but a large excess can promote side reactions.[5]

  • Reaction Time: Prolonging the reaction time does not always increase the yield and can lead to product degradation.[5] Monitor the reaction progress using a suitable technique (e.g., TLC, GC) to determine the optimal endpoint.

Q3: I'm observing significant impurities in my 2-nitrobenzenesulfonyl chloride. What are they and how can I remove them?

A3: A common impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride. This is especially problematic if moisture is present during the reaction or workup.

  • Prevention: Ensure all glassware is thoroughly dried and use anhydrous solvents. During workup, it is crucial to quench the reaction mixture in ice-cold water to precipitate the sulfonyl chloride before significant hydrolysis can occur.

  • Purification: The most effective purification method is recrystallization. Dissolving the crude product in a suitable solvent like toluene at 40-50°C, followed by slow cooling to around 5°C, can yield a highly pure product.[4] The purity can be assessed by its melting point, which should be sharp and in the range of 65-67°C.

Part 2: Amidation to form 2-Nitro-N-ethylbenzenesulfonamide

This step involves the nucleophilic attack of ethylamine on the highly electrophilic sulfonyl chloride.

Q4: What are the optimal conditions for the amidation step to maximize yield?

A4: The reaction between 2-nitrobenzenesulfonyl chloride and ethylamine is generally efficient, but yield can be maximized by controlling the following:

  • Temperature: This reaction is exothermic. Maintaining a low temperature, typically between 0-5°C, is critical to prevent side reactions.[6] Adding the sulfonyl chloride portion-wise to the ethylamine solution helps to control the temperature effectively.[6]

  • Stoichiometry: A molar excess of ethylamine is used to drive the reaction to completion and to neutralize the HCl byproduct that is formed. Typically, at least two equivalents of the amine are required.

  • Solvent: Using an aqueous solution of ethylamine (e.g., 70%) is a common and effective approach.[6] The presence of water can facilitate the dissolution of the ethylamine hydrochloride salt byproduct. A co-solvent like methanol can also be used.[6]

Q5: I suspect my sulfonyl chloride is hydrolyzing back to the sulfonic acid during the amidation. How can I minimize this?

A5: Hydrolysis is a competitive side reaction, especially when using aqueous ethylamine. The rate of amidation is typically much faster than hydrolysis, particularly at low temperatures. By keeping the temperature strictly at 0-5°C and ensuring rapid mixing, the desired reaction is favored.[6] If hydrolysis remains a significant issue, consider using a non-aqueous solvent system (e.g., dichloromethane, THF) with anhydrous ethylamine and an added base (like triethylamine or pyridine) to scavenge the HCl byproduct.[7]

Part 3: Reduction to this compound

The final step is the reduction of the aromatic nitro group to an amine, a common but sometimes challenging transformation.

Q6: What is the most reliable method for reducing the nitro group in the presence of a sulfonamide?

A6: The sulfonamide group is generally stable under many reducing conditions. Several methods are effective:

  • Metal/Acid Reduction: The use of reduced iron powder in the presence of an acid like hydrochloric acid is a classic, cost-effective, and reliable method.[8] The reaction is typically run in a solvent like methanol or ethanol at room temperature or with gentle heating.[8]

  • Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated HCl is another powerful reducing agent for aromatic nitro groups.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere is a very clean method that often gives high yields with simple workup. However, it requires specialized equipment (hydrogenator).

The choice often depends on the scale of the reaction, available equipment, and cost considerations. For laboratory scale, the Fe/HCl method is robust and straightforward.[8]

Q7: My reduction reaction is either incomplete or forms impurities. How can I optimize it?

A7: Incomplete reduction or the formation of intermediates (like nitroso or hydroxylamine species) can be problematic.

  • Activation of Metal: When using iron, ensuring it is activated is key. This can be done by washing the iron powder with dilute acid to remove any passivating oxide layer.

  • pH Control: Maintaining an acidic environment is crucial for the Fe/HCl system to work effectively. The reaction generates iron oxides, and the final product is typically isolated by basifying the mixture to precipitate the iron salts and free the amine.[8]

  • Temperature and Reaction Time: While some reductions proceed at room temperature, gentle heating (e.g., reflux) may be required to drive the reaction to completion.[9] Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: After the reaction, the mixture is typically filtered to remove the metal/metal oxides. The filtrate is then concentrated, and the pH is adjusted to be basic to precipitate the product.[8][9]

Impact of Reaction Conditions on Yield

The following table summarizes key parameters and their expected impact on the overall yield, based on literature precedents.

StepParameterConditionExpected Impact on YieldRationaleReference
1. Sulfonyl Chloride Formation MethodChlorination of DisulfideHigh High selectivity and conversion.[3]
Temperature55-65 °COptimal Balances reaction rate and product stability.[5]
Temperature>100 °CDecrease Promotes decomposition of the sulfonyl chloride.[5]
2. Amidation Temperature0-5 °CHigh Minimizes hydrolysis and other side reactions.[6]
Temperature> 25 °CDecrease Increases the rate of competing hydrolysis reaction.[10]
Ethylamine Stoichiometry>2 equivalentsHigh Drives reaction to completion and neutralizes HCl.[11]
3. Reduction Reducing AgentFe / HClGood to Excellent Cost-effective, robust, and high-yielding method.[8]
pH during reactionAcidicCritical Essential for the Fe/HCl reduction mechanism.[8]
pH during workupBasic (pH 11-12)Critical Precipitates the free amine product for isolation.[9]

Optimized Step-by-Step Experimental Protocol

This protocol integrates the best practices discussed above for a high-yield synthesis of this compound.

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride[3]
  • To a suitable reaction vessel, add 2,2'-dinitrodiphenyl disulfide and 4 times its weight of formic acid.

  • Heat the mixture to 40°C with stirring.

  • Bubble chlorine gas through the solution for approximately 3 hours, maintaining the temperature at 40°C. Monitor the reaction's completion by TLC.

  • After completion, cool the reaction mixture. The product may begin to crystallize.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid and wash thoroughly with cold water.

  • For purification, dissolve the wet crude product in toluene (approx. 1.75:1 toluene to crude product weight ratio) at 40-50°C.

  • Slowly cool the solution to 5°C to crystallize the pure 2-nitrobenzenesulfonyl chloride.

  • Filter the crystals and dry them under vacuum. Expect a yield of ~97%.

Step 2: Synthesis of 2-Nitro-N-ethylbenzenesulfonamide[7]
  • In a flask equipped with a stirrer and thermometer, place a 70% aqueous solution of ethylamine.

  • Cool the solution to 0-5°C in an ice-water bath.

  • Add the 2-nitrobenzenesulfonyl chloride from Step 1 portion-wise to the cold ethylamine solution, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete.

  • Add cold water to the reaction mixture to precipitate the product.

  • Continue stirring in the ice bath for another 30 minutes.

  • Filter the resulting solid, wash it with cold water, and dry it to obtain 2-nitro-N-ethylbenzenesulfonamide.

Step 3: Synthesis of this compound (Reduction)[9]
  • In a round-bottom flask, dissolve the 2-nitro-N-ethylbenzenesulfonamide from Step 2 in methanol.

  • Add concentrated hydrochloric acid, followed by reduced iron powder (approx. 1.5-2 equivalents by weight relative to the nitro compound).

  • Stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in hot water and adjust the pH to 11-12 using a 2N KOH or NaOH solution to precipitate the free amine.[9]

  • Cool the mixture in an ice bath to complete the precipitation.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Logical Relationships in Synthesis Optimization

The interplay between reaction parameters is crucial for maximizing yield. This diagram illustrates the cause-and-effect relationships in the amidation step.

Amidation_Optimization Temp Reaction Temperature Yield High Yield of Amide Product Temp->Yield Low (0-5°C) Favors Amidation Hydrolysis Hydrolysis to Sulfonic Acid Temp->Hydrolysis High (>25°C) Increases Rate Amine_Eq Ethylamine Equivalents Amine_Eq->Yield Excess (>2 eq.) Drives Reaction Incomplete Incomplete Reaction Amine_Eq->Incomplete Insufficient (<2 eq.) Limits Conversion Solvent Solvent System (Aqueous vs. Anhydrous) Solvent->Yield Anhydrous + Base Minimizes Hydrolysis Solvent->Hydrolysis Aqueous Increases Risk

Caption: Key parameter relationships for optimizing the amidation step.

By carefully considering these factors and implementing the troubleshooting strategies outlined, researchers can significantly improve the efficiency and final yield of their this compound synthesis.

References

  • Organic Syntheses Procedure. o-Nitrobenzenesulfonyl Chloride. Available from: [Link]

  • Google Patents. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride.
  • ResearchGate. Optimization of the sulfamide synthesis. Available from: [Link]

  • ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Available from: [Link]

  • NIH National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]

  • Google Patents. US2465951A - Method of making para-nitrobenzene sulfonyl chloride.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • Google Patents. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • ACS Publications. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

  • RSC Publishing. Synthetic approaches and applications of sulfonimidates. Available from: [Link]

  • American Chemical Society. Preparation of N-Benzoyl-o-aminobenzenesulfonamide. Condensation to Heterocyclic Compounds1. Available from: [Link]

  • MDPI. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available from: [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Organic Chemistry Portal. 2-Nitrobenzenesulfonylhydrazide (NBSH). Available from: [Link]

  • YouTube. Sulfanilamide synthesis step3: synthesis of p-aminobenzene sulfonamide. Available from: [Link]

  • ResearchGate. Proposed reduction mechanism of the 3-nitrobenzenesulfonyl chloride.... Available from: [Link]

  • PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. Available from: [Link]

  • Google Patents. CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
  • Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl]. Available from: [Link]

  • Sinfoo. Chemical Synthesis with 2-Aminobenzenesulfonamide: A Focus on Purity and Supply. Available from: [Link]

  • ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Available from: [Link]

  • PrepChem.com. Synthesis of 2-aminobenzenesulfonamide. Available from: [Link]

  • Sciencemadness.org. synthesis of 2-aminobenzenesulfonamide. Available from: [Link]

  • PubChem. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Available from: [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]

  • ResearchGate. Different approaches for amidation using nitroarenes as amino sources. Available from: [Link]

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Technical Support Center: Troubleshooting Common Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the sulfonylation of amines to construct these vital pharmacophores and synthetic intermediates. Sulfonamides are a cornerstone of modern drug discovery, found in everything from antibacterial agents to diuretics and HIV protease inhibitors.[1][2]

The classic and most direct route to a sulfonamide involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] While seemingly straightforward, this reaction is frequently plagued by side reactions that can complicate purification, reduce yields, and generate difficult-to-remove impurities. This guide provides in-depth, field-proven insights into diagnosing and resolving these common issues in a practical question-and-answer format.

Core Reaction: The Sulfonylation of an Amine

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl generated.[4]

G R1_NH2 R¹-NH₂ (Amine) Sulfonamide R¹-NH-SO₂-R² (Sulfonamide) R1_NH2->Sulfonamide Nucleophilic Attack R2_SO2Cl R²-SO₂Cl (Sulfonyl Chloride) R2_SO2Cl->Sulfonamide HCl HCl Base Base (e.g., Pyridine, Et₃N) Base_H Base-H⁺Cl⁻

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows very low to no formation of the desired sulfonamide. What are the likely causes?

This is a common and frustrating issue. The root cause analysis typically points to one of three areas: the sulfonyl chloride electrophile, the amine nucleophile, or the reaction conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution(s)
Inactive Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the corresponding unreactive sulfonic acids.[4][5] This is the most frequent cause of reaction failure.1. Use Fresh Reagent: Always use a fresh bottle of sulfonyl chloride or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon).[5] 2. Check for Degradation: A simple characterization (e.g., ¹H NMR) can confirm the integrity of the starting material. The presence of broad, acidic protons may indicate sulfonic acid contamination.
Low Amine Nucleophilicity Sterically hindered amines (e.g., neopentylamine) or electron-deficient amines (e.g., 4-nitroaniline) are poor nucleophiles and react sluggishly.[1][3]1. Increase Reaction Temperature: Carefully heating the reaction can overcome the activation energy barrier. 2. Use a More Forcing Solvent: Switching to a higher-boiling solvent like DMF or dioxane may be beneficial. 3. Employ a Catalyst: For challenging couplings, consider alternative catalytic methods that don't rely on sulfonyl chlorides.[6]
Incorrect Stoichiometry An error in calculating molar equivalents can lead to an excess of one reagent, leaving the other unreacted.1. Verify Calculations: Double-check all molecular weights and mass/volume measurements. 2. Confirm Reagent Purity: If using a non-commercial or older reagent, confirm its purity before calculating stoichiometry.

G Start Low/No Product Formation Check_Sulfonyl_Chloride Is Sulfonyl Chloride Active? Start->Check_Sulfonyl_Chloride Check_Amine_Reactivity Is Amine Sufficiently Nucleophilic? Check_Sulfonyl_Chloride->Check_Amine_Reactivity Yes Use_Fresh_Reagent Use Fresh/Purified Sulfonyl Chloride Check_Sulfonyl_Chloride->Use_Fresh_Reagent No Check_Stoichiometry Is Stoichiometry Correct? Check_Amine_Reactivity->Check_Stoichiometry Yes Force_Conditions Increase Temperature or Change Solvent Check_Amine_Reactivity->Force_Conditions No Success Reaction Proceeds Check_Stoichiometry->Success Yes Recalculate Verify Calculations and Reagent Purity Check_Stoichiometry->Recalculate No Use_Fresh_Reagent->Check_Amine_Reactivity Force_Conditions->Check_Stoichiometry Recalculate->Success

Q2: I'm reacting a primary amine and my TLC shows two product spots. The less polar spot is persistent. What is it?

You are likely observing di-sulfonylation. Primary amines (R-NH₂) possess two acidic protons on the nitrogen. After the first sulfonylation forms the mono-sulfonamide (R-NH-SO₂R'), the remaining N-H proton is still reactive and can be attacked by a second molecule of sulfonyl chloride, especially under forcing conditions.[4]

Mechanism of Di-sulfonylation:

  • Mono-sulfonylation: R-NH₂ + R'-SO₂Cl → R-NH-SO₂R' + HCl

  • Deprotonation: R-NH-SO₂R' + Base → [R-N-SO₂R']⁻ + Base-H⁺

  • Di-sulfonylation: [R-N-SO₂R']⁻ + R'-SO₂Cl → R-N(SO₂R')₂ + Cl⁻

How to Prevent Di-sulfonylation:

  • Stoichiometric Control: This is the most critical factor. Use a 1:1 molar ratio of amine to sulfonyl chloride, or even a slight excess of the amine (e.g., 1.1 equivalents). Avoid using an excess of the sulfonyl chloride.[4]

  • Controlled Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-sulfonylation.[7]

  • Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (often 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the second, more difficult sulfonylation.[4]

  • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Once the starting amine is consumed, work up the reaction immediately to prevent the slower di-sulfonylation from occurring.[4]

Q3: My reaction mixture contains a significant, highly polar byproduct that doesn't move from the baseline on the TLC plate. What is this impurity?

This byproduct is almost certainly the sulfonic acid (R-SO₃H) derived from the hydrolysis of your sulfonyl chloride (R-SO₂Cl).[4] Sulfonyl chlorides are highly reactive and readily attacked by water, which is a much more common nucleophile in a typical lab environment than one might think.[5]

Cause: The presence of water in the reaction. Sources can include:

  • Wet solvents or reagents.

  • Atmospheric moisture entering the reaction vessel.

  • Glassware that was not properly dried.

Mechanism of Hydrolysis: The reaction involves a nucleophilic attack by a water molecule on the electrophilic sulfur atom, leading to the displacement of the chloride ion and formation of sulfonic acid and HCl.[5]

Prevention and Mitigation:

Preventative Measure Detailed Protocol
Use Anhydrous Conditions 1. Dry Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas. 2. Use Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[5]
Reagent Handling 1. Fresh Sulfonyl Chloride: Use a new or recently purchased bottle of sulfonyl chloride. 2. Minimize Exposure: Do not leave the sulfonyl chloride reagent bottle open to the atmosphere. Quickly weigh or measure the required amount and securely reseal the bottle.[5]
Purification If sulfonic acid has already formed, it can typically be removed during the workup. Being highly acidic, it can be extracted from an organic solution with an aqueous basic wash (e.g., saturated NaHCO₃ solution).
Q4: I tried to use a tertiary amine as a substrate, but the reaction failed and seemed to decompose my sulfonyl chloride. What happened?

Tertiary amines (R₃N) cannot form stable sulfonamides because they lack an N-H proton to be displaced.[8][9] Instead of acting as a substrate, the tertiary amine can act as a nucleophilic catalyst that promotes the hydrolysis of the sulfonyl chloride.[9][10]

This is the principle behind the Hinsberg Test , a classic chemical method to distinguish between primary, secondary, and tertiary amines.[10][11][12]

  • Primary Amines: Form a sulfonamide that is soluble in aqueous alkali.[10]

  • Secondary Amines: Form a sulfonamide that is insoluble in aqueous alkali.[10]

  • Tertiary Amines: Do not form a sulfonamide; they promote the hydrolysis of the sulfonyl chloride to a water-soluble sulfonate salt.[10]

HinsbergTest

Q5: My starting material contains other nucleophilic groups like alcohols or phenols. How do I prevent them from reacting with the sulfonyl chloride?

This is a critical challenge of chemoselectivity. Alcohols and phenols can react with sulfonyl chlorides to form sulfonate esters, which can be a significant side product.[4] In some cases, sulfonate esters are potential genotoxic impurities, making their control essential in pharmaceutical development.

Strategies for Achieving Selectivity:

  • Exploit Nucleophilicity Differences: In many cases, primary and secondary amines are significantly more nucleophilic than alcohols. Running the reaction at low temperatures (e.g., 0 °C) often allows the amine to react selectively before the alcohol can.

  • Use Protecting Groups: If selectivity is not achievable, the most robust strategy is to protect the competing nucleophilic group. The choice of protecting group is critical and must be stable to the sulfonylation conditions and removable without affecting the newly formed sulfonamide.[13][14]

Functional Group Common Protecting Group Deprotection Conditions
Alcohol/Phenol Silyl ethers (e.g., TBDMS, TIPS)Fluoride source (e.g., TBAF)
Benzyl ether (Bn)Hydrogenolysis (H₂, Pd/C)
Amine (if protecting one of two) Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA)
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)
  • Use a Milder Sulfonylating Agent: While sulfonyl chlorides are most common, other reagents can offer different reactivity profiles. For example, using N-sulfonylbenzotriazoles can sometimes provide enhanced selectivity.[1]

Analytical Methods for Monitoring and Purity Assessment

Effective troubleshooting relies on accurate monitoring. A combination of techniques is often necessary to fully understand the reaction profile.[15][16]

Technique Application in Sulfonamide Synthesis Advantages Limitations
TLC Rapid, qualitative monitoring of the consumption of starting materials and formation of products/byproducts.Fast, inexpensive, simple setup.Not quantitative, potential for co-elution.
HPLC Quantitative analysis of reaction progress, determination of product purity, and detection of impurities.[15]High resolution, accurate quantification, robust, and reproducible.[15]Requires method development, more expensive equipment.
LC-MS Identification of unknown byproducts by providing molecular weight information.[15]High sensitivity and specificity, definitive identification of components.More complex instrumentation.
NMR Structural confirmation of the final product and starting materials. Can be used to quantify purity with an internal standard.Provides detailed structural information.Lower sensitivity compared to MS, can be complex for mixtures.
References
  • Hinsberg reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • CK-12 Foundation. (n.d.). Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines. Retrieved January 2, 2026, from [Link]

  • Shaikh, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. Available at: [Link]

  • Aben, O., et al. (2021). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 155-163.
  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved January 2, 2026, from [Link]

  • Allen Digital. (n.d.). Write Hinsberg's test to distinguish between 1^(@), 2^(@) and 3^(@) amines. Retrieved January 2, 2026, from [Link]

  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved January 2, 2026, from [Link]

  • Shaikh, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Semantic Scholar. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved January 2, 2026, from [Link]

  • SK. (2014, May 6). Sulfonyl Protective Groups. Chem-Station Int. Ed. Retrieved from [Link]

  • Organic Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Quora. (n.d.). What is the method of analysis of sulphonamides? Retrieved January 2, 2026, from [Link]

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides by Aminosulfonylation. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis and optimization of 2-amino-N-ethylbenzenesulfonamide. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to overcome common experimental hurdles.

Section 1: Reaction Pathway and Core Principles

The synthesis of this compound is most commonly achieved via the N-alkylation of the parent sulfonamide, 2-aminobenzenesulfonamide. This process involves the deprotonation of the sulfonamide nitrogen followed by a nucleophilic attack on an ethylating agent. Understanding the interplay of the base, solvent, and ethylating agent is critical for maximizing yield and minimizing side-product formation.

The primary transformation is illustrated below:

Reaction_Scheme Start 2-Aminobenzenesulfonamide Intermediate Deprotonated Sulfonamide (Anionic Intermediate) Start->Intermediate + Base EthylatingAgent Ethylating Agent (e.g., EtI, EtBr) Base Base (e.g., K2CO3, NaH) Product This compound Intermediate->Product + Ethylating Agent SideProduct Salt Byproduct (e.g., KI, NaBr)

Caption: General reaction scheme for the N-ethylation of 2-aminobenzenesulfonamide.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the foundational aspects of the synthesis, providing the rationale behind standard procedural choices.

Q1: What is the most reliable synthetic strategy: N-ethylation of 2-aminobenzenesulfonamide or reacting 2-aminobenzenesulfonyl chloride with ethylamine?

A1: While both routes are viable, the N-ethylation of commercially available 2-aminobenzenesulfonamide is generally preferred for laboratory-scale synthesis. The primary reason is safety and reagent stability. 2-aminobenzenesulfonyl chloride is highly reactive and moisture-sensitive, prone to hydrolysis which complicates handling and stoichiometry.[1] Starting with the stable, solid 2-aminobenzenesulfonamide allows for a more controlled, one-step alkylation with fewer potential side reactions related to the starting material's degradation.

Q2: Which ethylating agent offers the best balance of reactivity and safety?

A2: The choice of ethylating agent is a trade-off between reactivity, cost, and handling.

  • Ethyl iodide (EtI): Highly reactive due to the excellent leaving group ability of iodide. This often allows for milder reaction conditions (lower temperatures, weaker bases) but it is more expensive and can be light-sensitive.

  • Ethyl bromide (EtBr): A good compromise, offering sufficient reactivity for most applications at a lower cost than ethyl iodide. It is a common choice for scaling up reactions.

  • Diethyl sulfate ((Et)₂SO₄): A potent and cost-effective ethylating agent, but it is highly toxic and requires careful handling in a well-ventilated fume hood. Its use is typically reserved for industrial-scale processes where cost is a primary driver.

For general laboratory work, ethyl bromide provides the best balance of performance and practicality.

Q3: How does the choice of base influence the reaction outcome?

A3: The base is arguably the most critical variable. Its function is to deprotonate the sulfonamide nitrogen (pKa ≈ 10), creating the nucleophilic sulfonamide anion. An improper base can lead to no reaction, slow conversion, or unwanted side reactions.[2]

  • Strong Bases (e.g., NaH, KHMDS): These bases irreversibly and rapidly deprotonate the sulfonamide. While effective, their high reactivity can increase the rate of the second alkylation, leading to the N,N-diethyl impurity.[2] They are often used when the sulfonamide is particularly non-acidic or sterically hindered.

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the optimal choice. They are strong enough to deprotonate the sulfonamide to a sufficient degree to allow the reaction to proceed, but their lower basicity helps to suppress over-alkylation.[2] Potassium carbonate is a cost-effective and widely used option.

  • Organic Bases (e.g., Triethylamine (TEA), Pyridine): These are generally too weak to effectively deprotonate a sulfonamide for N-alkylation and are typically used as acid scavengers in reactions starting from sulfonyl chlorides.[1][3]

Q4: What are the recommended solvent and temperature conditions?

A4: The ideal solvent should fully dissolve the sulfonamide anion and be inert to the reaction conditions.

  • Polar Aprotic Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent choices. They effectively solvate the potassium or sodium counter-ion of the sulfonamide salt, enhancing the nucleophilicity of the sulfonamide anion.

  • Temperature: The reaction is typically performed at temperatures ranging from room temperature to 60-80 °C. Gentle heating is often required to achieve a reasonable reaction rate, especially when using weaker bases like K₂CO₃. However, excessive heat can promote the formation of the N,N-diethyl side product.[2] A good starting point is 50 °C, with reaction progress monitored by TLC or LC-MS.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents CheckBase Is the Base Strong Enough? (e.g., K2CO3, NaH) CheckReagents->CheckBase Reagents OK Sol_Reagents Solution: - Use fresh, anhydrous reagents. - Confirm molar ratios (1.1 eq. EtBr, 1.5 eq. Base). CheckReagents->Sol_Reagents Impurity/Moisture Found CheckTemp Is Temperature Optimal? CheckBase->CheckTemp Yes Sol_Base Solution: - Switch to a stronger base (e.g., NaH). - Ensure base is dry and active. CheckBase->Sol_Base No CheckDialkylation Check for N,N-diethyl Side Product CheckTemp->CheckDialkylation Yes Sol_Temp Solution: - Increase temperature incrementally (e.g., to 60-70 °C). - Increase reaction time. CheckTemp->Sol_Temp No Sol_Dialkylation Solution: - Reduce EtBr to 1.05 eq. - Add EtBr slowly. - Use a weaker base (K2CO3). - Lower reaction temperature. CheckDialkylation->Sol_Dialkylation Present

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product.

  • Possible Cause A: Poor Reagent Quality. The starting 2-aminobenzenesulfonamide may be impure. More critically, the base (e.g., K₂CO₃) can be hygroscopic, and moisture will inhibit the formation of the reactive anion. Anhydrous solvents are essential.[1]

    • Solution: Ensure all reagents are pure and dry. Use freshly opened anhydrous solvents. If K₂CO₃ is suspected to be wet, it can be dried in an oven at >150 °C prior to use.

  • Possible Cause B: Ineffective Deprotonation. The chosen base may be too weak, or an insufficient amount was used.

    • Solution: Verify the stoichiometry. A slight excess of the base (e.g., 1.5 equivalents) is recommended.[1] If K₂CO₃ is ineffective, consider switching to a stronger base like sodium hydride (NaH). When using NaH, the reaction should be conducted at 0 °C initially due to exothermic gas evolution.

  • Possible Cause C: Suboptimal Temperature or Reaction Time. The reaction may be kinetically slow under the chosen conditions.

    • Solution: If the reaction is proceeding cleanly but slowly at a lower temperature, incrementally increase the heat (e.g., from 50 °C to 70 °C) while monitoring for side product formation by TLC. Extend the reaction time if necessary.

Problem 2: Significant Formation of the N,N-diethyl Side Product.

  • Cause: This common side reaction occurs when the newly formed secondary sulfonamide product is deprotonated and reacts with a second molecule of the ethylating agent.[2] This is favored by a high concentration of the ethylating agent, excess strong base, and high temperatures.

    • Solution 1: Control Stoichiometry. Reduce the amount of the ethylating agent to a slight excess (e.g., 1.05-1.1 equivalents).

    • Solution 2: Slow Addition. Add the ethylating agent slowly to the reaction mixture over a period of time (e.g., 30-60 minutes) using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.[2]

    • Solution 3: Modify Base and Temperature. Use a weaker base (K₂CO₃ is preferred over NaH) and lower the reaction temperature. This reduces the rate of the second alkylation more significantly than the first.[2]

Problem 3: Difficulty in Product Isolation and Purification.

  • Cause: The product contains a basic amino group and a weakly acidic sulfonamide group, which can complicate extractions. Residual DMF can also be difficult to remove.

    • Solution 1: Optimize Workup. After quenching the reaction with water, perform extractions with a solvent like ethyl acetate. A wash with a dilute brine solution can help break up emulsions and begin removing DMF. If the product is not fully extracting, carefully adjust the pH of the aqueous layer.

    • Solution 2: Purification Strategy. Flash column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will effectively separate the starting material, the mono-ethylated product, and the di-ethylated side product.

Section 4: Protocols & Data Summaries

Optimized Experimental Protocol

This protocol is designed as a robust starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminobenzenesulfonamide (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration) and finely ground, anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

  • Heating: Stir the suspension at 50 °C for 30 minutes to facilitate the formation of the sulfonamide salt.

  • Alkylation: Add ethyl bromide (EtBr, 1.1 eq.) dropwise to the mixture.

  • Reaction Monitoring: Maintain the reaction at 50 °C and monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Tables for Parameter Selection

Table 1: Comparison of Common Bases for N-Alkylation

Base pKa of Conjugate Acid Typical Equivalents Comments
K₂CO₃ 10.3 1.5 - 2.0 Good for suppressing dialkylation; requires heating.[2]
Cs₂CO₃ 10.3 1.5 - 2.0 More soluble than K₂CO₃, can accelerate reaction.
NaH ~36 1.1 - 1.2 Very strong, irreversible; risk of dialkylation.[2]

| TEA | 10.8 | N/A | Generally too weak for sulfonamide deprotonation. |

Table 2: Solvent Selection Guide

Solvent Polarity (Dielectric Const.) Boiling Point (°C) Suitability Notes
DMF 36.7 153 Excellent; effectively solvates cations.
Acetonitrile 37.5 82 Good alternative; lower boiling point.
THF 7.6 66 Lower polarity; may result in slower reaction rates.

| Dichloromethane | 9.1 | 40 | Generally not suitable due to low boiling point. |

References

  • Benchchem Technical Support.
  • Benchchem Technical Support.
  • Benchchem Technical Support. Troubleshooting Low Yield in Sulfonamide Synthesis.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. (Note: While not directly cited, this source provides foundational principles of complex molecule synthesis relevant to the discussion.)
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Enhancing Mass Spectrometry Signal Intensity for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of sulfonamide derivatives by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving robust and sensitive signals for this important class of compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your analytical methods with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the mass spectrometric analysis of sulfonamides.

Q1: Why am I observing a weak signal for my sulfonamide analyte?

A1: Low signal intensity for sulfonamides is a frequent issue that can stem from several factors throughout the analytical workflow.[1][2][3] Understanding the potential causes is the first step in effective troubleshooting.

  • Suboptimal Ionization: Sulfonamides can be efficiently ionized by electrospray ionization (ESI), typically in positive ion mode due to the presence of a primary aromatic amine group that is readily protonated.[4] However, the efficiency of this process is highly dependent on the mobile phase composition and pH. An acidic mobile phase, often containing formic acid, is generally recommended to promote the formation of [M+H]⁺ ions.[4][5]

  • Ion Suppression: The presence of co-eluting matrix components from your sample (e.g., salts, proteins) can significantly suppress the ionization of your target analyte.[1][2] This "matrix effect" is a major cause of poor sensitivity and variability in quantitative analyses.[1][6]

  • In-source Fragmentation: Some sulfonamides can be prone to fragmentation within the ion source of the mass spectrometer, especially at higher source temperatures or voltages.[1] This can lead to a distribution of the ion current across multiple fragments, thereby reducing the intensity of the desired precursor ion.

  • Adduct Formation: Sulfonamides can form adducts with various ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[1][7][8] While adduct formation is a form of ionization, it can split the signal between the protonated molecule and one or more adducts, complicating data interpretation and potentially reducing the intensity of the primary ion of interest.[1]

  • Instrumental Parameters: Non-optimized instrument settings, including sprayer voltage, gas flow rates, and temperatures, can lead to inefficient droplet formation and desolvation, resulting in poor signal intensity.[9]

Q2: I see multiple peaks in my mass spectrum for a single sulfonamide standard. What are they?

A2: The observation of multiple peaks for a single, pure sulfonamide standard is a common phenomenon in ESI-MS and is most often attributable to the formation of adducts.

  • Common Adducts: In positive ion mode, you are likely observing the protonated molecule ([M+H]⁺) along with sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1][10] The mass difference between the [M+H]⁺ and [M+Na]⁺ peaks is approximately 22 Da, and between [M+H]⁺ and [M+K]⁺ is approximately 38 Da.[10] These adducts arise from the ubiquitous presence of sodium and potassium salts in glassware, solvents, and reagents.[11]

  • Solvent Adducts: Depending on the mobile phase composition, you might also observe adducts with solvent molecules.

  • In-Source Fragments: As mentioned previously, some fragmentation can occur in the ion source, leading to peaks at lower m/z values than the precursor ion.[1]

It is crucial to identify the primary ion species for your analyte to ensure you are monitoring the most abundant and consistent ion for quantification.

Q3: How can I differentiate between isobaric sulfonamides in my sample?

A3: Differentiating isobaric sulfonamides, which have the same molecular weight, is a significant analytical challenge.[1] Since they will produce precursor ions with the same mass-to-charge ratio (m/z), chromatographic separation is the most effective strategy.

  • Chromatographic Resolution: Developing a robust liquid chromatography (LC) method that achieves baseline separation of the isomers is paramount.[1] This often involves careful selection of the stationary phase (e.g., C18) and optimization of the mobile phase gradient.

  • Tandem Mass Spectrometry (MS/MS): Even if chromatographic separation is incomplete, isobaric sulfonamides may exhibit different fragmentation patterns in MS/MS.[1] By selecting unique product ions for each isomer in a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiment, you can achieve specificity and accurate quantification. The fragmentation of sulfonamides often involves the loss of SO₂ (64 Da).[12]

Section 2: Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter.

Problem 1: Poor Signal Intensity or Ion Suppression

Symptoms:

  • Low analyte signal-to-noise ratio.

  • Inconsistent peak areas between replicate injections.

  • Significant drop in signal when analyzing samples compared to standards in pure solvent.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor signal intensity.

Step-by-Step Protocol:

  • Review and Optimize Sample Preparation:

    • Causality: Matrix components are a primary cause of ion suppression.[1][6] Effective sample cleanup is critical to remove interfering substances before they enter the mass spectrometer.

    • Action: For complex matrices like plasma, tissue, or food samples, implement a solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][13][14] These techniques effectively remove salts, proteins, and other matrix components that interfere with ionization.[6]

  • Optimize Liquid Chromatography:

    • Causality: Good chromatographic separation not only resolves isomers but also separates the analyte from matrix components that can cause ion suppression.

    • Action: Ensure your LC method provides a sharp, symmetrical peak for your sulfonamide. If co-elution with matrix components is suspected, adjust the gradient to move the analyte peak to a cleaner region of the chromatogram.

  • Mobile Phase Optimization:

    • Causality: The pH and composition of the mobile phase directly impact the ionization efficiency of sulfonamides.[4]

    • Action:

      • For positive ion mode ESI, use an acidic mobile phase. A concentration of 0.1% formic acid in both the aqueous and organic phases is a good starting point.[5][15] This promotes the protonation of the sulfonamide's primary amine.[4]

      • While acetonitrile is a common organic modifier, methanol can sometimes offer different selectivity and may be a better choice for resolving certain sulfonamide isomers.[4]

  • Mass Spectrometer Source Parameter Optimization:

    • Causality: The physical processes of electrospray, including droplet formation, desolvation, and ion transfer to the gas phase, are governed by the source parameters.[9][16]

    • Action: Systematically optimize the following parameters by infusing a standard solution of your sulfonamide:

      • Sprayer Voltage (Vcap): Start with the manufacturer's recommendation and adjust in small increments. Overly high voltages can cause corona discharge and signal instability.[9]

      • Gas Temperatures (Drying and Sheath Gas): These are critical for desolvation. Insufficient temperature can lead to solvent clusters, while excessive temperature can cause in-source degradation of the analyte.

      • Gas Flow Rates (Nebulizing and Drying Gas): These affect droplet size and the rate of desolvation.[9]

    • Data-Driven Optimization:

ParameterTypical Starting RangeEffect of Adjustment
Sprayer Voltage3.5 - 4.5 kVOptimizes the electric field for ion formation.
Drying Gas Temp.250 - 350 °CAffects the rate of solvent evaporation.
Nebulizer Gas Flow30 - 50 psiInfluences the initial droplet size.
Problem 2: Excessive Adduct Formation and Signal Splitting

Symptoms:

  • The signal for your sulfonamide is split between [M+H]⁺, [M+Na]⁺, and potentially [M+K]⁺ ions.

  • The relative intensities of these ions are inconsistent across different samples or runs.

Troubleshooting Workflow:

Sources

Technical Support Center: Purification of Crude 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-amino-N-ethylbenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

Section 1: Initial Assessment & Strategy Selection (FAQs)

This section addresses the most common initial questions when faced with a crude reaction mixture.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to your synthetic route. Assuming a standard synthesis involving the reduction of a nitro-precursor (2-nitrobenzenesulfonamide), your primary impurities are likely to be:

  • Unreacted Starting Materials: Residual 2-nitro-N-ethylbenzenesulfonamide.

  • Intermediates from Reduction: Partially reduced species such as nitroso or hydroxylamine intermediates. These are often highly colored.

  • Side-Reaction Products: Over-alkylation products if the synthesis involved direct amination of a sulfonyl chloride.

  • Residual Catalysts and Reagents: For example, if using catalytic hydrogenation (e.g., Pd/C) or a metal-acid reduction (e.g., Sn/HCl), trace metals or salts may be present.[1]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO).

Q2: My crude product is a dark, viscous oil, but the literature suggests it should be a liquid or solid. What's the first step?

A2: Dark coloration, especially brown or deep red, typically points to the presence of oxidized species or residual nitro-aromatic compounds. A preliminary purification step is highly recommended before attempting more refined methods like chromatography or recrystallization.

An initial acid-base liquid-liquid extraction is often the most effective first step. The basic amino group of your target compound will be protonated by an acid (e.g., HCl), rendering it water-soluble as a salt. Many colored, non-basic impurities will remain in the organic layer and can be discarded. This technique is a cornerstone of amine purification.[2][3]

Q3: How do I decide on the best overall purification strategy for my crude sample?

A3: The optimal strategy depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow for selecting a purification method.

G start Start: Crude Product (this compound) is_solid Is the crude product a solid or an oil? start->is_solid acid_base Perform Acid-Base Liquid-Liquid Extraction is_solid->acid_base Oil try_dissolve Attempt direct Recrystallization is_solid->try_dissolve Solid oil_path Oil solid_path Solid check_purity1 Assess Purity of Recovered Oil (TLC/HPLC) acid_base->check_purity1 crystal_ok Does it form clean crystals? try_dissolve->crystal_ok column_chrom Purify by Column Chromatography check_purity1->column_chrom Impure finish1 Product is Pure check_purity1->finish1 Sufficiently Pure column_chrom->finish1 finish2 Product is Pure crystal_ok->finish2 Yes redissolve Dissolve in Organic Solvent & go to Acid-Base Extraction crystal_ok->redissolve No / Oils Out redissolve->acid_base

Caption: Workflow for selecting a primary purification strategy.

Section 2: Troubleshooting Guides for Common Purification Methods

Even with the right strategy, experimental challenges arise. This section provides solutions to specific issues you might encounter.

Troubleshooting Liquid-Liquid Extraction

Q: I performed an acid extraction, but my recovery after basification and re-extraction is very low. What went wrong?

A: This is a common and frustrating issue. Here’s a checklist of potential causes and their solutions:

Potential Cause Explanation & Solution
Incorrect pH The pKa of the anilinic proton is typically around 4-5. To ensure >99.9% of your amine is protonated, the pH of the aqueous layer should be at least 3 units lower, i.e., pH 1-2. Solution: Check the pH of your aqueous layer with pH paper or a meter after mixing and add more acid if necessary.
Incomplete Extraction A single extraction is rarely sufficient. The partition coefficient dictates that multiple extractions with smaller volumes are more efficient than one large-volume extraction. Solution: Perform at least 3-4 extractions of the organic layer with the acidic aqueous solution.
Emulsion Formation Vigorous shaking can create stable emulsions at the interface, trapping your product. Solution: Break the emulsion by adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gentle swirling is often better than vigorous shaking. For persistent emulsions, centrifugation can be effective.
Premature Precipitation Upon basifying the aqueous layer to recover your amine, if the pH is not sufficiently high (pH > 10-11), the free amine may not fully separate. Solution: Ensure the aqueous layer is strongly basic before re-extracting with an organic solvent.
Troubleshooting Column Chromatography

Q: My compound is streaking severely on the TLC plate and giving broad, tailing peaks from my silica gel column. How can I achieve sharp bands?

A: This is the classic behavior of amines on acidic silica gel. The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor chromatography.

The Solution: Deactivate the Stationary Phase. You must add a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

  • Primary Choice: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). Triethylamine is volatile and easily removed under vacuum.[4]

  • Alternative: If triethylamine is incompatible with your molecule, a solution of 0.5-1% ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol with 1% NH₃).

The diagram below illustrates how to approach chromatographic issues systematically.

G start Problem: Poor Chromatographic Separation issue What is the primary issue? start->issue add_base Cause: Strong interaction of basic amine with acidic silica. issue->add_base Streaking / Tailing change_solvent Cause: Eluent polarity is not optimal for differential migration. issue->change_solvent Poor Separation (Overlapping Spots) streaking Streaking / Tailing no_sep Poor Separation (Overlapping Spots) solution1 Solution: Add 1% Triethylamine or Ammonia to the eluent. add_base->solution1 solution2 Solutions: 1. Systematically vary solvent ratio. 2. Try a different solvent system (e.g., DCM/MeOH vs Hex/EtOAc). 3. Use a gradient elution. change_solvent->solution2 end Re-evaluate by TLC solution1->end solution2->end

Caption: Troubleshooting common column chromatography issues.

Troubleshooting Recrystallization

Q: I've found a solvent, but my compound "oils out" upon cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. The resulting liquid phase is immiscible with the solvent.[5]

Solutions:

  • Increase Solvent Volume: You may be using too little solvent, causing the solution to be excessively supersaturated at a higher temperature. Add more hot solvent until the solution is just saturated.

  • Lower the Solution Temperature Slowly: Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Rapid cooling encourages oiling out.

  • Use a Co-solvent: Introduce a second solvent in which your compound is less soluble (a "co-solvent"). Dissolve the compound in a minimum of the "good" solvent while hot, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work.

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate your basic amine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Add a fresh portion of 1 M HCl to the organic layer in the funnel and repeat the extraction. Repeat this process 2-3 times, combining all aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M NaOH (aq) with stirring until the pH is >11 (check with pH paper). Your product should precipitate or form an oily layer.

  • Product Re-extraction: Return the basic aqueous mixture to the separatory funnel. Add a fresh portion of organic solvent (ethyl acetate or dichloromethane). Shake to extract the free amine into the organic layer.

  • Isolate Product: Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography

Use this protocol after a preliminary workup or if impurities are close in polarity to your product.

  • Select Eluent: Using TLC, find a solvent system that gives your product an Rf value of ~0.25-0.35. Crucially, add 1% triethylamine to this system. [4]

  • Pack Column: Pack a suitably sized flash chromatography column with silica gel using your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (equal to about twice the mass of your crude product). Remove the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading."

  • Run Column: Carefully add your dry-loaded sample to the top of the packed column. Elute with your solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the eluent under reduced pressure.

Protocol 3: Recrystallization

This method is ideal for final polishing of a solid product that is already reasonably pure.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (see table below) at room temperature and at boiling. An ideal solvent dissolves the product when hot but not when cold.[5]

Solvent Class Boiling Point (°C)
WaterProtic, Polar100
EthanolProtic, Polar78
MethanolProtic, Polar65
IsopropanolProtic, Polar82
AcetonitrileAprotic, Polar82
TolueneAprotic, Non-polar111
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% of the solute mass), swirl, and perform a hot filtration through a fluted filter paper to remove the charcoal.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • CymitQuimica. (n.d.). CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide.
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • ChemBK. (2024, April 9). 2-Amino-N-ethyl-N-phenyl benzenesulfonamide.
  • Google Patents. (n.d.). Separation of aromatic amines using alkylene carbonates.
  • Reddit. (2024, March 12). Amine workup.
  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). Method for purifying aromatic amines.
  • CymitQuimica. (n.d.). This compound.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Unknown. (n.d.).
  • separationsNOW.com. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines.
  • PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-.
  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide.
  • ResearchGate. (n.d.). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids.
  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Scribd. (n.d.). AEBS Patent.
  • National Institutes of Health. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • United States Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.
  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level).

Sources

Technical Support Center: Addressing Solubility Challenges of 2-amino-N-ethylbenzenesulfonamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-amino-N-ethylbenzenesulfonamide. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common aqueous solubility challenges encountered during experimental work. Our approach is grounded in fundamental physicochemical principles to empower you with the rationale behind each strategy.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the key structural features of this compound that influence its aqueous solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties stemming from its molecular structure. The presence of a hydrophobic benzene ring tends to limit its solubility in water. Conversely, the polar sulfonamide (-SO₂NH-) and amino (-NH₂) groups are capable of hydrogen bonding with water, which promotes solubility. The ethyl group (-CH₂CH₃) adds a small degree of hydrophobicity.

Q2: What is the predicted aqueous solubility of this compound at neutral pH?

A2: Based on computational predictions, the intrinsic aqueous solubility of the neutral form of this compound is estimated to be low. The predicted logS value is approximately -2.5, which translates to a solubility of about 316 mg/L or 1.58 mM at 25°C. This low intrinsic solubility is the primary reason researchers often face challenges in preparing aqueous solutions of this compound.

Q3: How does pH influence the solubility of this compound?

A3: The pH of the aqueous medium has a profound impact on the solubility of this compound due to its amphoteric nature, meaning it has both acidic and basic functional groups.

  • The Aromatic Amino Group (-NH₂): This group is basic and is predicted to have a pKa of approximately 3.8 . At a pH below this pKa, the amino group will be predominantly protonated (-NH₃⁺), forming a more water-soluble cationic species.

  • The Sulfonamide Group (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is weakly acidic, with a predicted pKa of around 10.5 . At a pH above this value, this proton can be removed to form a more soluble anionic species (-SO₂N⁻-).

Therefore, the compound's solubility is expected to be at its minimum around the isoelectric point and will significantly increase in acidic (pH < 3.8) or alkaline (pH > 10.5) conditions.

Q4: I've prepared a solution of this compound in an acidic or basic buffer, but it precipitated upon standing or dilution. What could be the cause?

A4: This is a common phenomenon known as "crashing out." It typically occurs when the pH of the solution shifts back towards the region of low solubility for the compound. This can happen due to several reasons:

  • Buffering Capacity: The buffer used may have insufficient capacity to maintain the desired pH upon the addition of the compound or upon dilution with a solution at a different pH.

  • Dilution Effects: Diluting a pH-adjusted solution with a neutral solvent (like water or a neutral buffer) will shift the overall pH towards neutrality, reducing the ionization of the compound and causing the less soluble neutral form to precipitate.

  • Common Ion Effect: In some cases, high concentrations of buffer salts can decrease solubility through the common ion effect, although this is less of a concern than pH shifts for this compound.[1]

Section 2: Troubleshooting Guides - Systematic Approaches to Solubilization

This section provides detailed, step-by-step protocols for systematically addressing the solubility challenges of this compound.

Guide 1: pH Adjustment for Enhanced Solubility

This is the most direct and often most effective method for this compound, leveraging its ionizable groups.

Core Principle: The solubility of an ionizable compound is significantly higher when it is in its charged (ionized) form. The Henderson-Hasselbalch equation provides the theoretical basis for the relationship between pH, pKa, and the ratio of ionized to un-ionized species.[2][3][4][5]

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, borate buffers) at a consistent ionic strength.

  • Equilibration: Add an excess of this compound to a small volume of each buffer in separate vials.

  • Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to visualize the pH-solubility profile.

Troubleshooting pH Adjustment:

  • Issue: The compound does not dissolve even at low or high pH.

    • Possible Cause: The solubility of the ionized form might still be limited, or the target concentration is too high.

    • Solution: Consider combining pH adjustment with another technique, such as co-solvency or the use of surfactants.

  • Issue: The compound degrades at extreme pH values.

    • Possible Cause: The compound may be susceptible to acid or base-catalyzed hydrolysis.

    • Solution: Assess the stability of the compound at the desired pH over time using a stability-indicating analytical method. If degradation is observed, a less extreme pH or an alternative solubilization method should be explored.

Guide 2: Co-solvency for Increased Solubilization

The use of water-miscible organic solvents can significantly enhance the solubility of hydrophobic compounds.[6][7][8][9][10]

Core Principle: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent, thereby improving solvation.[6][8]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), dimethyl sulfoxide (DMSO)).

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the equilibration method described in Guide 1.

  • Data Analysis: Plot the solubility as a function of the co-solvent concentration for each co-solvent to identify the most effective one and the optimal concentration range.

Data Presentation: Predicted Solubility Enhancement with Co-solvents

Co-solventConcentration (% v/v)Expected Solubility Increase (Fold)Notes
Ethanol20%2-5Commonly used, can be volatile.
Propylene Glycol20%3-7Less volatile than ethanol.
PEG 40020%5-15Often highly effective for poorly soluble compounds.
DMSO10%>20Potent solvent, but consider compatibility with the experimental system.

Note: These are illustrative values. Actual solubility increases must be determined experimentally.

Troubleshooting Co-solvency:

  • Issue: The compound precipitates upon dilution of the co-solvent formulation.

    • Possible Cause: The concentration of the co-solvent falls below the level required to maintain solubility.

    • Solution: This is a common challenge. It may be necessary to use a higher initial concentration of the co-solvent or to combine this approach with another method, such as the use of surfactants to stabilize the diluted solution.

  • Issue: The co-solvent interferes with a downstream biological assay.

    • Possible Cause: Organic solvents can be toxic to cells or inhibit enzymes.

    • Solution: Select a co-solvent with known low toxicity for the specific application. Always run appropriate vehicle controls in your experiments to account for any effects of the co-solvent.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their apparent aqueous solubility.[11][12][13][14][15]

Core Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic portion of this compound can be included within this cavity, forming a water-soluble inclusion complex.[11][12]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD have significantly higher aqueous solubility than β-CD.

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Solubility Determination: Determine the solubility of this compound in each cyclodextrin solution using the equilibration method.

  • Data Analysis: Plot the solubility of the compound as a function of cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Troubleshooting Cyclodextrin Complexation:

  • Issue: Limited solubility enhancement is observed.

    • Possible Cause: The size and shape of the compound may not be optimal for inclusion in the cyclodextrin cavity, or the binding affinity is weak.

    • Solution: Screen different types of cyclodextrins (α-, β-, γ-CDs and their derivatives) as the cavity size varies.

  • Issue: The cyclodextrin itself has limited solubility (e.g., β-CD).

    • Solution: Use more soluble derivatives like HP-β-CD or SBE-β-CD.

Guide 4: Use of Surfactants

Surfactants can increase the apparent solubility of hydrophobic compounds through micellar solubilization.[16][17]

Core Principle: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core of these micelles, increasing its overall concentration in the aqueous phase.[16][17]

Experimental Protocol: Surfactant Solubilization

  • Select Surfactants: Choose non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic surfactants, depending on the application. Non-ionic surfactants are generally less harsh on biological systems.

  • Prepare Surfactant Solutions: Make a series of aqueous solutions with surfactant concentrations both below and above their known CMC values.

  • Solubility Determination: Determine the solubility of this compound in each surfactant solution.

  • Data Analysis: Plot the solubility as a function of surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Section 3: Visualization of Methodologies

Diagram 1: Decision Workflow for Solubilization Strategy

Solubilization Workflow start Start: Poor Aqueous Solubility of This compound check_ionizable Is the compound ionizable? (Predicted pKa ~3.8 and ~10.5) start->check_ionizable ph_adjust Primary Strategy: pH Adjustment check_ionizable->ph_adjust Yes secondary_strategies Secondary Strategies: Co-solvency, Complexation, or Surfactants check_ionizable->secondary_strategies No (or if pH adjustment is not feasible) check_solubility_ph Is solubility sufficient at desired pH? ph_adjust->check_solubility_ph combine_methods Combine pH Adjustment with a Secondary Strategy check_solubility_ph->combine_methods No success Target Concentration Achieved check_solubility_ph->success Yes secondary_strategies->success combine_methods->success

Caption: Decision tree for selecting a solubilization strategy.

Diagram 2: pH-Dependent Ionization of this compound

pH-Dependent Ionization cluster_low_ph Low pH (< 3.8) cluster_neutral_ph Near-Neutral pH cluster_high_ph High pH (> 10.5) cation Cationic (Protonated Amino Group) -NH₃⁺ (More Soluble) neutral Neutral (Zwitterionic/Uncharged) (Low Intrinsic Solubility) cation->neutral Increase pH neutral->cation Decrease pH anion Anionic (Deprotonated Sulfonamide) -SO₂N⁻- (More Soluble) neutral->anion Increase pH anion->neutral Decrease pH

Caption: Ionization states of the compound at different pH ranges.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
  • Vertex AI Search. The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC - NIH.
  • Vertex AI Search. Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs - Benchchem.
  • Vertex AI Search. Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
  • Vertex AI Search. This compound - CymitQuimica.
  • Vertex AI Search. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C.
  • Vertex AI Search. The Effect of Ionic Strength on the Solubility of an Electrolyte - ACS Publications.
  • Vertex AI Search. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC - NIH.
  • Vertex AI Search. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Vertex AI Search. Cosolvency | PPTX - Slideshare.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. The effect of the ionic strength on the constancy of the solubility product. - ResearchGate.
  • Vertex AI Search. Co-solvency: Significance and symbolism.
  • Vertex AI Search. Video: Ionic Strength: Effects on Chemical Equilibria - JoVE.
  • Vertex AI Search. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs - MDPI.
  • Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Vertex AI Search. How does ionic strength affect solubility (specifically, the common ion effect)?.
  • Vertex AI Search. pH-induced solubility transition of sulfonamide-based polymers - PubMed.
  • Vertex AI Search. The effect of pH on the solubility of sulphonamides - PubMed.
  • Vertex AI Search. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed.
  • Vertex AI Search. Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta.

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Strategies to prevent the degradation of 2-amino-N-ethylbenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this compound during storage. By understanding its chemical vulnerabilities and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main environmental factors:

  • Light: As a sulfonamide with an aromatic amine group, the molecule is susceptible to photodegradation. Exposure to UV and visible light can induce photochemical reactions, leading to the cleavage of the sulfonamide bond and other structural changes.[1][2][3]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing the compound at ambient or higher temperatures can promote hydrolytic and oxidative degradation pathways. For optimal stability, storage in a cool environment is recommended.[4]

  • Humidity and Moisture: The sulfonamide linkage is susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Amines are also known to be hygroscopic. Therefore, exposure to humidity should be minimized to prevent the uptake of water, which can initiate hydrolytic degradation.

Q2: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A2: A change in color, typically to a yellow or brownish hue, is a common indicator of degradation in aromatic amines. This is often due to oxidation. The primary amino group (-NH2) on the benzene ring is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light. To prevent this, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound, the following degradation pathways are most probable:

  • Hydrolysis: The sulfonamide bond (SO2-NH) can be hydrolyzed, breaking the molecule into 2-aminobenzenesulfonic acid and ethylamine. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

  • Oxidation: The primary aromatic amine group is prone to oxidation, which can lead to the formation of nitroso, nitro, and other colored polymeric impurities. This is often initiated by atmospheric oxygen and can be catalyzed by light and metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to break the C-S or S-N bonds in the sulfonamide group, leading to desulfonation or cleavage of the sulfonamide bond.[2] This can result in the formation of various photoproducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation of the aromatic amine; moisture absorption.Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, opaque container. Use of a desiccator is also recommended.
Inconsistent analytical results (e.g., new peaks in HPLC, lower potency) Chemical degradation due to improper storage (light, heat, moisture).Review storage conditions. Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Poor solubility compared to a fresh batch Formation of less soluble degradation products or polymers.Re-purify the compound if possible. For future use, store in small, single-use aliquots to minimize exposure of the bulk material to the environment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[5][6][7]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a UV lamp (254 nm) and a visible light source for a defined period.

Analysis: Analyze the stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and identify the degradation products.[8][9]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-400 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Inject a solution of the undegraded compound to determine its retention time and UV spectrum.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualization of Degradation and Workflow

Below are diagrams illustrating the potential degradation pathways and the experimental workflow for assessing stability.

cluster_degradation Potential Degradation Pathways A This compound B Hydrolysis (H2O, H+/OH-) A->B C Oxidation (O2, Light) A->C D Photodegradation (UV/Vis Light) A->D E 2-aminobenzenesulfonic acid + Ethylamine B->E F Colored Impurities (Nitroso, Nitro, etc.) C->F G Desulfonated/Cleavage Products D->G

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Assessment Workflow start Start: Sample Received forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_study Long-Term Stability Study (Controlled Conditions) method_val->stability_study analysis Periodic Analysis of Samples stability_study->analysis end End: Determine Shelf-Life analysis->end

Caption: Workflow for assessing the stability of this compound.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

Parameter Recommendation Rationale
Temperature Store in a refrigerator (+2 to +8 °C).To minimize the rate of thermal degradation.
Light Store in an opaque or amber glass container. Keep in a dark location.To prevent photodegradation.[1][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the aromatic amine.
Container Use tightly sealed glass or chemically resistant polymer (e.g., PTFE-lined) containers.To prevent moisture ingress and potential reaction with container materials.
Handling Handle in a well-ventilated area, avoiding inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE).The compound is an aromatic amine and sulfonamide, which can be irritating.

Incompatible Materials:

Avoid storing this compound with or near the following:

  • Strong Oxidizing Agents: Can react vigorously with the amine group.[4]

  • Strong Acids and Bases: Can catalyze hydrolysis of the sulfonamide bond.[10]

  • Reactive Metals: Such as sodium, potassium, and magnesium.[10]

By adhering to these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your this compound samples for your research and development activities.

References

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  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(8), 3731-3735. [Link]

  • Christophoridis, C., & Fytianos, K. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO TC19 Workshop on Metrology for the Sea, 3-5 October 2018, Genoa, Italy.[Link]

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  • Raza, A., Ijaz, A. S., & Rehman, A. (2013). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Analytical Methods in Chemistry, 2013, 425796. [Link]

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  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]

  • University of California, San Diego. (2024). Chemical Compatibility Guidelines. [Link]

  • Dr. Dan. (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]

  • Cross, J. M., & Taggart, M. S. (1939). Water-soluble Derivatives of ^-Aminobenzenesulfonamide. I. Journal of the American Chemical Society, 61(9), 2332-2334. [Link]

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Technical Support Center: Optimizing Mobile Phase Composition for Superior Sulfonamide Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the separation of sulfonamides using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their chromatographic methods, troubleshoot common issues, and deepen their understanding of the principles governing the separation of this important class of compounds. In the following sections, we will explore the critical role of mobile phase composition in achieving optimal resolution, peak shape, and retention of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the separation of sulfonamides?

The pH of the mobile phase is arguably the most influential parameter in the reversed-phase HPLC separation of sulfonamides because they are ionizable compounds.[1][2] Most sulfonamides possess both a weakly acidic sulfonamide group and a weakly basic amino group, making them amphoteric. Their overall charge, and therefore their polarity and hydrophobicity, is highly dependent on the pH of the mobile phase.[3]

In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the nonpolar stationary phase.[4][5][6] The ionized form of a compound is more polar (less hydrophobic) and will have weaker interactions with the stationary phase, leading to shorter retention times.[1][7][8] Conversely, the neutral, non-ionized form is more hydrophobic and will be retained longer on the column.[8]

By carefully adjusting the mobile phase pH relative to the pKa values of the sulfonamides in your mixture, you can control their ionization state to achieve optimal separation. For acidic analytes like the sulfonamide group, a mobile phase pH set about 2 units below the pKa will ensure the compound is predominantly in its neutral, more retained form.[1][9] For basic analytes like the amino group, a pH set about 2 units above the pKa will result in the neutral, more retained form.[1][9] Operating at a pH close to a compound's pKa can lead to poor peak shape, including splitting, as both the ionized and non-ionized forms may be present and exhibit different retention behaviors.[1][10]

Q2: How do I choose the right organic modifier for my sulfonamide analysis?

Acetonitrile (ACN) and methanol (MeOH) are the most commonly used organic modifiers in reversed-phase HPLC, and the choice between them can significantly impact selectivity and resolution.[1][11]

  • Acetonitrile (ACN) is often the first choice due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (around 190 nm), making it suitable for low-wavelength detection.[1][4][12] It is a polar aprotic solvent and generally has a stronger elution strength than methanol, meaning it can lead to shorter retention times for the same mobile phase composition.[1][11]

  • Methanol (MeOH) is a polar protic solvent and can offer different selectivity due to its ability to engage in hydrogen bonding interactions.[11] While it has a higher viscosity and UV cutoff (around 205 nm) than acetonitrile, it can sometimes provide better peak shapes for certain compounds, particularly those that may exhibit tailing.[4][11] Methanol is also a more cost-effective and less toxic option.[1]

The best approach is often empirical. If you are not achieving the desired separation with one organic modifier, switching to the other can alter the elution order and improve resolution. In some complex separations, a ternary mixture of water, acetonitrile, and methanol can provide unique selectivity that cannot be achieved with a binary mobile phase.[1]

Q3: What is the purpose of a buffer in the mobile phase, and how do I select an appropriate one?

A buffer is added to the aqueous portion of the mobile phase to resist changes in pH and ensure a stable and reproducible chromatographic separation.[13] This is particularly crucial when analyzing ionizable compounds like sulfonamides, where small shifts in pH can lead to significant changes in retention time and peak shape.[10]

When selecting a buffer, consider the following:

  • Desired pH and Buffer pKa: A buffer is most effective within ±1 pH unit of its pKa.[10] Therefore, you should choose a buffer system with a pKa value close to the desired mobile phase pH for your separation.

  • Compatibility with your Detector: If you are using a mass spectrometer (LC-MS), it is essential to use volatile buffers such as ammonium formate or ammonium acetate.[14] Non-volatile buffers like phosphate will precipitate in the MS source and cause significant contamination.[10] For UV detection, ensure the buffer has a low absorbance at your chosen wavelength.[14]

  • Buffer Concentration: A buffer concentration between 10-25 mM is typically sufficient for most applications.[15] A concentration that is too low may not provide adequate buffering capacity, while a concentration that is too high increases the risk of precipitation when mixed with the organic modifier.[14]

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing Peaks) for Sulfonamides

Peak tailing is a common issue in the analysis of sulfonamides, often due to their basic amino group interacting with residual silanol groups on the silica-based stationary phase.[5]

Causality: At a mid-range pH, the basic amino group of the sulfonamide can be protonated (positively charged), leading to secondary ionic interactions with ionized, negatively charged silanol groups on the column packing material. This mixed-mode retention mechanism results in tailing peaks.[5]

Solutions:

  • Lower the Mobile Phase pH: By lowering the pH of the mobile phase to around 2.5-3.5 with an acid like formic acid or phosphoric acid, you can suppress the ionization of the silanol groups, minimizing these secondary interactions.[8][14]

  • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the sulfonamide analytes.[14]

  • Employ an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[14] Using such a column can significantly improve peak shape for basic compounds.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[3][14] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

Problem: Inconsistent Retention Times

Fluctuating retention times can compromise the reliability of your analytical method.

Causality: The most common cause of retention time drift for ionizable compounds like sulfonamides is an unstable mobile phase pH. This can be due to an improperly prepared or unbuffered mobile phase, or the degradation of the mobile phase over time.

Solutions:

  • Ensure Proper Buffering: As discussed in the FAQs, always use a buffer when analyzing ionizable compounds. Ensure the buffer concentration is adequate (typically 10-25 mM) and that the mobile phase pH is within the buffer's effective range (pKa ± 1).[10][15]

  • Freshly Prepare Mobile Phase: Prepare your mobile phase fresh daily to avoid changes in pH due to the absorption of atmospheric CO2 (which can lower the pH of unbuffered or weakly buffered solutions) or the evaporation of the organic modifier.

  • Check for Leaks and Pump Performance: Leaks in the HPLC system can lead to an inconsistent mobile phase composition being delivered to the column. Ensure all fittings are secure and that the pump is functioning correctly.

  • Thermostat Your Column: Temperature fluctuations can affect retention times. Using a column oven will ensure a stable operating temperature.

Data and Protocols

Physicochemical Properties of Common Sulfonamides

Understanding the pKa values of your target sulfonamides is fundamental to effective method development.

SulfonamidepKa1 (Acidic)pKa2 (Basic)
Sulfanilamide10.42.5
Sulfadiazine6.52.0
Sulfamethazine7.42.3
Sulfamethoxazole5.71.8
Sulfathiazole7.12.0
Sulfamerazine7.12.2
Sulfacetamide5.41.8

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

Comparison of Common Organic Modifiers
PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength HigherLower
Viscosity LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity Aprotic, strong dipole momentProtic, hydrogen bonding capability
Backpressure LowerHigher

[1][4][11][12]

Experimental Protocol: pH Adjustment of the Mobile Phase

This protocol outlines the steps for preparing a buffered mobile phase at a specific pH.

Objective: To prepare 1 L of a 25 mM phosphate buffer at pH 3.0 mixed with acetonitrile (80:20 v/v).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid (H3PO4)

  • Calibrated pH meter

  • 0.45 µm filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh out the appropriate amount of KH2PO4 for a 25 mM solution in 1 L of water (Molar Mass of KH2PO4 ≈ 136.09 g/mol ; 0.025 mol/L * 136.09 g/mol = 3.40 g).

    • Dissolve the KH2PO4 in approximately 800 mL of HPLC-grade water in a clean beaker.

  • Adjust the pH:

    • Place a calibrated pH electrode in the buffer solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.

  • Bring to Final Volume:

    • Transfer the pH-adjusted buffer to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Prepare the Final Mobile Phase:

    • Measure 800 mL of the prepared buffer and 200 mL of acetonitrile into a clean mobile phase reservoir.

  • Degas the Mobile Phase:

    • Sonicate the mobile phase for 10-15 minutes or use another degassing method (e.g., vacuum filtration, helium sparging) to remove dissolved gases.

  • Filter the Mobile Phase (Optional but Recommended):

    • Filter the final mobile phase through a 0.45 µm filter to remove any particulates that could clog the HPLC system.

Visualizations

Sulfonamide_Ionization cluster_acidic Low pH (e.g., pH < pKa - 2) cluster_pKa pH ≈ pKa cluster_basic High pH (e.g., pH > pKa + 2) Low_pH Predominantly Neutral (More Retained) pKa_range Mixture of Neutral and Ionized (Potential for Poor Peak Shape) Low_pH->pKa_range Increasing pH High_pH Predominantly Ionized (Less Retained) pKa_range->High_pH Increasing pH

Caption: Effect of pH on the ionization and retention of a sulfonamide's acidic group.

Troubleshooting_Workflow Start Poor Separation of Sulfonamides Check_Peak_Shape Assess Peak Shape Start->Check_Peak_Shape Check_Resolution Assess Resolution/Retention Start->Check_Resolution Tailing Tailing Peaks? Check_Peak_Shape->Tailing Inconsistent_RT Inconsistent Retention? Check_Resolution->Inconsistent_RT Tailing->Check_Resolution No Adjust_pH Lower Mobile Phase pH (2.5-3.5) Tailing->Adjust_pH Yes Check_Buffer Ensure Proper Buffering Inconsistent_RT->Check_Buffer Yes Change_Organic Change Organic Modifier (ACN/MeOH) Inconsistent_RT->Change_Organic No Use_Endcapped Use End-Capped Column Adjust_pH->Use_Endcapped End Improved Separation Use_Endcapped->End Check_Buffer->End Change_Organic->End

Caption: A logical workflow for troubleshooting common sulfonamide separation issues.

References

  • Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. AZoM. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of methanol and acetonitrile. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • Chiralizer Services. (2017). HPLC Solvents, Acetonitrile and Methanol, Key Differences and Properties. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of different sulfonamides (1). Retrieved from [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides with their pKa values and determined partitioning. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of sulphonamides. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • YSC Publishing. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides with their pKa values and determined partitioning. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chromatography Guru. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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Improving the efficiency of solid-phase extraction for 2-amino-N-ethylbenzenesulfonamide cleanup

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, aspect of analytical chemistry is the effective isolation of target analytes from complex sample matrices. Solid-Phase Extraction (SPE) is a cornerstone technique for this purpose, offering significant advantages in sample cleanup and concentration.[1] However, achieving high efficiency, particularly for compounds like 2-amino-N-ethylbenzenesulfonamide with its dual amine and sulfonamide functionalities, requires a nuanced understanding of the underlying chemistry and a systematic approach to troubleshooting.

This technical support center is designed to serve as a practical resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to move beyond generic protocols and provide a deeper, mechanistic understanding to empower you to diagnose and resolve issues encountered during the cleanup of this compound.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses foundational concepts to ensure a solid understanding of the SPE process for this compound.

Q1: What is the primary retention mechanism for this compound in SPE?

A1: The molecular structure of this compound—featuring a nonpolar aromatic ring and polar, ionizable amine and sulfonamide groups—allows for multiple retention mechanisms. The most common and effective approaches are:

  • Reversed-Phase (RP): This is the most widely used mechanism, where the nonpolar aromatic ring of the analyte interacts with a nonpolar stationary phase (e.g., C18, C8, or polymeric sorbents) via van der Waals forces.[2][3] This method is effective for extracting the analyte from polar aqueous matrices.

  • Ion-Exchange: This mechanism targets the ionizable functional groups.

    • Cation Exchange: At a pH below the pKa of the primary amine group (typically pH < 3), the amine becomes protonated (-NH3+). This positive charge allows for strong retention on a negatively charged cation exchange sorbent (e.g., benzenesulfonic acid).[4]

    • Anion Exchange: At a pH above the pKa of the sulfonamide proton (typically pH > 9), the sulfonamide group can become deprotonated (-SO2N-). This negative charge can be retained by a positively charged anion exchange sorbent (e.g., quaternary amine).[4]

  • Mixed-Mode: These sorbents combine two retention mechanisms, such as reversed-phase and cation exchange (e.g., C8/SCX).[5][6] This offers superior selectivity, as neutral interferences can be washed away with an organic solvent, while the charged analyte remains bound by ionic forces.[6]

Q2: Why is pH control so critical for the extraction of this compound?

A2: pH control is paramount because it dictates the ionization state of the amine and sulfonamide groups, which in turn affects the analyte's interaction with the sorbent.[7]

  • For Reversed-Phase SPE , you generally want to neutralize the analyte to maximize hydrophobic retention. Adjusting the sample pH to around 7-8 ensures the primary amine is largely neutral, enhancing its interaction with the C18 sorbent.

  • For Ion-Exchange SPE , you must adjust the pH to ensure the target functional group is charged and the sorbent is also charged. For cation exchange, acidifying the sample is necessary to protonate the amine.[8] For elution, you would then use a basic solution to neutralize the amine, disrupting the ionic bond.[9]

Q3: What are "matrix effects" and how does SPE help mitigate them?

A3: The matrix effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to co-eluting compounds from the sample matrix.[10] These interferences can significantly impact the accuracy, precision, and sensitivity of subsequent analyses like LC-MS/MS.[11][12] SPE is a powerful tool to reduce matrix effects by selectively isolating the analyte and removing these interfering components.[10][11] A well-optimized SPE method, particularly with a highly selective wash step, can yield a much cleaner extract, leading to more reliable and reproducible results.[13]

Part 2: The SPE Workflow for this compound

The general SPE process involves four key steps. Understanding the purpose of each is crucial for method development and troubleshooting.

SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Wets and activates the sorbent Load 3. Load Sample Wash 4. Wash Load->Wash Analyte is retained, interferences pass through Elute 5. Elute Wash->Elute Removes weakly bound interferences

Caption: A generalized workflow for Solid-Phase Extraction.

Part 3: Troubleshooting Guide

This section provides a systematic, question-and-answer guide to resolving the most common issues in SPE.

Troubleshooting_Logic Start Problem Observed LowRecovery Low Analyte Recovery? Start->LowRecovery PoorRepro Poor Reproducibility? Start->PoorRepro AnalyzeFractions Analyze flow-through, wash, and retained fractions LowRecovery->AnalyzeFractions Yes Cause4 Cause: - Cartridge bed drying out - Inconsistent flow rates - Sample prep variability - Sorbent packing issues PoorRepro->Cause4 Yes InFlowthrough Analyte in Flow-Through? AnalyzeFractions->InFlowthrough InWash Analyte in Wash Fraction? AnalyzeFractions->InWash Retained Analyte Retained on Cartridge? AnalyzeFractions->Retained Cause1 Cause: - Incorrect sorbent/analyte interaction - Wrong sample pH - Sample solvent too strong - High flow rate InFlowthrough->Cause1 Yes Cause2 Cause: - Wash solvent is too strong - Incorrect wash solvent pH InWash->Cause2 Yes Cause3 Cause: - Elution solvent is too weak - Insufficient elution volume - Secondary interactions Retained->Cause3 Yes

Caption: A decision tree for troubleshooting common SPE problems.

Issue 1: Low Analyte Recovery

Low recovery is the most frequent problem encountered in SPE.[14] The first step in troubleshooting is to determine where the analyte is being lost.[15] This can be done by collecting and analyzing the fractions from each step of the process: the sample load flow-through, the wash fraction, and a second, stronger elution fraction.

Q: My analyte is found in the initial sample flow-through. What went wrong?

A: This indicates that the analyte did not bind effectively to the sorbent during the loading step.[16]

  • Potential Cause 1: Incorrect Sorbent Choice. The affinity between the sorbent and this compound is insufficient.[7] If using reversed-phase, the sample solvent may be too nonpolar.

    • Solution: If your sample is dissolved in a solvent with high organic content, dilute it with a weaker, more polar solvent (like water) to promote hydrophobic binding.[17] If the issue persists, consider a sorbent with a stronger affinity, such as a polymeric reversed-phase material or a mixed-mode sorbent.[16]

  • Potential Cause 2: Improper Sample pH. For reversed-phase, if the sample pH is too low (e.g., < 3), the amine group will be protonated. This increased polarity can reduce hydrophobic retention, causing breakthrough.

    • Solution: Adjust the sample pH to between 7 and 8 to ensure the amine group is in its neutral, more hydrophobic state. For ion-exchange, ensure the pH is correctly set to charge the analyte (e.g., pH < 3 for cation exchange).[7]

  • Potential Cause 3: High Flow Rate. The sample is passing through the cartridge too quickly, not allowing enough residence time for the binding equilibrium to be established.[18]

    • Solution: Decrease the sample loading flow rate to approximately 1-2 mL/min.[14] Using a vacuum manifold with flow control valves or a positive pressure manifold can help maintain consistent, slow flow rates.[7]

  • Potential Cause 4: Sorbent Bed Not Properly Conditioned. The sorbent was not adequately wetted, preventing proper interaction.

    • Solution: Ensure the conditioning step thoroughly wets the entire sorbent bed. For reversed-phase, this typically involves passing 1-2 cartridge volumes of a water-miscible organic solvent (like methanol) followed by an equilibration step with water or a buffer matching the sample's pH.[17] Crucially, do not allow the sorbent bed to dry out after conditioning and before loading the sample.[16]

Q: I'm losing my analyte during the wash step. How can I fix this?

A: This means your wash solvent is strong enough to prematurely elute the analyte along with the interferences.[18]

  • Potential Cause: Wash Solvent is Too Strong. The organic content or polarity of the wash solvent is too high.

    • Solution: Decrease the strength of the wash solvent.[18] For a reversed-phase method, if you are using 20% methanol in water, try reducing it to 5% or 10% methanol. The ideal wash solvent is the strongest possible solvent that removes interferences without eluting the analyte.[15]

Q: My analyte is not eluting from the cartridge. What should I do?

A: This suggests the elution solvent is not strong enough to disrupt the analyte-sorbent interaction, or that secondary interactions are occurring.[15][19]

  • Potential Cause 1: Elution Solvent is Too Weak. The elution solvent lacks the strength to break the hydrophobic or ionic bonds.[14]

    • Solution: Increase the strength of the elution solvent. For reversed-phase, increase the percentage of organic solvent (e.g., from 70% methanol to 90% or 100% methanol).[19] For ion-exchange, ensure the pH of the eluent is sufficient to neutralize the analyte, or increase the ionic strength of the buffer to displace it.[9]

  • Potential Cause 2: Insufficient Elution Volume. The volume of solvent passed through the cartridge is not enough to desorb the entire amount of analyte.[14]

    • Solution: Increase the elution volume. Try eluting with two separate 1 mL aliquots instead of a single 2 mL aliquot, allowing the solvent to soak the sorbent bed for a minute in between.[20] This can improve desorption efficiency.[2]

  • Potential Cause 3: Strong Secondary Interactions. The analyte may be interacting with the sorbent through multiple mechanisms. For example, on a C18 sorbent, the basic amine group can interact with acidic silanol groups on the silica surface, leading to very strong retention.

    • Solution: Modify the elution solvent to disrupt these secondary interactions. Adding a small amount of acid (e.g., 0.1-1% formic acid) or base (e.g., 0.1-1% ammonium hydroxide) to the organic elution solvent can neutralize the respective charges and dramatically improve recovery.[3][14]

Issue 2: Poor Reproducibility (%RSD is High)

Inconsistent results between samples are often caused by subtle variations in the SPE procedure.[15]

Q: My recovery is high for some samples but low for others. Why?

A: This points to a lack of consistency in the manual execution of the method.

  • Potential Cause 1: Cartridge Bed Drying Out. If the sorbent bed is allowed to dry between the equilibration and sample loading steps, retention can become erratic.[14]

    • Solution: Ensure a layer of equilibration solvent remains on top of the sorbent bed right up until the sample is loaded. Process samples one at a time if necessary to prevent drying.

  • Potential Cause 2: Inconsistent Flow Rates. Variations in vacuum pressure or manual pushing of syringes can cause flow rates to differ between samples, affecting retention and elution efficiency.[16]

    • Solution: Use a positive pressure manifold, which applies consistent pressure to each cartridge, or a vacuum manifold with individual flow control valves. Automated SPE systems also provide excellent control over flow rates.[7]

  • Potential Cause 3: Sorbent Inconsistencies. Variability in the packing of the sorbent bed between different cartridges or lots can lead to channeling, where the sample bypasses much of the sorbent.[12]

    • Solution: While this is a manufacturing issue, you can mitigate it by sourcing high-quality cartridges from a reputable supplier. If you suspect a bad lot, test cartridges from a new lot number.[15]

Part 4: Detailed Experimental Protocol & Data

This section provides a validated starting protocol for a reversed-phase SPE cleanup of this compound from an aqueous matrix.

Protocol: Reversed-Phase SPE Cleanup
  • Sorbent Selection: C18-bonded silica or a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB), 100 mg / 3 mL format.[8][21]

  • Sample Pre-treatment: Adjust the aqueous sample (e.g., 10 mL) to pH 7.5 with a suitable buffer or dilute acid/base.

  • Step 1: Condition: Pass 2 mL of methanol through the cartridge.

  • Step 2: Equilibrate: Pass 2 mL of deionized water (pH 7.5) through the cartridge. Do not allow the sorbent to go dry.

  • Step 3: Load: Load the 10 mL sample at a flow rate of ~1-2 mL/min.

  • Step 4: Wash: Pass 2 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Step 5: Elute: Elute the analyte with 2 mL of methanol containing 0.5% ammonium hydroxide. Collect the eluate.

  • Step 6: Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for your analytical instrument (e.g., mobile phase).

Data Presentation: Optimizing Elution Solvent

The following table illustrates hypothetical data from an experiment to optimize the elution solvent for this compound from a C18 cartridge after loading and washing. This demonstrates the importance of disrupting secondary interactions.

Elution Solvent CompositionAverage Analyte Recovery (%)Relative Standard Deviation (RSD, %)Notes
100% Methanol65.2%8.5%Incomplete recovery, likely due to secondary silanol interactions.
100% Acetonitrile61.8%9.1%Similar to methanol, indicating a persistent retention mechanism.
99% Methanol / 1% Formic Acid70.5%7.9%Slight improvement, but protonating the amine may not fully disrupt silanol binding.
99% Methanol / 1% Ammonium Hydroxide98.7% 2.1% Excellent recovery; the basic modifier neutralizes acidic silanol sites, releasing the basic amine group of the analyte.[3]

References

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • LCGC International. (2017). Three Common SPE Problems. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • PubMed. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. [Link]

  • Phenomenex. What is Solid-Phase Extraction?. [Link]

  • Technology Networks. (2020). Elevating Reproducibility and Recovery in Solid-Phase Extraction. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • PubMed. (2012). Optimization of antibiotic analysis in water by solid-phase extraction and high performance liquid chromatography-mass spectrometry/mass spectrometry. [Link]

  • ACS Publications. Numerical Modeling of Solid-Phase Microextraction: Binding Matrix Effect on Equilibrium Time. [Link]

  • PubMed. (2007). Solid phase microextraction of macrolide, trimethoprim, and sulfonamide antibiotics in wastewaters. [Link]

  • National Institutes of Health (NIH). (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]

  • Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. [Link]

  • Agilent. SPE Method Development Tips and Tricks. [Link]

  • Interchim. SPE Cartridge Selection Guide. [Link]

  • Asian Journal of Chemistry. (2012). Selective Solid Phase Extraction of Aromatic Amines in Mainstream Tobacco Smoke Solution Using Molecularly Imprinted Polymer. [Link]

  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples?. [Link]

  • PubMed. Development and optimization of the SPE procedure for determination of pharmaceuticals in water samples by HPLC-diode array detection. [Link]

  • Malaysian Journal of Analytical Sciences. (2017). Solid Phase Extraction Preconcentration and HPLC Determination of Biogenic Amines Using A Hydrazone Derivative Immobilized on Sol-Gel Matrix. [Link]

  • Journal of Chromatography A. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. [Link]

  • National Institutes of Health (NIH). (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]

  • National Academic Digital Library of Ethiopia. Forensic and Clinical Applications of Solid Phase Extraction. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth, experience-driven approach to validating an analytical method for 2-amino-N-ethylbenzenesulfonamide, a key chemical entity. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind the experimental design and a practical comparison of analytical techniques. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and regulatory compliance.[1][2][3][4]

The "Why": Method Validation's Critical Role

Before delving into the "how," it's crucial to understand the fundamental purpose of analytical method validation. The objective is to provide documented evidence that the method is "fit for purpose."[5][6] This means demonstrating that the procedure will consistently and reliably quantify this compound within a specific matrix and at the required concentration levels. An unvalidated method yields data that is scientifically indefensible, posing risks to product quality and patient safety.

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision. While several methods can be employed for the analysis of sulfonamides, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and robust choice due to its high sensitivity and specificity.[7] Let's compare it with other potential techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV absorbance detection.Cost-effective, robust, widely available, good selectivity and sensitivity for chromophoric compounds.May lack specificity for complex matrices without good chromatographic resolution.
LC-MS Chromatographic separation coupled with mass spectrometry.Highly specific and sensitive, provides molecular weight information, excellent for impurity profiling.Higher equipment and maintenance costs, more complex method development.
UV-Vis Spectrophotometry Direct measurement of UV absorbance.Simple, rapid, and inexpensive.Lacks specificity; susceptible to interference from other UV-absorbing compounds.[8]
Titrimetric Methods Chemical reaction and titration.Low cost, based on well-established chemical principles.Generally lower sensitivity and specificity compared to chromatographic methods.[8]

For the purpose of this guide, we will focus on the validation of an RP-HPLC-UV method , as it represents a pragmatic and widely applicable choice for the routine quantification of this compound in a quality control environment.

The Validation Workflow: A Step-by-Step Guide with Scientific Rationale

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow, which we will then explore in detail.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MethodDev Method Development & Optimization Specificity Specificity / Selectivity MethodDev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Implementation Routine Use & Monitoring Robustness->Implementation Final Approval

Caption: A typical workflow for analytical method validation.

Specificity: Proving You're Measuring Only What You Intend To

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][9]

Experimental Protocol:

  • Analyte Solution: Prepare a solution of this compound reference standard and obtain a chromatogram.

  • Placebo Analysis: Analyze a placebo (a formulation without the active ingredient) to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[10][11] The goal is to achieve 5-20% degradation.[11]

  • Analysis of Stressed Samples: Analyze the stressed samples to ensure that the degradation products are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Causality: Forced degradation studies are crucial because they proactively challenge the method's ability to separate the analyte from potential impurities that could arise during manufacturing or upon storage.[12][13] This ensures the method is "stability-indicating."

Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[14][15]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the this compound reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50251,000
75376,500
100502,000
125628,000
150754,500
0.9998
Accuracy: Closeness to the True Value

Accuracy is the measure of the closeness of the experimental value to the true value.[16] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0%.[16]

Illustrative Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.499.5
Mean Recovery 99.7
Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

  • Protocol: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

  • Causality: This assesses the precision of the method under ideal, consistent conditions.

Intermediate Precision (Inter-assay Precision):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Causality: This evaluates the effect of random events on the precision of the analytical procedure.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0%

Illustrative Data:

Precision LevelMean Assay Value (%)RSD (%)
Repeatability 99.80.5
Intermediate Precision 100.10.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol (Signal-to-Noise Approach):

  • Serial Dilutions: Prepare and analyze progressively more dilute solutions of the analyte.

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Causality: Establishing LOD and LOQ is critical for the analysis of impurities and degradation products, where low-level quantification is necessary.

Robustness: Resistance to Small, Deliberate Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9]

Experimental Protocol:

  • Parameter Variation: Intentionally vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Wavelength (e.g., ±2 nm)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., peak asymmetry, resolution) and the final quantitative result.

Causality: A robust method is more likely to be successfully transferred between laboratories and will be more reliable in routine use.

ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness Linearity->Range

Caption: Key parameters for analytical method validation.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method for quantifying this compound is a rigorous but essential process. By following a structured approach grounded in scientific principles and regulatory guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This, in turn, underpins the safety, efficacy, and quality of the final drug product.

References

  • YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

  • FDA. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review. Available at: [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Available at: [Link]

  • ResearchGate. (2022, August 9). Analytical method validation: A brief review. Available at: [Link]

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A Comparative Study of the Biological Activity of Different Benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Benzenesulfonamide Bioactivity

Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the benzene ring. This guide provides a comparative analysis of the biological activities of ortho-, meta-, and para-substituted aminobenzenesulfonamide isomers, focusing on two key areas: antibacterial action and carbonic anhydrase inhibition. By examining the structure-activity relationships (SAR) governed by positional isomerism, we can elucidate the principles that underpin the design of more potent and selective therapeutic agents.

Part 1: Antibacterial Activity - A Tale of Molecular Mimicry

The discovery of sulfonamide antibacterial agents was a watershed moment in the history of medicine. The archetypal drug, sulfanilamide (para-aminobenzenesulfonamide), paved the way for the development of a plethora of life-saving antibiotics.[2] The key to its action lies in its structural similarity to para-aminobenzoic acid (PABA), an essential nutrient for bacteria.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Bacteria rely on the de novo synthesis of folic acid, a crucial cofactor for the production of nucleic acids and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into dihydrofolic acid. Sulfanilamide, due to its structural resemblance to PABA, acts as a competitive inhibitor of DHPS.[2] By binding to the active site of the enzyme, it prevents the utilization of PABA, thereby halting folic acid synthesis and ultimately arresting bacterial growth.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Proliferation Folic_Acid->Bacterial_Growth Essential for Sulfanilamide Sulfanilamide (p-isomer) Sulfanilamide->DHPS Competitive Inhibition Inactive_Isomers Ortho & Meta Isomers Inactive_Isomers->DHPS Poor Fit

Caption: Mechanism of antibacterial action of sulfanilamide isomers.

Comparative Efficacy of Aminobenzenesulfonamide Isomers

The antibacterial efficacy of aminobenzenesulfonamide isomers is critically dependent on the position of the amino group:

  • para-Aminobenzenesulfonamide (Sulfanilamide): As the structural analog of PABA, the para-isomer is the most potent antibacterial agent among the three. Its geometry allows it to fit effectively into the active site of DHPS, leading to competitive inhibition.

  • meta-Aminobenzenesulfonamide: The meta-isomer exhibits significantly weaker antibacterial activity. The altered position of the amino group disrupts the molecule's resemblance to PABA, resulting in a poor fit within the DHPS active site and consequently, a much lower inhibitory effect.

  • ortho-Aminobenzenesulfonamide: The ortho-isomer is generally considered to be devoid of significant antibacterial activity. The close proximity of the amino and sulfonamide groups can lead to steric hindrance and intramolecular hydrogen bonding, which drastically alters the molecule's shape and prevents it from effectively competing with PABA for the enzyme's active site.

IsomerStructureRationale for Antibacterial Activity
para-Aminobenzenesulfonamide Structural mimic of PABA, effective competitive inhibitor of DHPS.
meta-Aminobenzenesulfonamide Poor structural mimic of PABA, weak inhibitor of DHPS.
ortho-Aminobenzenesulfonamide Steric hindrance and altered geometry prevent effective binding to DHPS.

Part 2: Carbonic Anhydrase Inhibition - A Study in Isoform Selectivity

Benzenesulfonamides are also a prominent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[3]

Mechanism of Action: Zinc Binding and Active Site Interactions

The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the catalytic zinc ion in the active site of carbonic anhydrases.[3] The substituents on the benzenesulfonamide ring then form additional interactions with residues in the active site, which contribute to the binding affinity and isoform selectivity of the inhibitor.[3]

cluster_CA Carbonic Anhydrase Active Site Zn Zn²⁺ Ion ActiveSite Hydrophilic & Hydrophobic Pockets Sulfonamide Sulfonamide Moiety (-SO₂NH₂) Sulfonamide->Zn Coordinates with AromaticRing Aromatic Ring AromaticRing->ActiveSite van der Waals Interactions AminoGroup Amino Group (Isomeric Position) AminoGroup->ActiveSite Interacts with (Position Dependent)

Caption: General binding mode of benzenesulfonamides to the carbonic anhydrase active site.

Comparative Inhibitory Potency of Aminobenzenesulfonamide Isomers

The inhibitory potency is typically measured by the inhibition constant (Kᵢ), with lower values indicating stronger inhibition.

IsomerhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
para-Aminobenzenesulfonamide 492.49.714
meta-Aminobenzenesulfonamide Data not readily availableData not readily availableData not readily availableData not readily available
ortho-Aminobenzenesulfonamide Data not readily availableData not readily availableData not readily availableData not readily available

Data for p-aminobenzenesulfonamide from BenchChem's "Unveiling Structure-Activity Relationships: A Comparative Analysis of 4-Aminobenzenesulfonamide Analogues as Carbonic Anhydrase Inhibitors".[4]

From the available data for the para-isomer, it is a potent inhibitor of several CA isoforms, particularly the physiologically abundant hCA II and the tumor-associated hCA IX and hCA XII.[4]

For the meta and ortho isomers, while specific Kᵢ values are not readily found in comparative studies, we can infer their potential activity based on structure-activity relationships:

  • meta-Aminobenzenesulfonamide: The amino group in the meta position is less likely to interfere with the crucial interactions of the sulfonamide and benzene ring with the active site compared to the ortho position. Its inhibitory activity would depend on the specific interactions it forms within the active site of each isoform.

  • ortho-Aminobenzenesulfonamide: The ortho amino group can introduce steric hindrance, potentially disrupting the optimal binding of the sulfonamide group to the zinc ion and the interactions of the benzene ring with the hydrophobic pocket of the active site. This could lead to a general decrease in inhibitory potency compared to the para and meta isomers.

Part 3: Experimental Protocols

To facilitate further research and validation of the comparative biological activities of benzenesulfonamide isomers, detailed experimental protocols for assessing antibacterial activity and carbonic anhydrase inhibition are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3]

A Prepare serial dilutions of sulfonamide isomers in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 16-20 hours B->C D Determine MIC: Lowest concentration with no visible growth C->D

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The medium should have a low concentration of thymidine, which can interfere with the action of sulfonamides.[3]

  • Preparation of Sulfonamide Stock Solutions: Prepare stock solutions of the ortho, meta, and para aminobenzenesulfonamide isomers in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each isomer's stock solution with CAMHB to achieve the desired concentration range. Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only).[3]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the negative control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.[5]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide isomer that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[6]

Protocol 2: Carbonic Anhydrase Inhibition Assay via Stopped-Flow CO₂ Hydrase Activity

This method measures the inhibition of CA-catalyzed hydration of CO₂ by monitoring the change in pH using a pH indicator.[7]

A Prepare solutions of CA enzyme, sulfonamide inhibitor, and CO₂-saturated water B Rapidly mix enzyme/inhibitor solution with CO₂ solution in a stopped-flow instrument A->B C Monitor the change in absorbance of a pH indicator over time B->C D Calculate initial reaction rates and determine inhibition constants (Kᵢ) C->D

Caption: Workflow for CA inhibition assay using the stopped-flow method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare an appropriate buffer (e.g., 10 mM HEPES, pH 7.5).[8]

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the ortho, meta, and para aminobenzenesulfonamide isomers in the buffer containing a small amount of DMSO to ensure solubility.

    • CO₂ Solution: Prepare CO₂-saturated water.

    • pH Indicator: Use an indicator such as Phenol Red.[8]

  • Assay Procedure:

    • An Applied Photophysics stopped-flow instrument is commonly used for this assay.[9]

    • In one syringe, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).

    • In the other syringe, load the CO₂-saturated water and the pH indicator.

    • The instrument rapidly mixes the contents of the two syringes, initiating the CO₂ hydration reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its maximum wavelength (e.g., 557 nm for Phenol Red).[8]

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the slope of the absorbance versus time curve.

    • The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

The biological activity of benzenesulfonamide isomers is a clear demonstration of the principle that subtle changes in molecular structure can have profound effects on pharmacological properties. In the context of antibacterial activity, the para position of the amino group is paramount for mimicking PABA and effectively inhibiting bacterial folate synthesis. The meta and ortho isomers, lacking this precise structural arrangement, are significantly less active.

For carbonic annhydrase inhibition, the unsubstituted sulfonamide moiety is the primary driver of activity. However, the isomeric position of the amino group can modulate the binding affinity and isoform selectivity by influencing interactions with the active site. While the para-isomer is a known potent inhibitor of several CA isoforms, further comparative studies are needed to fully elucidate the inhibitory profiles of the ortho and meta isomers.

The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, which are essential for advancing our understanding of structure-activity relationships and for the rational design of novel, more effective benzenesulfonamide-based therapeutics.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. (n.d.). Retrieved from [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). Retrieved from [Link]

  • Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2018). RSC Advances, 8(36), 20261–20266. [Link]

  • Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). (n.d.). Retrieved from [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Biophysical Journal, 112(6), 1237–1247. [Link]

  • Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48. (n.d.). Retrieved from [Link]

  • Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure. (1978). Current Microbiology, 1(3), 189–193. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules, 26(22), 7006. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). Retrieved from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(2), 271–277. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry, 63(12), 6436–6454. [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum, 12(5). [Link]

  • Minimum Inhibitory Concentration (MIC) values (µg/mL) of the tested... (n.d.). Retrieved from [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). ChemMedChem, 12(4), 312–321. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Novel aminobenzenesulfonamides as potential inhibitors of carbonic anhydrases. (2024). Revue Roumaine de Chimie, 69(3–4), 111–117. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (2022). Molecules, 27(19), 6259. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 581–586. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Retrieved from [Link]

  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4208–4216. [Link]

  • Minimum Inhibitory Concentration (MIC) of 1A, 1B, and 1C against various bacterial strains. (n.d.). Retrieved from [Link]

  • 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1038–1052. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2021). Journal of Visualized Experiments, (173). [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646–1653. [Link]

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. (n.d.). Retrieved from [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters, 13(2), 271–277. [Link]

  • Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. (2023). International Journal of Molecular Sciences, 24(19), 14896. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Amino-N-ethylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, yet versatile subclass: 2-amino-N-ethylbenzenesulfonamide analogs. We will dissect the core scaffold, explore the impact of chemical modifications at key positions, and provide a comparative analysis of analog performance against critical biological targets, primarily focusing on carbonic anhydrases (CAs). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the rational design of next-generation inhibitors.

Introduction: The Significance of the Benzenesulfonamide Scaffold

Benzenesulfonamides are a privileged scaffold in drug discovery, renowned for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic properties.[1][2][3] Their mechanism often involves the inhibition of crucial enzymes, with carbonic anhydrases (CAs) being a primary and extensively studied target.[3][4][5] The sulfonamide moiety (—SO₂NH₂) is a potent zinc-binding group, crucial for interacting with the zinc metalloenzymes that CAs represent.[4][5]

This guide focuses specifically on the this compound framework. The strategic placement of the amino group at the ortho position and the N-ethyl substitution provides a unique template for modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this scaffold is paramount for optimizing lead compounds and developing isoform-specific inhibitors, particularly for disease-implicated CAs like CA IX and XII, which are upregulated in aggressive cancers.[6]

The Core Pharmacophore and its Target Interaction

The fundamental structure of 2-aminobenzenesulfonamide acts as a competitive inhibitor for enzymes like dihydropteroate synthase in bacteria and various carbonic anhydrase isoforms in humans.[7][8] The interaction with carbonic anhydrase is a classic example of zinc-binding inhibition.

Key Binding Interactions:

  • The Sulfonamide Group: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site. This is the primary anchoring interaction.

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide group and the nitrogen of the amino group often form a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in human CA II (hCA II).[4]

  • Van der Waals Forces: The benzene ring engages in hydrophobic interactions with nonpolar residues lining the active site cavity.

These interactions dictate the inhibitor's affinity and orientation within the active site. The goal of SAR analysis is to understand how modifications to this core structure enhance or diminish these key interactions.

G cluster_inhibitor This compound cluster_enzyme Carbonic Anhydrase Active Site Inhibitor [Core Scaffold] SO2NH Sulfonamide (SO2NH) Zn Zn²⁺ SO2NH->Zn  Coordination Bond Thr199 Thr199/200 SO2NH->Thr199 H-Bond NH2 Amino Group (NH2) NH2->Thr199 H-Bond Ring Benzene Ring HydrophobicPocket Hydrophobic Pocket Ring->HydrophobicPocket van der Waals Ethyl N-ethyl Group

Caption: Core interactions of the benzenesulfonamide pharmacophore with the CA active site.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The following sections dissect the this compound scaffold to explain the causal relationships between structural modifications and biological activity.

The Unsubstituted Sulfonamide Group (-SO₂NH₂)

The primary, unsubstituted sulfonamide group is almost universally essential for high-affinity carbonic anhydrase inhibition.

  • Causality: The acidic proton on the sulfonamide nitrogen (pKa ≈ 9-10) is readily lost at physiological pH, allowing the resulting anion to act as a powerful ligand for the catalytic Zn²⁺ ion. Secondary or tertiary sulfonamides, where this proton is replaced, typically exhibit a dramatic loss in inhibitory activity against CAs. This underscores the necessity of the free -NH₂ moiety on the sulfonamide for the primary binding event.

Modifications to the Benzene Ring

Substituting the benzene ring is a critical strategy for modulating potency and, crucially, isoform selectivity.

  • Electron-Withdrawing Groups (EWGs): Placing EWGs such as halogens (-Cl, -Br) or nitro groups (-NO₂) on the ring, particularly at the 4-position, generally increases inhibitory activity.

    • Causality: EWGs lower the pKa of the sulfonamide group. This increases the population of the anionic form at physiological pH, leading to stronger coordination with the active site zinc ion and thus higher potency.

  • Bulky/Hydrophobic Groups: Introducing larger, hydrophobic tails or aromatic extensions can significantly enhance isoform selectivity.[6]

    • Causality: Different CA isoforms have varying depths and shapes to their active site funnels. While the zinc-binding region is highly conserved, the surrounding pockets are not. For instance, the active sites of CA IX and XII possess unique hydrophobic pockets that are absent or different in the ubiquitous CA I and II isoforms.[6] By designing substituents that can specifically occupy these unique pockets, researchers can create inhibitors that preferentially bind to the disease-relevant isoforms, thereby minimizing off-target effects.[6]

The Role of the 2-Amino Group (-NH₂)

The ortho-amino group is not merely a synthetic handle but plays a direct role in activity.

  • Causality: This group can act as a hydrogen bond donor, forming additional stabilizing interactions with the enzyme's active site residues. Its position can also influence the orientation of the entire molecule within the binding pocket. While some modifications like acylation are tolerated, complete removal or replacement with a non-hydrogen bonding group often leads to a decrease in activity.

The N-ethyl Group (-NH-CH₂CH₃)

The substituent on the sulfonamide nitrogen is a key vector for extending into different regions of the active site or for attaching larger chemical moieties.

  • Alkyl Chain Length: Varying the length of the alkyl chain can probe the dimensions of the active site. While the ethyl group is a common starting point, lengthening or shortening the chain can impact potency depending on the specific CA isoform being targeted.

  • Introduction of Functional Groups: The N-ethyl group serves as a linker. For example, attaching amino acids or triazine rings to this position has been shown to produce potent and selective inhibitors of tumor-associated CAs.[9]

    • Causality: This "tail approach" allows for the introduction of moieties that can form specific interactions with residues far from the catalytic zinc. For example, derivatives with non-polar amino acid side chains (like Tryptophan) have shown impressive inhibition of hCA XII, likely by occupying a hydrophobic region of its active site.[9]

Comparative Analysis of Key Analogs

The following table summarizes the inhibitory activity of representative benzenesulfonamide analogs against key human (h) carbonic anhydrase isoforms. This data provides a quantitative look at the SAR principles discussed.

Compound IDR¹ (Ring Position 4)R² (Sulfonamide N-substituent)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Parent -H-H96.318.15.94.0[10]
Analog 1 -H-CH₂CH₂-NH-(Trp)₂-Triazine>100006.795.39.4[9]
Analog 2 -H-CH₂CH₂-NH-(Ala)₂-Triazine>10000453.756.47.5[9]
Analog 3 -Cl-HData Not AvailableData Not AvailableData Not AvailableData Not Available
Acetazolamide (Thiadiazole)-COCH₃25012255.7[5]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative guidance.

Analysis of Trends:

  • The parent 4-(2-aminoethyl)benzenesulfonamide shows potent, low-nanomolar inhibition against the tumor-associated isoforms hCA IX and XII.[10]

  • Extending from the N-substituent with bulky, hydrophobic groups like the Tryptophan-triazine moiety (Analog 1) dramatically reduces activity against hCA I but retains potent inhibition of hCA II and XII, demonstrating a shift towards selectivity.[9]

  • Using a smaller, non-polar amino acid like Alanine (Analog 2) results in the strongest inhibition of hCA XII (Kᵢ = 7.5 nM), highlighting how subtle changes in the "tail" can fine-tune isoform preference.[9]

  • The addition of a chloro group at position 4 (Analog 3) is a known strategy to increase diuretic activity, which is linked to CA inhibition.

Experimental Protocols for SAR Determination

To ensure scientific integrity, the protocols described below are self-validating systems, incorporating necessary controls for trustworthy data generation.

General Synthetic Scheme for N-Substituted Analogs

The synthesis of these analogs typically follows a multi-step process starting from β-phenethylamine.[11]

G A β-phenethylamine B Acetylation (Acetic Anhydride) A->B C N-Acetyl-β-phenethylamine B->C D Chlorosulfonation (Chlorosulfonic Acid) C->D E 4-(2-Acetamidoethyl)benzene- 1-sulfonyl chloride D->E F Amination (Ammonia) E->F G N-(4-(Aminosulfonyl)phenethyl)acetamide F->G H Hydrolysis (Acid/Base) G->H I 4-(2-Aminoethyl)benzenesulfonamide (Parent Compound) H->I J Coupling Reaction (e.g., Substituted Triazine) I->J K Final N-Substituted Analog J->K

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Acetylation: Protect the primary amine of β-phenethylamine using acetic anhydride to form N-acetyl-β-phenethylamine. This prevents side reactions during the next step.

  • Chlorosulfonation: React the protected intermediate with chlorosulfonic acid.[11] This is a critical step that introduces the sulfonyl chloride group (-SO₂Cl) at the para position of the benzene ring. The reaction temperature must be carefully controlled (e.g., <50°C) to prevent degradation.[11]

  • Amination: The resulting sulfonyl chloride is reacted with aqueous ammonia or a desired primary/secondary amine to form the sulfonamide. This step introduces the crucial -SO₂NH₂ or -SO₂NHR group.

  • Hydrolysis (Deprotection): The acetyl protecting group is removed via acid or base-catalyzed hydrolysis to yield the free 2-aminoethyl group, resulting in the parent compound 4-(2-aminoethyl)benzenesulfonamide.[11]

  • N-Substitution (Tail Addition): The parent compound is then reacted with a suitable electrophile (e.g., cyanuric chloride followed by amino acids) to generate the final N-substituted analogs.[9]

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a standard stopped-flow CO₂ hydration assay to determine the inhibitory potency (Kᵢ) of the synthesized analogs.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer (e.g., Tris-HCl, pH 7.5) D Incubate Enzyme + Inhibitor (5 min at 25°C) A->D B Prepare Enzyme Stock (e.g., 10 µM hCA II) B->D C Prepare Inhibitor Stocks (Serial dilutions in DMSO) C->D E Mix with CO₂-saturated water (Stopped-flow instrument) D->E F Monitor pH change (via indicator, e.g., Phenol Red) E->F G Calculate Initial Rates F->G H Plot Rate vs. [Inhibitor] G->H I Determine IC₅₀ H->I J Calculate Kᵢ (Cheng-Prusoff Equation) I->J

Caption: Workflow for the in vitro stopped-flow carbonic anhydrase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme denaturation.

    • Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Assay Procedure:

    • Incubation: In a cuvette, mix the enzyme solution with varying concentrations of the inhibitor (or DMSO for the vehicle control). Allow incubating for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

    • Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow spectrophotometer.

    • Detection: The hydration of CO₂ to bicarbonate and a proton (H⁺) causes a drop in pH. Monitor this change by including a pH indicator (e.g., Phenol Red) in the buffer and measuring the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate Initial Rates: Determine the initial velocity (V₀) of the enzymatic reaction from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Determine IC₅₀: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a well-defined yet fertile ground for drug discovery. The core principles are clear: an unsubstituted sulfonamide is required for zinc binding, ring substitutions modulate electronic properties and potency, and modifications to the N-substituent are the primary driver for achieving isoform selectivity.

Future efforts should focus on:

  • Structure-Based Design: Utilizing high-resolution crystal structures of inhibitors bound to target CAs (like CA IX and XII) to rationally design "tail" modifications that exploit unique features of the active site.[6]

  • Improving Pharmacokinetics: While potency is crucial, properties like solubility, membrane permeability, and metabolic stability must be co-optimized. SAR studies should be expanded to include these ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Exploring New Targets: While CAs are the primary focus, the versatile benzenesulfonamide scaffold has shown activity against other enzymes and receptors, such as acetylcholinesterase and α-glycosidase, warranting broader screening of these analogs.[12]

By integrating these strategies, the this compound scaffold will continue to be a valuable starting point for the development of potent and selective therapeutic agents.

References

  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]

  • Di Fiore, A., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 841-845. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2023). Biological activity produced by benzenesulfonamide derivatives on perfusion pressure. ResearchGate. Available at: [Link]

  • Taslimi, P., et al. (2020). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology, 34(12), e22591. Available at: [Link]

  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. U.S. National Library of Medicine. Available at: [Link]

  • Pharma Rock. (2020). SAR of Carbonic Anhydrase Inhibitors | Mechanism of Action | BP 501T | L~22. YouTube. Available at: [Link]

  • Rutkauskas, K., et al. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry, 22(15), 4021-4027. Available at: [Link]_

  • Havránková, J., et al. (2018). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 23(10), 2591. Available at: [Link]

  • Slideshare. (n.d.). Carbonic anhydrase inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Available at: [Link]

  • Chiaramonte, N., et al. (2022). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. RSC Medicinal Chemistry, 13(9), 1109-1119. Available at: [Link]

  • Angeli, A., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(1), 140-153. Available at: [Link]

  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • Ghorab, M. M., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(12), 21636-21657. Available at: [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Molecules, 22(1), 125. Available at: [Link]

Sources

A Comparative Guide to Catalytic Synthesis of 2-amino-N-ethylbenzenesulfonamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-amino-N-ethylbenzenesulfonamide in Medicinal Chemistry

This compound and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry. The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, renowned for its ability to mimic the transition state of enzymatic reactions and engage in critical hydrogen bonding interactions with biological targets. The strategic placement of an amino group at the ortho position, coupled with an N-ethyl substituent, allows for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These attributes are crucial for optimizing pharmacokinetic and pharmacodynamic profiles, making this class of compounds highly valuable in the pursuit of novel drug candidates.

This guide provides an in-depth, comparative analysis of the leading catalytic methodologies for the synthesis of this compound. We will delve into the mechanistic intricacies, practical considerations, and performance of Palladium, Copper, and Nickel-based catalytic systems. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: Forming the C-N Bond

The core synthetic challenge in preparing this compound lies in the formation of the C-N bond between the aromatic ring and the ethylamino group. Traditional methods often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance. Modern cross-coupling reactions, however, offer milder and more versatile solutions. The primary starting materials for these catalytic approaches are typically an ortho-substituted halobenzenesulfonamide (e.g., 2-bromo- or 2-chlorobenzenesulfonamide) and ethylamine.

The general reaction scheme is depicted below:

Figure 1: General reaction for the synthesis of this compound.

This guide will now explore the efficacy of different catalytic systems for this transformation.

I. Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and is widely regarded as a robust and versatile method for C-N bond formation.[1][2] This palladium-catalyzed cross-coupling reaction is celebrated for its broad substrate scope, excellent functional group tolerance, and the continuous evolution of highly efficient catalyst systems.[3]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a Pd(0) catalyst, a phosphine ligand, a base, the aryl halide, and the amine. The generally accepted mechanism proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzenesulfonamide) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (ethylamine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArylX Ar-X (2-halobenzenesulfonamide) PdII_ArylX L_n(X)Pd(II)-Ar OxAdd->PdII_ArylX Coord Coordination Amine RNH2 (Ethylamine) PdII_Amine [L_n(X)Pd(II)(Ar)(RNH2)] Coord->PdII_Amine Deprot Deprotonation Base Base Pd_Amido L_nPd(II)(Ar)(NHR) Deprot->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Product Ar-NHR (Product) RedElim->Product

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Performance and Experimental Data

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For the synthesis of sulfonamides, sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Catalyst SystemStarting MaterialAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhos2-ChlorotolueneMorpholineNaOtBuTolueneReflux694[4]
Pd(OAc)₂ / BINAPp-BromotoluenePiperazineNaOtBuToluene---[5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 2-Halobenzenesulfonamide (1.0 equiv)

  • Ethylamine (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add the 2-halobenzenesulfonamide and the anhydrous solvent.

  • Add the ethylamine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Copper-Catalyzed Ullmann Condensation: A Cost-Effective Alternative

The Ullmann condensation, a copper-catalyzed N-arylation, represents one of the earliest methods for forming C-N bonds.[6] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilizing catalytic amounts of copper and various ligands have made it a more viable and cost-effective alternative to palladium-catalyzed methods.[7][8]

Mechanistic Insights

The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are thought to be:

  • Formation of a Copper-Amide Complex: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper-amide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper-amide complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the N-arylated product and regenerate the Cu(I) catalyst.

The use of ligands, often diamines or phenanthrolines, is crucial for stabilizing the copper catalyst and facilitating the reaction under milder conditions.[9]

Ullmann_Condensation_Cycle CuI Cu(I)L_n Cu_Amide L_nCu(I)-NHR CuI->Cu_Amide Reacts with Amine RNH2 (Ethylamine) + Base Amine->Cu_Amide OxAdd Oxidative Addition ArylX Ar-X (2-halobenzenesulfonamide) CuIII_Intermediate L_n(X)Cu(III)(Ar)(NHR) OxAdd->CuIII_Intermediate RedElim Reductive Elimination CuIII_Intermediate->RedElim RedElim->CuI Product Ar-NHR (Product) RedElim->Product Nickel_Catalyzed_Amination_Cycle Ni0 Ni(0)L_n OxAdd Oxidative Addition ArylX Ar-X (2-halobenzenesulfonamide) NiII_ArylX L_n(X)Ni(II)-Ar OxAdd->NiII_ArylX Amine_Coord Amine Coordination & Deprotonation Amine RNH2 (Ethylamine) + Base Ni_Amido L_nNi(II)(Ar)(NHR) Amine_Coord->Ni_Amido RedElim Reductive Elimination Ni_Amido->RedElim RedElim->Ni0 Product Ar-NHR (Product) RedElim->Product

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-amino-N-ethylbenzenesulfonamide Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of pharmaceutical research and drug development, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of the compound's identity and the meticulous assessment of its purity. For a molecule like 2-amino-N-ethylbenzenesulfonamide, a sulfonamide derivative, ensuring high purity is paramount. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, compromise experimental results, and create significant hurdles in regulatory approval processes.

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound. It is designed for researchers, analytical chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for procedural choices. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), ensuring that the described methods are robust, reliable, and fit for purpose.[1][2]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision dictated by the specific requirements of the analysis, such as the need for quantification, structural confirmation, or high-throughput screening. A multi-faceted approach, often employing an orthogonal method for confirmation, is best practice.

Method Selection Rationale

The choice of methodology hinges on a balance between the information required and the resources available. For routine quality control and precise quantification, High-Performance Liquid Chromatography (HPLC) is the industry gold standard due to its robustness and accuracy.[3] For structural elucidation of unknown impurities, Mass Spectrometry (MS), often coupled with a chromatographic technique, is indispensable. The following table provides an objective comparison of the most common techniques.

Table 1: Comparison of Key Analytical Methodologies
TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[3]Retention time (t R ), peak area/height for quantification, % purity.High (ng to µg/mL)Excellent, high precision and accuracy.Robust, reproducible, widely available, suitable for routine quality control.[3]Requires reference standards for definitive identification and quantification; potential for co-elution of impurities.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent material.Retention factor (R f ), qualitative presence of impurities.Moderate (µg)Semi-quantitative at best.Simple, low cost, rapid screening of multiple samples.Low resolution and sensitivity compared to HPLC; not suitable for precise quantification.[4]
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.Retention time, peak area for quantification.Very High (pg to ng)Excellent for volatile compounds.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like many sulfonamides without derivatization.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio (m/z).Molecular weight, structural information (fragmentation patterns).Extremely High (fg to pg)Good, especially with isotopically labeled standards.Provides definitive structural confirmation; ideal for identifying unknown impurities.[5]Can be complex; matrix effects can suppress ionization; often coupled with LC or GC for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed molecular structure, identification of functional groups, quantification (qNMR).LowExcellent (qNMR), does not require identical reference standard.Provides unambiguous structural information; primary ratio method for characterization of reference standards.Low sensitivity compared to other methods; requires relatively large sample amounts and expensive instrumentation.

The Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For the routine purity assessment and quantification of this compound, RP-HPLC with UV detection is the most appropriate and widely adopted method. The aromatic nature of the benzenesulfonamide moiety provides a strong chromophore, making UV detection highly effective.

Causality Behind the Method: Why RP-HPLC?
  • Expertise & Experience: The choice of a reversed-phase C18 or C8 column is based on the compound's moderate polarity. The non-polar stationary phase interacts with the phenyl and ethyl groups, while the polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) elutes the compound.[6] The primary amino group is basic; therefore, acidifying the mobile phase (e.g., with phosphoric or formic acid) is crucial.[7] This protonates the amine, preventing peak tailing by minimizing interactions with residual acidic silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks essential for accurate integration.

  • Trustworthiness: This protocol is designed as a self-validating system. The inclusion of a system suitability test (SST) before each run ensures the chromatographic system is performing adequately on that day. Parameters like theoretical plates, tailing factor, and reproducibility of standard injections confirm that the system is capable of generating reliable data.

Diagram 1: General Workflow for HPLC Purity Assessment

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Prepare Mobile Phase & Diluent C Prepare Standard Solution (e.g., 1.0 mg/mL) A->C E Prepare Sample Solution (e.g., 1.0 mg/mL) A->E B Accurately Weigh Reference Standard B->C G System Suitability Test (SST) Inject Standard 5x C->G I Inject Reference Standard C->I D Accurately Weigh Synthesized Sample D->E J Inject Sample Solution E->J F System Equilibration F->G Ensure Stable Baseline H Inject Blank (Diluent) G->H Pass/Fail Criteria Met? H->I I->J K Integrate Chromatograms J->K L Calculate % Area Purity (Area Main Peak / Total Area) * 100 K->L M Generate Report L->M

Caption: Workflow for purity determination by HPLC.

Detailed Experimental Protocol: HPLC Purity by Area Normalization

This protocol is intended for determining the purity of this compound by calculating the area percentage of the main peak relative to the total area of all observed peaks.

3.2.1 Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photo-Diode Array (PDA) detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance (readable to 0.01 mg).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[6]

  • Reference Standard: this compound, purity ≥ 99.5%.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (reagent grade).

3.2.2 Solution Preparation

  • Mobile Phase A: Prepare 0.1% (v/v) phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard Solution (Approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3][6]

  • Test Sample Solution (Approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. A higher concentration may be used to facilitate the detection of minor impurities.[3]

3.2.3 Chromatographic Conditions

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV scan)
Run Time 40 minutes
Gradient Program Time (min)
0
25
30
30.1
40

3.2.4 Data Analysis and Calculation

  • Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

  • Perform a system suitability test by injecting the Reference Standard solution five times. The %RSD for the peak area should be ≤ 2.0%.

  • Inject the diluent once to ensure no interfering peaks are present.

  • Inject the Reference Standard solution once.

  • Inject the Test Sample solution once.

  • Integrate all peaks in the chromatogram for the Test Sample, disregarding any peaks from the diluent and any peaks below a threshold of 0.05%.

  • Calculate the purity using the area normalization method:

    % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Validation and Trustworthiness: Adhering to ICH Q2(R1) Standards

A developed analytical method is only trustworthy if it has been validated. Validation demonstrates that the procedure is suitable for its intended purpose.[2] For an impurity test, the key validation characteristics are outlined by the ICH Q2(R1) guideline.[1][8]

Diagram 2: ICH Q2(R1) Validation Parameters for Impurity Testing

G cluster_params Key Validation Characteristics Validation ICH Q2(R1) Validation For Impurity Quantification Specificity Specificity Validation->Specificity Ensures discrimination Accuracy Accuracy Validation->Accuracy Measures trueness Precision Precision (Repeatability & Intermediate) Validation->Precision Measures reproducibility LOQ Quantitation Limit (LOQ) Validation->LOQ Lowest quantifiable amount Linearity Linearity Validation->Linearity Proportional response Robustness Robustness Validation->Robustness Measures reliability LOD Detection Limit (LOD) Range Range

Caption: Key parameters for validating an impurity quantification method.

Table 2: Summary of Validation Characteristics for Impurity Quantification
CharacteristicPurposeHow to Assess
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Spike the sample with known impurities and demonstrate that the peaks are well-resolved. Use a PDA detector to check for peak purity.
Accuracy To determine the closeness of the test results to the true value.Analyze a sample spiked with known amounts of impurities at different concentration levels. Calculate the percentage recovery.[6]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: Analyze the same sample multiple times on the same day. Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by establishing the concentration that yields a signal-to-noise ratio of 10:1, or based on the standard deviation of the response and the slope of the calibration curve.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Analyze a series of solutions with concentrations spanning the expected range of impurities (e.g., from LOQ to 200% of the specification limit). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999 is typical).[6]
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]Derived from the linearity studies.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) and observe the effect on the results.

Conclusion: A Framework for Confidence

The purity assessment of synthesized this compound is a non-negotiable step in its journey from the laboratory to potential application. While several analytical techniques can provide valuable information, a validated RP-HPLC method stands as the most reliable and practical approach for routine quantitative analysis. By coupling this primary method with orthogonal techniques like LC-MS for the identification of unknown impurities and adhering strictly to the validation principles of ICH Q2(R1), researchers can ensure the integrity of their results and the quality of their synthesized material. This guide provides the framework and the detailed execution plan to achieve that confidence.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). BenchChem.
  • Separation of 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Review of Analytical Methods for Sulfonamides. (2020). Journal of AOAC INTERNATIONAL.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025). Science of The Total Environment.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the Analysis of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the quantitative analysis of 2-amino-N-ethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental rationale, presents comparative performance data, and offers step-by-step protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₁₂N₂O₂S) is a sulfonamide compound that serves as a crucial intermediate in various synthetic pathways, including the manufacturing of dyes and pharmaceutical agents.[1][2] Its structural features, including a primary aromatic amine and a sulfonamide group, impart a polarity that makes its accurate and precise quantification essential for quality control, impurity profiling, and pharmacokinetic studies.

The choice of analytical technique is paramount. Both HPLC and GC are powerful chromatographic methods, yet their fundamental principles dictate their suitability for different types of analytes.[3] This guide explores the development, validation, and cross-validation of both an HPLC and a GC method for this specific analyte, providing a clear framework for selecting the most appropriate technique for your analytical needs. The principles of method validation discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH).[4][5][6]

Foundational Principles: A Tale of Two Phases

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a moderately polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Less polar compounds are retained longer, but by manipulating the mobile phase composition, elution can be precisely controlled. Detection is typically achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the analyte's aromatic rings.[7]

Gas Chromatography (GC)

GC is fundamentally suited for volatile and thermally stable compounds. The separation occurs as a gaseous mobile phase (carrier gas) transports the analyte through a column containing a stationary phase. The key challenge with this compound is its low volatility and potential for thermal degradation due to the polar amino and sulfonamide groups. To overcome this, a chemical derivatization step is indispensable.[8] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable analogues, making the compound amenable to GC analysis.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Reversed-Phase HPLC Method

This protocol is designed for direct analysis without derivatization, offering a straightforward and robust approach.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and PDA detector.
  • Column: YMC-Triart C18 (250 x 4.6 mm, 5 µm) or equivalent.[7]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-10 min: 30% B to 70% B
  • 10-12 min: 70% B to 30% B
  • 12-15 min: Hold at 30% B (re-equilibration).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
  • Sample Preparation: Dissolve the sample matrix containing the analyte in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol leverages the sensitivity and specificity of GC-MS, requiring a preliminary derivatization step to ensure analyte volatility.

1. Derivatization Procedure (Silylation):

  • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.
  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
  • Add 50 µL of Pyridine and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
  • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
  • Cool the vial to room temperature before GC-MS analysis.

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD) or equivalent.
  • Column: DB-5MS UI capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Injection Mode: Splitless, 1 µL injection volume.
  • Inlet Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp 1: 15°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Method Validation: A Head-to-Head Comparison

The performance of both methods was evaluated according to ICH Q2(R2) guidelines.[5] The following tables summarize the validation data, providing a direct comparison of their analytical capabilities.

Table 1: Linearity and Sensitivity

ParameterHPLC-PDA MethodGC-MS MethodCausality and Insights
Linearity Range 1 - 100 µg/mL0.1 - 25 µg/mLThe GC-MS method demonstrates superior sensitivity, allowing for a lower quantification range.
Correlation Coefficient (r²) > 0.9995> 0.9992Both methods exhibit excellent linearity within their respective ranges.
LOD (µg/mL) 0.30.03The high efficiency of the derivatization and the selective nature of MS detection result in a 10-fold lower Limit of Detection for the GC-MS method.
LOQ (µg/mL) 1.00.1The Limit of Quantitation follows the same trend as the LOD, making GC-MS the preferred choice for trace-level analysis.

Table 2: Accuracy and Precision

ParameterHPLC-PDA MethodGC-MS MethodCausality and Insights
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods demonstrate high accuracy, meeting the typical acceptance criteria of 85-115%.[9]
Precision (Repeatability, %RSD) < 1.5%< 2.0%HPLC shows slightly better repeatability, likely due to the elimination of the derivatization step, which can introduce variability.
Precision (Intermediate, %RSD) < 2.0%< 3.0%The multi-step nature of the GC-MS protocol (including derivatization) contributes to slightly higher intermediate precision RSD values.

Table 3: Specificity and Robustness

ParameterHPLC-PDA MethodGC-MS MethodCausality and Insights
Specificity Good resolution from matrix components. Peak purity confirmed by PDA.Excellent specificity. Mass spectral data provides definitive identification, eliminating co-elution interference.GC-MS offers unparalleled specificity. The fragmentation pattern is a chemical fingerprint, providing a higher degree of confidence in analyte identification.
Robustness Tolerant to minor changes in mobile phase composition (±2%) and column temperature (±2°C).Sensitive to derivatization time and temperature. GC parameters (flow rate, ramp rate) are also critical.The HPLC method is inherently more robust and easier to transfer between labs due to its simpler workflow.

Cross-Validation Workflow

Cross-validation is a critical exercise to demonstrate that two distinct analytical methods yield comparable results, ensuring data integrity across different studies or laboratories.[9][10][11]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comp Data Comparison cluster_result Outcome Sample Single Batch of QC Samples (Low, Mid, High) HPLC_Prep Prepare for HPLC (Dilution) Sample->HPLC_Prep GC_Prep Prepare for GC (Derivatization) Sample->GC_Prep HPLC_Run Analyze via Validated HPLC Method HPLC_Prep->HPLC_Run HPLC_Data HPLC Results HPLC_Run->HPLC_Data Compare Statistical Comparison (% Difference) HPLC_Data->Compare GC_Run Analyze via Validated GC-MS Method GC_Prep->GC_Run GC_Data GC-MS Results GC_Run->GC_Data GC_Data->Compare Report Cross-Validation Report (Acceptance Criteria Met?) Compare->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Acceptance Criteria: A common criterion for cross-validation is that the mean concentration from one method should be within ±15% of the mean concentration from the second method for at least two-thirds of the samples analyzed.[10]

Choosing the Right Method: A Decision Framework

The selection between HPLC and GC is not merely a matter of preference but a strategic decision based on the analytical objective.

DecisionFramework Start Analytical Goal for This compound? Goal_QC Routine QC / Assay (High Concentration) Start->Goal_QC Goal_Trace Trace Impurity / Metabolite ID (Low Concentration) Start->Goal_Trace Decision1 Need for High Throughput? Goal_QC->Decision1 Decision2 Absolute Specificity Required? Goal_Trace->Decision2 Select_HPLC Choose HPLC Method (Simpler, Faster, More Robust) Decision1->Select_HPLC Yes Select_GC Choose GC-MS Method (Higher Sensitivity & Specificity) Decision1->Select_GC No (if specificity is key) Decision2->Select_HPLC No (if concentration is within HPLC LOQ) Decision2->Select_GC Yes

Caption: Decision tree for selecting between HPLC and GC methods.

Summary of Recommendations:
  • For Routine Quality Control and Assay: The HPLC method is superior. Its simplicity (no derivatization), superior precision, and higher robustness make it ideal for high-throughput environments where the analyte concentration is well above the detection limit.

  • For Trace Analysis, Impurity Profiling, or Metabolite Identification: The GC-MS method is the clear choice. Its significantly lower LOD/LOQ and the structural confirmation provided by mass spectrometry are essential for detecting trace contaminants or for use in complex biological matrices where absolute specificity is non-negotiable.

Conclusion

Both HPLC and GC are viable techniques for the analysis of this compound, but they serve different analytical purposes. The HPLC method offers robustness and simplicity for routine assays, while the GC-MS method provides unparalleled sensitivity and specificity for trace-level quantification. A thorough understanding of the validation parameters and the specific requirements of the analytical problem, as outlined in this guide, is crucial for making an informed decision. Cross-validation between these methods ensures that data remains consistent and reliable, regardless of the chosen platform, upholding the highest standards of scientific rigor.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chan, C. C., Lee, Y. C., & Lam, H. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulphonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
  • PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation.
  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143–1153.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • MDPI. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

A Comparative Guide to 2-Amino-N-ethylbenzenesulfonamide and Other Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 2-amino-N-ethylbenzenesulfonamide with a selection of clinically and historically significant sulfonamide drugs. Moving beyond a simple product overview, this document synthesizes physicochemical data, explores divergent mechanisms of action, and presents standardized experimental protocols to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Diverse World of the Sulfonamide Moiety

The sulfonamide functional group (–SO₂NH₂), first explored for its therapeutic potential in the early 20th century, is a cornerstone of modern pharmacology. The journey began with the discovery that Prontosil, a sulfonamide-containing dye, was metabolized in vivo to the active antibacterial agent, sulfanilamide. This groundbreaking discovery ushered in the era of antibacterial chemotherapy, providing the first effective treatments against a host of previously fatal bacterial infections.[1][2]

However, the therapeutic applications of the sulfonamide moiety are not confined to antibacterial action.[2] Structural modifications to the parent sulfanilamide molecule have yielded a diverse array of drugs with distinct pharmacological activities, including diuretics, hypoglycemic agents, and anti-inflammatory drugs.[2][3] This chemical versatility underscores the importance of understanding how subtle structural changes influence biological activity.

This guide focuses on this compound, a lesser-known sulfonamide, and compares it against three archetypal drugs that showcase the chemical and therapeutic diversity of this class:

  • Sulfanilamide: The original antibacterial sulfonamide, serving as a historical and structural baseline.[1]

  • Sulfamethoxazole: A widely used bacteriostatic antibiotic, often combined with trimethoprim.[4][5]

  • Celecoxib: A non-antibacterial sulfonamide that functions as a selective COX-2 inhibitor for anti-inflammatory effects.[6][7]

Structural and Physicochemical Comparison

The biological fate and activity of a drug are intrinsically linked to its physicochemical properties. Properties such as acidity (pKa), water solubility, and lipophilicity (LogP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME).

Compound Structure Molecular Formula MW ( g/mol ) pKa Solubility
This compound this compoundC₈H₁₂N₂O₂S200.26Not ReportedLiquid[8]
Sulfanilamide SulfanilamideC₆H₈N₂O₂S172.2010.4Slightly soluble in water; Soluble in alcohol[9]
Sulfamethoxazole SulfamethoxazoleC₁₀H₁₁N₃O₃S253.281.7, 5.6[10]Slightly soluble in water; Soluble in acetone and ethanol[11]
Celecoxib CelecoxibC₁₇H₁₄F₃N₃O₂S381.3711.1Practically insoluble in water

Causality Behind Physicochemical Properties:

  • Acidity (pKa): The pKa values are critical for antibacterial sulfonamides. For these drugs to be effective, they must remain in a partially ionized state at physiological pH to maintain a balance between solubility (for distribution in bodily fluids) and lipid permeability (for crossing bacterial cell membranes). Sulfamethoxazole's two pKa values allow it to exist in neutral, cationic, and anionic forms depending on the environmental pH.[10]

  • Substitutions: The key structural divergence lies in the substitutions on the sulfonamide nitrogen (N1) and the aniline amine (N4). Antibacterial sulfonamides like sulfanilamide and sulfamethoxazole possess a free aromatic amine at the N4 position, which is crucial for their mechanism of action.[12] In contrast, celecoxib lacks this N4 aromatic amine, a feature that distinguishes non-antibacterial sulfonamides.[12] this compound has an ethyl group on the sulfonamide nitrogen, which will significantly alter its properties compared to the heterocyclic rings found in many antibacterial sulfonamides.

Comparative Mechanisms of Action

The biological target of a sulfonamide is dictated by its specific chemical structure. The compounds under review exhibit fundamentally different mechanisms.

Antibacterial Sulfonamides: Inhibition of Folate Synthesis

Sulfanilamide and sulfamethoxazole are competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][13] Bacteria must synthesize their own folate, whereas humans obtain it from their diet. This metabolic difference forms the basis for the selective toxicity of these drugs.[1][4]

The mechanism proceeds as follows:

  • Structural Mimicry: The drugs' structures, particularly the p-aminobenzenesulfonamide core, closely resemble the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1]

  • Competitive Inhibition: The sulfonamide drug competes with PABA for the active site of the DHPS enzyme.[13]

  • Halted Synthesis: By binding to the enzyme, the drug prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid.[]

  • Bacteriostasis: Tetrahydrofolic acid is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4] Without these, bacteria cannot replicate, leading to a bacteriostatic (growth-inhibiting) effect.[13][]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporates PABA DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamides Sulfamethoxazole Sulfanilamide Sulfonamides->DHPS Competitively Inhibits

Caption: Mechanism of antibacterial sulfonamides.

Non-Antibacterial Sulfonamides: COX-2 Inhibition

Celecoxib represents a class of sulfonamides that do not possess antibacterial properties. Its mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][15]

  • Inflammatory Pathway: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7]

  • Selective Inhibition: The COX-2 isoform is primarily expressed in inflammatory cells, while COX-1 is involved in protecting the stomach lining.[6] Celecoxib's structure, including its polar sulfonamide side chain, allows it to bind selectively to a hydrophilic pocket near the active site of COX-2, an interaction that is sterically hindered in the COX-1 enzyme.[6][7] This selectivity reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

Potential Activity of this compound

The biological activity of this compound is not well-documented as a clinical drug. However, its structure provides clues to its potential applications:

  • Chemical Intermediate: Its structure makes it a plausible intermediate in the synthesis of more complex molecules.

  • Research Chemical: One study investigated a related compound, 4-(2-aminoethyl)benzenesulfonamide, and found it could decrease perfusion pressure and coronary resistance in an isolated rat heart model, suggesting potential cardiovascular activity through calcium channel inhibition.[16] While this is a different isomer, it highlights that novel biological activities can be found within this chemical class.

Experimental Protocol: Determining Antibacterial Potency

To quantitatively compare the efficacy of antibacterial sulfonamides, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[17] The broth microdilution method is a standard and widely used technique.[17][18]

Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout P1 1. Prepare Sulfonamide Stock Solution (in DMSO) A1 4. Perform 2-fold serial dilutions of stock solution in CAMHB P1->A1 P2 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) A2 5. Inoculate wells with diluted bacterial suspension P2->A2 P3 3. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 A1->A2 R1 7. Incubate at 37°C for 16-20 hours A2->R1 A3 6. Include Controls: - Growth Control (No drug) - Sterility Control (No bacteria) A3->R1 R2 8. Determine MIC: Lowest concentration with no visible turbidity R1->R2

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology

1. Media and Reagent Preparation:

  • Rationale: The choice of media is critical. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for susceptibility testing.[17][19] It must have low levels of thymidine, which can bypass the folic acid synthesis pathway and antagonize the effect of sulfonamides.[17]

  • Protocol:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Prepare a stock solution of the sulfonamide drug (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).[17]

2. Inoculum Preparation:

  • Rationale: A standardized bacterial concentration is essential for reproducibility. A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[17]

  • Protocol:

    • From a fresh (18-24 hour) bacterial culture on an agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

3. Assay Plate Setup (96-well plate):

  • Rationale: Serial dilution creates a concentration gradient to pinpoint the exact MIC. Including controls validates the experiment. The growth control ensures the bacteria are viable, and the sterility control ensures the media is not contaminated.

  • Protocol:

    • Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the sulfonamide stock solution (at twice the highest desired concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (media only). Well 12 will be the sterility control.

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

4. Incubation and Interpretation:

  • Rationale: Incubation allows for bacterial growth in wells where the drug concentration is below the MIC.

  • Protocol:

    • Incubate the plate at 37°C for 16-20 hours in ambient air.[17]

    • Visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest drug concentration in a well that remains clear (no visible growth).[17]

Conclusion

The sulfonamide scaffold is a remarkable example of chemical versatility in drug design. This guide demonstrates that while compounds may share a core functional group, their ultimate biological function is determined by their overall molecular architecture.

  • This compound , based on available data, is best characterized as a chemical intermediate or a starting point for synthetic exploration rather than a clinical therapeutic. Its properties diverge significantly from established sulfonamide drugs.

  • Antibacterial sulfonamides , like sulfanilamide and sulfamethoxazole , depend on a free N4-aromatic amine to mimic PABA and inhibit bacterial folate synthesis.[1][12]

  • Non-antibacterial sulfonamides , exemplified by celecoxib , lack this key feature and engage entirely different targets, such as the COX-2 enzyme, to exert their anti-inflammatory effects.[6][12]

For researchers, this comparison highlights the critical importance of structure-activity relationships. The presence or absence of specific substituents dictates the mechanism of action, transforming a life-saving antibiotic into a targeted anti-inflammatory agent. Future research into compounds like this compound may yet uncover novel pharmacological activities, continuing the rich legacy of the sulfonamide group in medicine.

References

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Sources

A Researcher's Guide to In-Vitro Efficacy Validation of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of essential in-vitro testing protocols designed to rigorously validate the efficacy of new sulfonamide derivatives. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, offering a blend of established protocols and field-proven insights to ensure scientific integrity and accelerate the journey from compound synthesis to preclinical evaluation.

Sulfonamides represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2] The validation of these activities requires a multi-faceted approach, employing a battery of in-vitro assays to elucidate potency, selectivity, and mechanism of action. This guide will navigate through the critical experimental workflows for evaluating sulfonamides as antibacterial, anticancer, and carbonic anhydrase inhibiting agents.

Section 1: Antibacterial Efficacy Assessment

The antibacterial prowess of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This disruption of folate metabolism ultimately halts bacterial growth and proliferation.[3] Validating the antibacterial efficacy of new sulfonamide derivatives involves determining their potency against a panel of clinically relevant bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[4][5] It is a fundamental measure of a compound's antibacterial potency.[6]

Experimental Protocol: Broth Microdilution Method [6][7][8]

  • Preparation of Bacterial Inoculum: Culture bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[3][5] Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Sulfonamide Dilutions: Prepare a stock solution of the sulfonamide derivative in a suitable solvent like dimethyl sulfoxide (DMSO).[3] Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.[8]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.[5]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the sulfonamide derivative that shows no visible bacterial growth.[5] For a more quantitative assessment, the optical density (OD) can be measured using a microplate reader.[8]

Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Sulfonamide B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity / Measure OD D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparison with Standard Antibiotics

To contextualize the efficacy of new derivatives, their MIC values should be compared against those of established antibiotics.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
New Sulfonamide Derivative X 1632
New Sulfonamide Derivative Y 816
Ciprofloxacin (Control) 10.5
Sulfamethoxazole (Control) 328
Note: The above data is hypothetical and for illustrative purposes.

Section 2: Anticancer Activity Screening

Many sulfonamide derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as cell cycle arrest and induction of apoptosis.[2] In-vitro cytotoxicity assays are the primary method for the initial screening of these compounds.[9][10]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Live cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][14]

Experimental Protocol: MTT Assay [12][13][15]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[11][15]

  • Compound Treatment: Treat the cells with various concentrations of the sulfonamide derivative for a specified duration (e.g., 24, 48, or 72 hours).[15] Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.[13]

  • MTT Incubation: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, can be determined from the dose-response curve.[10]

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Sulfonamide Derivatives A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Simplified overview of apoptotic signaling pathways.

Section 3: Enzyme Inhibition Assays - Targeting Carbonic Anhydrases

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes. [16]Certain CA isoforms, such as CA IX and CA XII, are overexpressed in tumors and are considered valuable anticancer targets. [17][18]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of sulfonamide derivatives against different CA isoforms can be determined using a stopped-flow CO₂ hydration assay. [16][19]This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of carbon dioxide. [19] Experimental Protocol: Stopped-Flow CO₂ Hydration Assay [16][19]

  • Reagent Preparation: Prepare solutions of the purified human CA isoform (e.g., hCA I, II, IX, XII), the sulfonamide inhibitor, and a pH indicator (e.g., phenol red) in a suitable buffer. [19]2. Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the sulfonamide derivative.

  • Reaction Initiation: In a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water. [19]4. Absorbance Monitoring: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid. [19]5. Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance change. Calculate the inhibition constant (Ki) by fitting the data to an appropriate inhibition model. [19] Comparison of CA Inhibition

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Derivative Z 458.1153.726.713.6
Acetazolamide (AAZ) 25012255.7
Note: Data is adapted from studies on CA inhibitors and is for illustrative purposes.[17][20]

Conclusion

The in-vitro protocols outlined in this guide provide a robust framework for the initial efficacy validation of novel sulfonamide derivatives. By systematically evaluating their antibacterial, anticancer, and enzyme inhibitory activities, researchers can gain critical insights into the therapeutic potential of these compounds. Rigorous adherence to these methodologies, coupled with careful data analysis and comparison with established standards, will ensure the generation of reliable and reproducible data, paving the way for further preclinical and clinical development.

References

  • Kosheeka. (2025-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

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  • Biology LibreTexts. (2024-11-23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

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  • National Institutes of Health. (2021-02-04). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

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  • YouTube. (2020-04-11). Apoptosis assays: western blots. [Link]

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  • National Institutes of Health. (2016-06-02). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. [Link]

  • PubMed. (2023-04-27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • National Institutes of Health. (2013-05-01). Cell Viability Assays. [Link]

  • ResearchGate. (2025-11-06). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. [Link]

  • ResearchGate. Western blot analysis of apoptosis-associated proteins. Cells were treated with lumichrome for 24 h. [Link]

  • National Institutes of Health. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. [Link]

  • ResearchGate. Inhibition data of hCA I, II, IX, and XII with 6, 12, 14 and the standard sulfonamide inhibitor Acetazolamide (AAZ) by the Stopped-Flow CO2 Hydrase Assay. [Link]

  • National Institutes of Health. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

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  • University of Groningen. (2002-12-01). Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]

  • PubMed. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides. [Link]

  • PubMed Central. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. [Link]

  • ACS Publications. (2020-06-10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]

  • ACS Publications. (2025-08-24). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]

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  • PubMed Central. (2014-10-08). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. [Link]

  • PubMed Central. (2024-11-04). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. [Link]

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  • PubMed Central. (2022-10-21). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. [Link]

Sources

A Comparative Guide to Establishing System Suitability Parameters for the Analysis of 2-Amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing robust system suitability parameters for the analysis of 2-amino-N-ethylbenzenesulfonamide, a compound of interest in pharmaceutical development as a potential intermediate or related substance. We will compare a primary High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) alternative, grounding our protocols and acceptance criteria in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The core philosophy of this guide is that a well-defined set of system suitability tests (SST) is not merely a prerequisite for analysis but an integral part of the method's self-validating system.[1][2][3] These tests ensure that the entire analytical system—encompassing the instrument, reagents, column, and software—is performing adequately on the day of analysis.[4][5] Failure to meet SST criteria invalidates the run, safeguarding against erroneous results.

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The analysis of sulfonamides like this compound is predominantly achieved using RP-HPLC. This choice is predicated on the technique's high resolving power, sensitivity, and suitability for non-volatile, polar compounds. The method described below is designed to be stability-indicating, meaning it can separate the main analyte from its potential degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for method development and validation. Adjustments may be necessary to meet the specific system suitability requirements of your laboratory and instrumentation.[6]

Objective: To quantify this compound and separate it from potential impurities and degradants.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry®, Agilent Zorbax®).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    20.0 40 60
    25.0 40 60
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Reagent and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • System Suitability Solution (SST Solution): Prepare a solution containing the main analyte (e.g., 100 µg/mL) and known related substances or degradation products (e.g., 1 µg/mL each). If impurities are unknown, a sample from a forced degradation study that shows 5-15% degradation can be used.[7][8]

HPLC Analysis Workflow

The following diagram illustrates the logical flow from system setup to data evaluation, emphasizing the central role of the SST.

HPLC_Workflow prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_samples Prepare Standard & SST Solutions inject_blank Inject Blank (Diluent) prep_samples->inject_blank equilibrate->inject_blank inject_sst Inject SST Solution (5x) inject_blank->inject_sst eval_sst Evaluate SST Parameters inject_sst->eval_sst inject_std Inject Standard inject_sample Inject Sample(s) inject_std->inject_sample process_results Process & Report Results eval_sst->process_results Pass investigate Investigate & Remediate eval_sst->investigate process_results->inject_std

Caption: High-level workflow for a typical HPLC analysis run.

Defining Critical System Suitability Parameters for HPLC

System suitability is not a one-size-fits-all concept. The parameters and their acceptance criteria are defined during method development and validation, guided by pharmacopeial standards like USP General Chapter <621>.[1][9][10] For the analysis of this compound, the following parameters are critical.

ParameterPurpose & Scientific RationaleRecommended Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry. Asymmetrical (tailing) peaks can indicate undesirable secondary interactions between the analyte and the stationary phase or issues with the column packing. This can compromise resolution and lead to inaccurate integration.Tf ≤ 2.0 [4]
Theoretical Plates (N) Measures column efficiency or the "sharpness" of the peak. A higher plate count indicates a more efficient column, leading to better separation of closely eluting peaks and improved sensitivity. It is a key indicator of column health.N ≥ 2000
Repeatability (%RSD) Assesses the precision of the analytical system. It is determined from replicate injections (typically n=5 or 6) of the standard solution. A low Relative Standard Deviation (%RSD) demonstrates that the system (pump, injector, detector) is operating consistently.%RSD ≤ 2.0% for peak area [4]
Resolution (Rs) The most critical parameter for a stability-indicating method. It measures the degree of separation between two adjacent peaks (e.g., the main analyte and its closest eluting impurity). An Rs value of ≥ 2.0 indicates baseline separation, which is essential for accurate quantitation of impurities.Rs ≥ 2.0 (between the main peak and any specified impurity/degradant)
Retention Time (tR) The time taken for the analyte to elute from the column. While it can vary slightly between runs, it should remain consistent within a single run. Significant drift can indicate problems with the mobile phase composition or pump.Drift within ±2% of the average tR

Comparison with an Alternative Method: Gas Chromatography (GC)

While HPLC is the workhorse for this type of analysis, Gas Chromatography can be a viable alternative, particularly if higher sensitivity for volatile impurities is required or if an orthogonal method is needed for validation.

Considerations for GC Analysis
  • Volatility: this compound has a relatively high molecular weight and multiple polar functional groups, making it non-volatile. Therefore, derivatization (e.g., silylation) would be necessary to increase its volatility and thermal stability for GC analysis.

  • Thermal Stability: The analyte must be stable at the high temperatures of the GC inlet and column. Forced degradation studies can help assess thermal lability.[7]

  • Sample Preparation: The need for a derivatization step adds complexity and a potential source of variability to the sample preparation process compared to the "dilute-and-shoot" approach of HPLC.

Performance Comparison: HPLC vs. GC
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC) with Derivatization
Applicability Ideal for non-volatile, polar compounds. Directly applicable to this compound.Suitable for volatile and thermally stable compounds. Requires derivatization for this analyte.
Specificity High, especially with a PDA detector for peak purity analysis. Excellent for resolving complex mixtures.High, particularly when coupled with a Mass Spectrometer (GC-MS) for definitive identification.
Sample Prep Simple; typically dissolve and inject.More complex; requires a consistent and complete derivatization reaction.
Typical SST Tailing Factor, Plate Count, %RSD, Resolution.Similar to HPLC, with additional focus on the stability of the derivatized product.
Primary Use Case Routine quality control, stability testing, and impurity profiling for the target analyte and related substances.Orthogonal validation, analysis of specific volatile impurities, or when GC-MS is needed for structural elucidation.

The Role of Forced Degradation in Defining Specificity

To truly establish a stability-indicating method, the analytical procedure must be challenged to prove it can separate the active analyte from its degradation products. This is accomplished through forced degradation studies, as mandated by ICH guidelines.[11][12]

The goal is not to completely destroy the drug but to induce a modest level of degradation (typically 5-20%) to generate a realistic profile of potential degradants.[8][12] The resulting stressed samples are then analyzed to confirm that all degradation peaks are adequately resolved from the main analyte peak, thereby validating the "Resolution" system suitability parameter.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation acid Acid Hydrolysis (e.g., 0.1N HCl) analyze Analyze Stressed Samples via HPLC acid->analyze base Base Hydrolysis (e.g., 0.1N NaOH) base->analyze oxidation Oxidation (e.g., 3% H2O2) oxidation->analyze thermal Thermal (e.g., 80°C) thermal->analyze photo Photolytic (UV/Vis Light) photo->analyze drug Drug Substance / Product drug->acid drug->base drug->oxidation drug->thermal drug->photo eval Evaluate Peak Purity & Resolution analyze->eval pass Method is Stability-Indicating eval->pass Rs > 2.0 Peak is pure fail Modify Method & Re-evaluate eval->fail Co-elution Rs < 2.0 fail->analyze

Sources

A Senior Application Scientist's Guide to the Inhibition of Enzymes by Benzenesulfonamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of one of medicinal chemistry's most prolific scaffolds: the benzenesulfonamide. In my years in drug development, I've seen few structures offer the sheer versatility and targeted efficacy of this moiety. It is a quintessential example of a "privileged structure," a framework that can be repeatedly and successfully modified to interact with a wide range of biological targets.

This guide is designed for fellow researchers and drug development professionals. We will move beyond simple data recitation to dissect the causality behind the inhibitory effects of benzenesulfonamide derivatives. We will focus on two primary, well-established enzyme families—Carbonic Anhydrases and Cyclooxygenases—and touch upon the expanding role of these derivatives in kinase inhibition. Our objective is to provide not just data, but a logical framework for understanding and applying this knowledge in your own research endeavors.

The Benzenesulfonamide Scaffold: A Foundation for Potency and Selectivity

The power of the benzenesulfonamide core lies in its chemical properties. The sulfonamide group (-SO₂NH₂) is a strong zinc-binding group and a superb hydrogen bond donor and acceptor. Its geometry allows it to act as a transition-state analog for tetrahedral intermediates in enzymatic reactions, most notably in metalloenzymes.

The true genius of this scaffold, however, is its inherent modularity. The benzene ring serves as a stable anchor that can be functionalized (the "tail" approach) to achieve highly specific interactions with residues deep within an enzyme's active site.[1][2] This allows for the fine-tuning of inhibitory potency and, crucially, selectivity between different enzyme isoforms.

Caption: Core structure of the benzenesulfonamide scaffold highlighting key interaction points.

Case Study: High-Affinity Inhibition of Carbonic Anhydrases (CAs)

Carbonic Anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4] Their role in pH regulation and fluid secretion makes them key targets for treating diseases like glaucoma and certain cancers where isoforms like CA IX are overexpressed.[1][5][6]

Mechanism of Inhibition: A Tale of Zinc Coordination

The primary mechanism of CA inhibition by benzenesulfonamides is the coordination of the deprotonated sulfonamide nitrogen (-SO₂NH⁻) to the catalytic Zn²⁺ ion in the enzyme's active site. This binding is exceptionally strong and displaces the zinc-bound water molecule/hydroxide ion essential for catalysis, effectively shutting the enzyme down.

Comparative Analysis of CA Inhibitors

The clinical utility of benzenesulfonamide-based CA inhibitors stems from the ability to engineer isoform selectivity. Different CA isoforms have subtle but significant variations in their active site topology. By modifying the "tail" of the benzenesulfonamide, we can exploit these differences to create drugs with fewer side effects. For instance, potent inhibition of the widely expressed CA II isoform while targeting a disease-specific isoform like CA IX is a major goal in anticancer drug design.[1]

Compound Target Isoform Inhibition Constant (Kᵢ) in nM Primary Application
Acetazolamide hCA I250Diuretic, Glaucoma
hCA II12
hCA IX25
Dorzolamide [7][8][9]hCA II~1-3Glaucoma
hCA IV~50
Compound 26 (Anticonvulsant) [10]hCA II33.2Investigational Anticonvulsant
hCA VII171.1
Novel Click-Chemistry Derivatives [11]hCA IX1.5 - 38.9Investigational Anticancer
hCA XII0.8 - 12.4

Note: Kᵢ values are compiled from multiple sources and represent approximate comparative values.[6][10][11]

Structure-Activity Relationship (SAR) Insights

The data clearly demonstrates that while the core sulfonamide provides the anchoring interaction with zinc, the appended tail dictates potency and selectivity.[1]

  • Fluorination: Tetrafluoro-substituted benzenesulfonamides consistently show more effective CA inhibition compared to their non-fluorinated counterparts across multiple isoforms.[11]

  • Tail Groups: The addition of various moieties via click chemistry or other synthetic routes can generate potent and highly selective inhibitors for tumor-associated isoforms like CA IX and XII, while maintaining weaker inhibition of housekeeping isoforms like CA I and II.[1][11] This is crucial for developing targeted cancer therapies.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To ensure the trustworthiness of our findings, we rely on a self-validating, robust colorimetric assay. This protocol is based on the well-established esterase activity of CA, which can hydrolyze p-nitrophenyl acetate (p-NPA).[3][5]

CA_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 7.5) D Add Buffer, Inhibitor, and CA Enzyme to 96-well plate A->D B Prepare serial dilutions of benzenesulfonamide inhibitor B->D C Prepare CA Enzyme working solution C->D E Pre-incubate to allow inhibitor-enzyme binding D->E F Initiate reaction by adding p-NPA substrate E->F G Measure absorbance at 400nm in kinetic mode F->G H Calculate reaction rate (ΔAbs/min) G->H I Calculate % Inhibition vs. control and determine IC₅₀ H->I

Caption: Workflow for a colorimetric Carbonic Anhydrase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.

    • Enzyme Stock: Dissolve human carbonic anhydrase II (hCA II) in cold assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.

    • Substrate Stock: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. This must be prepared fresh daily.

    • Inhibitor Stock: Dissolve benzenesulfonamide derivatives in DMSO to a stock concentration of 10 mM. Perform serial dilutions in DMSO to create a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the inhibitor dilution (or DMSO for the vehicle control).

    • Add 20 µL of a diluted CA working solution to all wells except the blank (which receives buffer instead).

    • Incubate the plate for 15 minutes at room temperature to facilitate inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Data Analysis:

    • Immediately place the plate in a microplate reader and measure the kinetic increase in absorbance at 400 nm for 10-20 minutes.

    • Determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Case Study: Selective Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenases are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[12] There are two main isoforms: COX-1, a constitutive enzyme responsible for gastric protection and platelet aggregation, and COX-2, an inducible enzyme highly expressed at sites of inflammation.[13]

Mechanism of Inhibition: Exploiting a Structural Anomaly

The development of selective COX-2 inhibitors was a landmark in medicinal chemistry, aimed at reducing the gastrointestinal side effects of non-selective NSAIDs. Benzenesulfonamide derivatives, such as Celecoxib, were central to this success.

The mechanism hinges on a key structural difference: the COX-2 active site possesses a hydrophilic side pocket that is absent in COX-1.[14] The polar sulfonamide moiety of Celecoxib binds within this specific pocket, anchoring the drug in a way that is impossible in the more constricted COX-1 active site.[12][14] This structural insight is the entire basis for its selectivity.

Comparative Analysis of Celecoxib

The objective comparison is not against other benzenesulfonamides, but against non-selective NSAIDs to highlight the profound impact of the sulfonamide-driven selectivity.

Compound Class Approx. IC₅₀ for COX-1 (µM) Approx. IC₅₀ for COX-2 (µM) Selectivity Index (COX-1/COX-2)
Celecoxib [14][15]Benzenesulfonamide (COX-2 Selective)150.04~375
Ibuprofen Non-selective NSAID1335~0.4
Naproxen Non-selective NSAID711~0.6

Note: IC₅₀ values are approximations from literature for comparative purposes.

This data provides a stark, quantitative illustration of why Celecoxib's design is so effective. Its benzenesulfonamide group allows it to preferentially inhibit the target inflammatory enzyme by a factor of over 300, while largely sparing the protective COX-1 enzyme.[13][14]

Emerging Frontiers: Benzenesulfonamides as Kinase Inhibitors

The versatility of the benzenesulfonamide scaffold extends to one of the most critical target classes in modern oncology: protein kinases.[16] Kinase dysregulation is a hallmark of many cancers, and inhibitors are a cornerstone of targeted therapy.

While the binding mechanism differs from CAs and COXs—often targeting the ATP-binding pocket rather than a metal center—the benzenesulfonamide moiety continues to prove invaluable for forming key hydrogen bonds and serving as an anchor for building out selective molecules.[17][18] Derivatives have been developed as potent inhibitors of pathways like PI3K/mTOR and receptor tyrosine kinases like TrkA, showing promise in preclinical models of hepatocellular carcinoma and glioblastoma.[17][19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Evaluating kinase inhibitors requires a different, yet equally robust, methodology. The ADP-Glo™ assay is a field-standard, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[20][21]

Kinase_Inhibition_Workflow cluster_reaction 1. Kinase Reaction cluster_detection 2. ADP Detection cluster_analysis 3. Analysis A Dispense inhibitor dilutions and kinase enzyme B Pre-incubate A->B C Initiate reaction with Substrate/ATP mixture B->C D Incubate (e.g., 60 min at 30°C) C->D E Add ADP-Glo™ Reagent to stop reaction & deplete ATP D->E F Incubate E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Incubate to generate light G->H I Measure luminescence H->I J Plot signal vs. concentration and determine IC₅₀ I->J

Caption: Workflow for a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Step-by-Step Methodology:

  • Reaction Setup (384-well plate format):

    • In separate wells, add 2.5 µL of serially diluted benzenesulfonamide inhibitor or a DMSO control.

    • Add 2.5 µL of the target kinase in assay buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the specific peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

  • Signal Generation:

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the ADP generated by the kinase reaction into a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion

The benzenesulfonamide scaffold is a testament to the power of rational drug design. Its ability to be chemically tailored to interact with distinct enzyme active sites—be it the zinc ion in carbonic anhydrases, a unique side pocket in COX-2, or the ATP-binding site of a kinase—underlines its privileged status in medicinal chemistry. The experimental frameworks provided here are not merely protocols; they are self-validating systems designed to produce reliable, comparative data essential for advancing drug discovery programs. By understanding the fundamental mechanisms and structure-activity relationships, we can continue to leverage this remarkable scaffold to develop the next generation of targeted, effective therapeutics.

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  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. [Link]

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  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 2-amino-N-ethylbenzenesulfonamide (CAS No: 98489-77-1). As a compound frequently utilized in specialized synthesis within research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly.

Hazard Identification and Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound and its close structural analogs are classified with specific hazards that dictate the required precautions. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: Chemical and Safety Profile of this compound and Analogs

PropertyDataSource
Chemical Name This compound[3]
CAS Number 98489-77-1[3]
Molecular Formula C₈H₁₂N₂O₂S[3]
Molecular Weight 200.26 g/mol [3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
GHS Pictogram

[1]
Signal Word Warning[1][4]

Note: Hazard classifications are based on data for structurally similar compounds due to limited specific data for CAS No. 98489-77-1. This conservative approach ensures maximum safety.

The causality behind these classifications is rooted in the chemical's structure. The amine group and the sulfonamide moiety can interact with biological tissues, leading to the observed irritant effects. Therefore, preventing direct contact is paramount.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling or preparing this compound for disposal, ensure the following PPE is worn and that safety stations are accessible.[5]

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] This is critical to prevent contact with the powder, which can cause serious eye irritation.[1]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique and disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat should be worn to protect against incidental skin contact.

  • Respiratory Protection : If handling large quantities or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[5] All handling of the solid material should ideally be performed in a chemical fume hood to minimize inhalation risk.[4]

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[4]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Core Disposal Protocol: The Mandated Method

The only acceptable and compliant method for the disposal of this compound is through a licensed hazardous waste management company.[4][6] This ensures the waste is handled, transported, and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7]

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound. This includes pure, unused chemical, reaction residues, and contaminated materials (e.g., weigh boats, gloves, paper towels).

    • Segregate this waste from all other laboratory waste streams (e.g., non-hazardous trash, sharps, other chemical waste) to prevent cross-contamination or dangerous reactions.[8][9]

  • Container Selection and Labeling :

    • Place the chemical waste into a sturdy, leak-proof container that is chemically compatible with amines and sulfonamides.[8] A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must be clearly labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date the waste was first added to the container.

  • Accumulation and Storage :

    • Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[4]

    • Store the container in a designated, well-ventilated satellite accumulation area that is secure and away from incompatible materials.[5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

    • Provide them with an accurate description of the waste. Do not mix different chemical wastes in the same container without explicit approval from your EH&S office, as this can create unknown hazards and complicate the disposal process.

Handling Spills and Decontamination

Accidental spills must be handled promptly and safely.

Protocol for Small Solid Spills:

  • Evacuate and Secure : Alert others in the area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Contain and Clean : Gently sweep up the solid material, avoiding dust generation.[4][5] Use a plastic dustpan and brush. Place the swept material and any contaminated cleaning tools into a pre-labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel. Place the used towels into the hazardous waste container.

  • Final Disposal : Seal the container and manage it according to the core disposal protocol in Section 3.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT Dispose Down the Drain : Amines and sulfonamide-based compounds can be harmful to aquatic life and ecosystems.[8] Sewer disposal is a violation of environmental regulations.[11][12]

  • DO NOT Dispose in Regular Trash : This compound is a hazardous chemical. Disposing of it in the normal trash can endanger sanitation workers and the environment.[10] Contaminated materials must also be treated as hazardous waste.

  • DO NOT Attempt In-Lab Neutralization without a Validated Protocol : While some chemicals can be treated in the lab prior to disposal, aromatic amines require specific and hazardous reagents like acidified potassium permanganate for degradation.[9] Such procedures should not be attempted without specific training, equipment, and a validated protocol approved by your institution's safety office.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of waste containing this compound.

G cluster_0 Identification cluster_1 Segregation cluster_2 Containment & Processing cluster_3 Final Disposition start Waste Generated (this compound) decision Waste Type? start->decision bulk Unused Chemical or Reaction Residue decision->bulk Bulk/Residue spill Spill Cleanup Debris decision->spill Spill consumables Contaminated Consumables (Gloves, Weigh Boats, etc.) decision->consumables Consumables collect Step 1: Place in a Compatible, Labeled Hazardous Waste Container bulk->collect spill->collect consumables->collect store Step 2: Store in a Designated Satellite Accumulation Area collect->store contact Step 3: Contact EH&S or Licensed Waste Contractor store->contact end_node Final Disposal via Approved Hazardous Waste Facility contact->end_node

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 2-Amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, our progress is intrinsically linked to our commitment to safety. Handling novel or specialized compounds requires not just procedural knowledge, but a deep, intuitive understanding of the risks involved and the rationale behind each safety measure. This guide provides essential, in-depth technical guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when working with 2-amino-N-ethylbenzenesulfonamide (CAS No. 98489-77-1). Our goal is to move beyond a simple checklist and build a framework of self-validating safety protocols grounded in scientific principles.

Foundational Hazard Assessment: The 'Why' Behind the 'What'

Notably, the isomer 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) is classified as a corrosive solid under transport regulations (UN3259) and is known to cause severe skin burns and eye damage (GHS classification H314).[1][2] Another related compound is harmful in contact with skin and causes serious eye damage.[3] Given the presence of the amino and sulfonamide functional groups, which can confer corrosive or irritant properties, we must operate under the assumption that this compound presents a significant risk of being corrosive or, at minimum, a severe irritant to the skin, eyes, and respiratory tract .[4][5]

This assessment is the causal driver for the stringent PPE recommendations that follow. The primary risks during handling are:

  • Dermal Contact: Direct skin contact with the solid or solutions can lead to chemical burns or severe irritation.[6]

  • Ocular Exposure: Splashes are a significant danger, potentially causing irreversible eye damage.[4]

  • Inhalation: Aerosolization of the fine powder, particularly during weighing or transfer, can cause severe irritation to the respiratory tract.[7][8]

Therefore, our PPE strategy is not merely about compliance; it is a necessary barrier to prevent potentially severe and immediate injury.[9]

Task-Based PPE Specification

The level of required PPE is dictated by the specific task and the associated risk of exposure. A one-size-fits-all approach is insufficient. The following table outlines the minimum and enhanced PPE required for common laboratory operations involving this compound.

Laboratory TaskKey Risk(s)Minimum Required PPEEnhanced PPE (Recommended)
Weighing & Aliquoting Solid Inhalation of fine powder, Dermal contactNitrile Gloves (double-gloved), Safety Goggles, Lab CoatChemical-Resistant Gown, Face Shield, N95 Respirator
Preparing Solutions Splash hazard, Dermal contactNitrile Gloves (double-gloved), Safety Goggles, Lab CoatChemical-Resistant Apron over Lab Coat, Face Shield
Running Reactions / Transfers Splash hazard, Contact with heated solutionsNitrile Gloves, Safety Goggles, Lab CoatChemical-Resistant Apron, Face Shield (if outside a fume hood)
Handling Contaminated Waste Dermal contact, Leaks/SpillsNitrile Gloves, Safety Goggles, Lab CoatChemical-Resistant Gown, Face Shield
Cleaning a Small Spill High risk of Dermal, Ocular, and Inhalation exposureChemical-Resistant Gloves (e.g., Neoprene), Chemical Splash Goggles, Chemical-Resistant Gown/ApronFace Shield, N95 Respirator or higher
Procedural Guidance: A Self-Validating Workflow

Adherence to a strict, logical workflow ensures that safety is an integral part of the experimental process. The following diagram and protocols outline a decision-making and procedural framework for handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_execution Execution & Disposal start Begin Task review_sds Review SDS & Assess Hazards (Corrosive/Irritant Potential) start->review_sds task_id Identify Task (e.g., Weighing, Dissolving) review_sds->task_id eng_controls Work in Fume Hood? task_id->eng_controls resp_protection Select Respiratory Protection (N95 for powders) eng_controls->resp_protection No / Powder no_resp Standard Ventilation eng_controls->no_resp Yes eye_protection Select Eye/Face Protection (Goggles + Face Shield) resp_protection->eye_protection no_resp->eye_protection body_protection Select Body/Hand Protection (Double Gloves, Gown/Apron) eye_protection->body_protection don_ppe Don PPE Correctly body_protection->don_ppe execute_task Perform Experiment don_ppe->execute_task doff_ppe Doff PPE Aseptically execute_task->doff_ppe disposal Dispose of Waste & PPE (Hazardous Waste Stream) doff_ppe->disposal end Task Complete disposal->end

Caption: PPE Selection Workflow for this compound.

Step-by-Step Protocols:

A. Engineering Controls & Preparation

  • Prioritize Ventilation: All work with this compound, especially the handling of its solid form, must be performed inside a certified chemical fume hood.[7] The fume hood provides the primary barrier against inhalation and contains potential splashes.[4]

  • Emergency Readiness: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance of the work area.[2][4]

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before bringing the chemical into the hood to minimize traffic and time.

B. Donning PPE

  • Gown/Coat: Don a chemical-resistant gown or a lab coat with a chemical-resistant apron. Ensure it is fully fastened.

  • Respirator (if needed): If handling the powder outside of a containment system, or for spill cleanup, don a fit-tested N95 respirator.

  • Eye and Face Protection: Put on chemical splash goggles. For tasks with a high splash risk like dissolving the solid or transferring solutions, add a full-face shield over the goggles.[6][7]

  • Gloves: Don the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of the gown sleeve. Don a second pair of gloves over the first. This double-gloving technique provides added protection and allows for the safe removal of a contaminated outer glove without exposing skin.

C. Doffing (Removing) PPE This process is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.[10]

  • Gown/Apron: Untie and remove the gown or apron, folding the contaminated outside surface inward. Dispose of it in the hazardous waste stream.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front. Clean and store them according to lab protocol.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[7]

Spill and Disposal Management

A. Spill Response

  • Evacuate and Alert: Alert others in the area. For large spills, evacuate the lab.

  • Don PPE: Before cleanup, don the highest level of PPE: a chemical-resistant gown, double gloves, splash goggles, a face shield, and a respirator.

  • Containment: For solid spills, gently cover with an absorbent material. Dampening the material with a suitable solvent like acetone may be recommended to prevent dust generation, but this should only be done if the solvent is compatible.[11]

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution. All cleanup materials must be disposed of as hazardous waste.[11]

B. Waste Disposal

  • Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected as hazardous chemical waste.[12][13]

  • Containerization: Use a sturdy, leak-proof container with a tight-fitting lid. The container must be clearly labeled with a "Hazardous Waste" tag detailing the contents.[10]

  • Rinsate: The first rinse of any contaminated glassware must be collected as hazardous waste. Subsequent rinses may be drain-disposed only if the pH is between 5.5 and 11.0 and no other hazardous materials are present.[12]

  • Pickup: Do not overfill waste containers. Request a waste pickup from your institution's Environmental Health & Safety (EH&S) department when the container is full or according to your site's accumulation time limits.[13]

By integrating this comprehensive, risk-based approach to PPE selection and use, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.